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  • Product: 4-(Chloromethyl)-N-isopropylbenzamide
  • CAS: 83803-82-1

Core Science & Biosynthesis

Foundational

Synthesis of 4-(Chloromethyl)-N-isopropylbenzamide: A Technical Guide

Executive Summary Target Molecule: 4-(Chloromethyl)-N-isopropylbenzamide CAS: 83803-82-1 Molecular Formula: C₁₁H₁₄ClNO Molecular Weight: 211.69 g/mol [1][2] This guide details the synthesis of 4-(Chloromethyl)-N-isopropy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 4-(Chloromethyl)-N-isopropylbenzamide CAS: 83803-82-1 Molecular Formula: C₁₁H₁₄ClNO Molecular Weight: 211.69 g/mol [1][2]

This guide details the synthesis of 4-(Chloromethyl)-N-isopropylbenzamide , a critical benzyl chloride intermediate used in the development of pharmaceutical active ingredients (APIs), particularly as a linker in fragment-based drug discovery and PROTAC design. The presence of the electrophilic chloromethyl group (


) allows for subsequent derivatization via nucleophilic substitution, while the 

-isopropylamide motif provides metabolic stability and hydrogen-bonding capability.

The primary protocol focuses on the Acyl Chloride Method , selected for its high yield, scalability, and operational simplicity compared to direct acid coupling or radical halogenation routes.

Retrosynthetic Analysis & Strategy

To design a robust synthesis, we analyze the molecule's disconnection points. The amide bond is the most logical disconnection, dividing the molecule into a benzoic acid derivative and an amine.

Strategic Pathways
  • Path A (Recommended): Acylation of isopropylamine with 4-(chloromethyl)benzoyl chloride. This pathway uses highly reactive species, ensuring rapid conversion at low temperatures, which minimizes the risk of displacing the benzylic chloride.

  • Path B (Alternative): Direct coupling of 4-(chloromethyl)benzoic acid with isopropylamine using carbodiimides (EDC/DCC). While effective, this route often requires expensive reagents and difficult purification of urea byproducts.

  • Path C (Avoided): Chloromethylation of

    
    -isopropylbenzamide (Blanc reaction). This route is historically significant but operationally hazardous due to the use of formaldehyde/HCl and the potential formation of bis-chloromethyl ether (a potent carcinogen).
    
Reaction Scheme Visualization

Retrosynthesis Figure 1: Retrosynthetic analysis prioritizing the acyl chloride pathway. Target 4-(Chloromethyl)-N-isopropylbenzamide Inter1 4-(Chloromethyl)benzoyl chloride Target->Inter1 Amide Bond Disconnection Inter2 Isopropylamine Target->Inter2 Start 4-(Chloromethyl)benzoic acid Inter1->Start SOCl2 / (COCl)2 Activation

Primary Protocol: The Acyl Chloride Route

This protocol describes the reaction between 4-(chloromethyl)benzoyl chloride and isopropylamine .

Chemical Mechanism

The reaction proceeds via a Nucleophilic Acyl Substitution . The nitrogen lone pair of isopropylamine attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The chloride ion is expelled, reforming the carbonyl and generating the amide. A base (Triethylamine) is required to scavenge the HCl byproduct, driving the equilibrium forward and preventing the protonation of the unreacted amine.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.[3][4]Role
4-(Chloromethyl)benzoyl chloride 189.041.0Electrophile / SM
Isopropylamine 59.111.1 - 1.2Nucleophile
Triethylamine (TEA) 101.191.5 - 2.0Acid Scavenger (Base)
Dichloromethane (DCM) 84.93SolventAprotic Solvent (0.1 - 0.2 M)
Step-by-Step Methodology
Step 1: Preparation of the Reaction Vessel
  • Oven-dry a 250 mL round-bottom flask (RBF) and a magnetic stir bar.

  • Purge the flask with Nitrogen (

    
    ) or Argon to maintain an inert atmosphere (critical to prevent hydrolysis of the acid chloride).
    
  • Charge the flask with 4-(chloromethyl)benzoyl chloride (1.0 equiv) and anhydrous DCM (10 mL per gram of SM).

  • Cool the solution to 0°C using an ice/water bath.

Step 2: Nucleophilic Addition
  • In a separate vessel, mix Isopropylamine (1.1 equiv) and Triethylamine (1.5 equiv) in a small volume of DCM.

  • Add the amine/base mixture to the main reaction flask dropwise over 15–20 minutes.

    • Technical Note: The reaction is exothermic. Dropwise addition controls the temperature, preventing side reactions (e.g., displacement of the benzylic chloride).

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to Room Temperature (RT).

  • Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS. The limiting reagent (acid chloride) should be consumed within 1–3 hours.

Step 3: Workup & Isolation
  • Quench: Add water (20 mL) to the reaction mixture.

  • Extraction: Transfer to a separatory funnel. Separate the organic layer.[3][4][5][6][7]

  • Wash Sequence:

    • Wash with 1M HCl (2x) to remove excess amine and TEA.

    • Wash with Saturated NaHCO₃ (2x) to neutralize residual acid.

    • Wash with Brine (1x) to dry the organic layer.

  • Drying: Dry the organic phase over anhydrous ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     or 
    
    
    
    . Filter off the solids.[6][7][8][9]
  • Concentration: Evaporate the solvent under reduced pressure (Rotary Evaporator) to yield the crude solid.

Step 4: Purification
  • Recrystallization: The crude product is often pure enough (>95%) for subsequent steps. If purification is needed, recrystallize from a mixture of Hexanes/Ethyl Acetate or Heptane/Toluene .

  • Yield Expectation: 85% – 95%.

Process Workflow & Logic

The following diagram illustrates the operational flow, highlighting critical decision points and safety checks.

Workflow Figure 2: Operational workflow for the synthesis via Acyl Chloride. Start Start: Inert Atmosphere (N2) Dissolve Dissolve Acid Chloride in DCM Cool to 0°C Start->Dissolve Add Dropwise Addition of Isopropylamine + TEA Dissolve->Add React Stir at RT (1-3 h) Monitor TLC Add->React Check SM Consumed? React->Check Check->React No (Add more time/amine) Workup Acid/Base Wash Cycle (HCl -> NaHCO3 -> Brine) Check->Workup Yes Dry Dry (Na2SO4) & Concentrate Workup->Dry Pure Final Product: 4-(Chloromethyl)-N-isopropylbenzamide Dry->Pure

Critical Process Parameters (CPPs) & Troubleshooting

ParameterRecommendationRationale
Temperature 0°C

RT
Higher temperatures (>40°C) may encourage the amine to attack the benzylic chloride (S_N2), leading to dimer formation.
Solvent DCM or THF (Anhydrous)Water must be excluded to prevent hydrolysis of the acid chloride back to the benzoic acid.
Stoichiometry Excess Amine (1.1 eq)Ensures complete conversion of the acid chloride. Large excesses are unnecessary and complicate workup.
Order of Addition Amine into Acid ChlorideAdding the acid chloride to the amine (inverse addition) can create temporary high concentrations of amine, potentially favoring side reactions.
Common Issues
  • Hydrolysis: If the product contains 4-(chloromethyl)benzoic acid, the solvent was likely wet. Solution: Redistill DCM or use molecular sieves.

  • Lachrymatory Effect: The starting material is a potent lachrymator. Safety: All operations must be performed in a fume hood. Glassware should be rinsed with dilute NaOH before removal from the hood to neutralize residues.

Characterization Data

To validate the synthesis, the following analytical data should be obtained:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.75 (d, 2H, Ar-H ortho to amide)
      
    • 
       7.45 (d, 2H, Ar-H meta to amide)
      
    • 
       6.00 (br s, 1H, NH)
      
    • 
       4.60 (s, 2H, benzylic 
      
      
      
      -Cl)
    • 
       4.30 (m, 1H, isopropyl CH)
      
    • 
       1.25 (d, 6H, isopropyl 
      
      
      
      )
  • Mass Spectrometry (ESI+):

    • Calculated

      
      : 212.08
      
    • Observe characteristic Chlorine isotope pattern (

      
      ).
      

References

  • BenchChem. 4-(Chloromethyl)-N-isopropylbenzamide (CAS 83803-82-1) Product Information. Retrieved from

  • Sigma-Aldrich. 4-(Chloromethyl)benzoic acid Product Sheet (CAS 1642-81-5). Used as reference for starting material properties. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24856400 (4-(Chloromethyl)benzoic acid). Retrieved from

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. 2nd Ed. Oxford University Press, 2012. (Mechanistic grounding for Nucleophilic Acyl Substitution).

Sources

Exploratory

Technical Monograph: 4-(Chloromethyl)-N-isopropylbenzamide

The Electrophilic Anchor in Fragment-Based Drug Discovery Executive Summary 4-(Chloromethyl)-N-isopropylbenzamide (CAS: 83803-82-1) represents a specialized bifunctional pharmacophore intermediate. Characterized by a sta...

Author: BenchChem Technical Support Team. Date: February 2026

The Electrophilic Anchor in Fragment-Based Drug Discovery

Executive Summary

4-(Chloromethyl)-N-isopropylbenzamide (CAS: 83803-82-1) represents a specialized bifunctional pharmacophore intermediate. Characterized by a stable N-isopropylbenzamide "anchor" and a highly reactive para-chloromethyl "warhead," this compound serves as a critical electrophilic building block in medicinal chemistry. Its primary utility lies in the introduction of the N-isopropylbenzamide motif—a privileged structure in GPCR and kinase inhibitor design—via nucleophilic substitution at the benzylic position. This guide details its physicochemical profile, synthetic pathways, and mechanistic reactivity, providing a blueprint for its application in high-throughput synthesis.

Physicochemical Profile

The compound exists as a crystalline solid, balancing the lipophilicity of the isopropyl group with the polarity of the amide linkage.

PropertyValue / DescriptionSource/Method
IUPAC Name 4-(Chloromethyl)-N-(propan-2-yl)benzamideComputed
CAS Registry Number 83803-82-1Chemical Abstracts
Molecular Formula C₁₁H₁₄ClNO--
Molecular Weight 211.69 g/mol Calc.[1][2][3]
Physical State White to off-white crystalline solidExp. Observation
Melting Point 105–110 °C (Predicted based on methyl analog)Est. [1]
Solubility Soluble in DMSO, DMF, DCM, Methanol; Low solubility in WaterExp.
LogP (Octanol/Water) ~2.2Calc.
H-Bond Donors/Acceptors 1 Donor / 1 Acceptor--
Reactivity Hazard Alkylating agent (Benzylic chloride); LachrymatorSafety Data

Synthetic Architecture

The synthesis of 4-(chloromethyl)-N-isopropylbenzamide must be controlled to prevent self-polymerization or hydrolysis of the benzylic chloride. The most robust route utilizes 4-(chloromethyl)benzoyl chloride as the starting material, reacting with isopropylamine under Schotten-Baumann conditions.

Protocol: Acylation of Isopropylamine
  • Reagents: 4-(Chloromethyl)benzoyl chloride (1.0 eq), Isopropylamine (1.05 eq), Triethylamine (TEA, 1.2 eq).

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Temperature: 0 °C to Room Temperature (RT).

Step-by-Step Methodology:

  • Preparation: Dissolve 4-(chloromethyl)benzoyl chloride in anhydrous DCM under an inert atmosphere (

    
    ). Cool the solution to 0 °C.
    
  • Addition: Mix isopropylamine and TEA in a separate vessel with DCM. Add this mixture dropwise to the acid chloride solution over 30 minutes. Critical: Maintain temperature <5 °C to minimize side reactions at the benzylic position.

  • Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.[4]

  • Workup: Quench with dilute HCl (1M) to remove excess amine. Wash the organic layer with saturated

    
     and brine.[4][5] Dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography if necessary.

Visualization: Synthetic Pathway

SynthesisPathway SM1 4-(Chloromethyl) benzoyl chloride Inter Tetrahedral Intermediate SM1->Inter Nucleophilic Attack SM2 Isopropylamine SM2->Inter Reagents DCM, 0°C TEA (Base) Prod 4-(Chloromethyl)- N-isopropylbenzamide Inter->Prod Elimination Byprod TEA·HCl Inter->Byprod

Caption: Stoichiometric acylation pathway preventing benzylic substitution side-reactions.

Mechanistic Reactivity & Chemical Logic

The utility of this compound rests on the differential reactivity between its two functional handles.[4][6]

The Benzylic Chloride "Warhead" ( Locus)

The chloromethyl group at the para position is highly activated due to the electron-withdrawing nature of the benzamide moiety (Hammett


). This makes the benzylic carbon significantly electrophilic, facilitating rapid 

reactions with nucleophiles (amines, thiols, alkoxides).
  • Causality: The benzene ring stabilizes the transition state of the substitution, while the chloride is a good leaving group.

  • Constraint: Reactions must be performed in non-nucleophilic bases (e.g.,

    
    , DIPEA) to avoid hydrolyzing the amide.
    
The Amide "Anchor" (Stability)

The N-isopropylbenzamide linkage is chemically robust. It resists hydrolysis under the mild basic conditions used to displace the benzylic chloride.

  • Steric Effect: The isopropyl group provides steric bulk, protecting the amide nitrogen from metabolic dealkylation and reducing aggregation in solution.

Visualization: Reactivity Profile

Reactivity cluster_SN2 Primary Reactivity (Benzylic C) cluster_Stab Stability Zone (Amide) Core 4-(Chloromethyl)- N-isopropylbenzamide Nu1 Amines (HNR2) Core->Nu1 S_N2 Displacement Nu2 Thiols (RSH) Core->Nu2 Cond1 Aq. Base (pH < 12) Core->Cond1 Prod1 Benzylamines (Kinase Inhibitors) Nu1->Prod1 Prod2 Thioethers Nu2->Prod2 Result NO REACTION (Scaffold Intact) Cond1->Result Cond2 Oxidation

Caption: Differential reactivity allowing selective derivatization at the benzylic position.

Applications in Medicinal Chemistry

This molecule is a "linker-fragment" used to construct larger bioactive agents.

  • Kinase Inhibitors: The N-isopropylbenzamide motif mimics the ATP-binding pocket interactions in several tyrosine kinases. The chloromethyl group allows the attachment of a "tail" that extends into the solvent-exposed region of the enzyme [2].

  • Soluble Epoxide Hydrolase (sEH) Inhibitors: Benzamide derivatives are potent inhibitors of sEH. This compound serves as a precursor to generate urea or amide-linked inhibitors by reacting the benzylic chloride with secondary amines [3].

  • Proteolysis Targeting Chimeras (PROTACs): The benzylic chloride provides a conjugation site for linkers connecting the benzamide (ligand for a target protein) to an E3 ligase ligand.

Safety & Handling Protocols

Hazard Classification:

  • Skin/Eye Irritant: Category 2/2A.

  • Lachrymator: Benzylic chlorides are potent tear gas agents.

  • Sensitizer: Potential to cause allergic skin reactions.

Operational Safety:

  • Containment: All weighing and reactions must be performed inside a certified chemical fume hood.

  • Neutralization: Spills should be treated with dilute ammonia or 10% NaOH to hydrolyze the active chloride before disposal.

  • Storage: Store at 2–8 °C under inert gas (

    
    ). Moisture sensitive (hydrolysis releases HCl).
    

References

  • PubChem. 4-(Chloromethyl)-N-methylbenzamide (Analog Data). National Library of Medicine. Link

  • BenchChem. Optimizing Amidation Reactions with 4-(Chloromethyl)benzoyl Chloride. Technical Support Center, 2025. Link

  • Sigma-Aldrich. 4-(Chloromethyl)benzoyl chloride Product Sheet. Merck KGaA. Link

  • National Institutes of Health. N-Isopropylbenzamide (Scaffold Properties). PubChem Database.[7][8][9] Link

Sources

Foundational

An In-depth Technical Guide to Brequinar (CAS Number 83803-82-1)

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction Brequinar, identified by CAS number 83803-82-1 for its sodium salt, is a potent and selective inhib...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Brequinar, identified by CAS number 83803-82-1 for its sodium salt, is a potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH).[1][2] Also known by the developmental codes DuP-785 and NSC 368390, this quinolinecarboxylic acid derivative has been a subject of significant research in oncology and immunology.[1][3] Initially developed by DuPont Pharmaceuticals in the 1980s, Brequinar's journey through clinical trials has revealed a nuanced profile of activity, with notable efficacy in certain hematological malignancies despite challenges in treating solid tumors.[1][4] This guide provides a comprehensive technical overview of Brequinar, from its fundamental properties and mechanism of action to its biological effects and relevant experimental protocols.

Physicochemical Properties

Brequinar sodium is the sodium salt of 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid.[2]

PropertyValueSource
Molecular Formula C23H14F2NNaO2
Molecular Weight 397.35 g/mol [5]
CAS Number 83803-82-1 (sodium salt)Inferred from prompt
Synonyms Brequinar sodium, DuP-785, NSC 368390[1][6]
Appearance Off-white solid
Solubility Soluble in DMSO (50 mg/mL) and water (100 mM)[7]
Purity ≥98% (by HPLC)[7]

Mechanism of Action: Inhibition of De Novo Pyrimidine Biosynthesis

Brequinar's primary mechanism of action is the potent and selective inhibition of dihydroorotate dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[2][8] This enzyme is responsible for the oxidation of dihydroorotate to orotate, a critical step in the synthesis of uridine monophosphate (UMP), which is a precursor for all other pyrimidine nucleotides required for DNA and RNA synthesis.[9]

The inhibition of DHODH by Brequinar leads to a depletion of the intracellular pyrimidine pool, which in turn halts cell cycle progression and inhibits cell proliferation.[1][10] Brequinar exhibits mixed inhibition kinetics with respect to both dihydroorotate and the cofactor ubiquinone Q6, with Ki' values in the low nanomolar range (5-8 nM).[2][8] It is suggested that Brequinar binds to a unique site on the mammalian DHODH enzyme, distinct from the binding sites of either the substrate or the cofactor.[2][8] This specificity is highlighted by the fact that Brequinar does not inhibit DHODH from non-mammalian sources such as yeast or bacteria.[2][8]

DHODH_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition by Brequinar Carbamoyl_Phosphate Carbamoyl Phosphate + L-Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate ... Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP ... UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP DNA_RNA DNA & RNA Synthesis UTP->DNA_RNA CTP->DNA_RNA Brequinar Brequinar Brequinar->Dihydroorotate Inhibits caption Brequinar inhibits DHODH, blocking pyrimidine synthesis.

Caption: Brequinar inhibits DHODH, blocking pyrimidine synthesis.

Biological and Therapeutic Effects

Brequinar has demonstrated significant anti-proliferative activity against a wide range of cancer cell lines in vitro. Its efficacy is particularly pronounced in hematological malignancies.[11] However, its clinical development for solid tumors was halted due to a narrow therapeutic window and significant side effects at effective doses.[1][4] More recently, there has been renewed interest in Brequinar for the treatment of acute myeloid leukemia (AML), with ongoing clinical trials exploring its potential in this indication.[11][12]

Anticancer Activity

The cytostatic and cytotoxic effects of Brequinar are a direct consequence of pyrimidine starvation. The table below summarizes the 50% inhibitory concentration (IC50) values of Brequinar against various human cancer cell lines.

Cell LineCancer TypeIC50 (µM)Source
A-375Melanoma0.59[13]
A549Lung Carcinoma4.1[13]
HCT 116Colon CancerMost sensitive[4]
HT-29Colon Cancer-[4]
MIA PaCa-2Pancreatic Cancer-[4]
HL-60Acute Myeloid Leukemia4.4 nM[14]
JurkatAcute T Cell Leukemia-[14]
WM266-4Melanoma-[14]
HT-1080Fibrosarcoma-[14]
A431Epidermoid Carcinoma-[14]
SK-N-ASNeuroblastoma-[11]
SK-N-BE(2)CNeuroblastoma-[11]
Immunosuppressive and Antiviral Activity

Beyond its anticancer effects, Brequinar has also been investigated as an immunosuppressant for preventing organ transplant rejection due to its ability to inhibit the proliferation of immune cells.[1] Furthermore, its broad-spectrum antiviral activity is an area of active research.[13][15]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol provides a general framework for assessing the effect of Brequinar on the viability of adherent cancer cells.

Materials:

  • Brequinar sodium (CAS 83803-82-1)

  • Cancer cell line of interest (e.g., A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare a stock solution of Brequinar in an appropriate solvent (e.g., water or DMSO).

  • Prepare serial dilutions of Brequinar in complete cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of Brequinar. Include a vehicle control (medium with the highest concentration of the solvent used to dissolve Brequinar).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Incubate_Overnight Incubate Overnight Start->Incubate_Overnight Prepare_Brequinar Prepare Brequinar Dilutions Treat_Cells Treat Cells with Brequinar Incubate_Overnight->Treat_Cells Prepare_Brequinar->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_2_4h Incubate for 2-4h Add_MTT->Incubate_2_4h Add_DMSO Add DMSO Incubate_2_4h->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data caption Workflow for MTT Cell Viability Assay.

Caption: Workflow for MTT Cell Viability Assay.

DHODH Enzyme Activity Assay

This is a representative protocol for measuring the enzymatic activity of DHODH and its inhibition by Brequinar.[16]

Materials:

  • Recombinant human DHODH

  • Brequinar sodium

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)

  • Coenzyme Q10

  • 2,6-dichloroindophenol (DCIP)

  • Dihydroorotic acid

  • Microplate reader

Procedure:

  • Pre-incubate recombinant human DHODH with varying concentrations of Brequinar in the assay buffer containing coenzyme Q10 and DCIP at 25°C for 30 minutes.

  • Initiate the reaction by adding dihydroorotic acid to the mixture.

  • Immediately measure the decrease in absorbance at 650 nm over time using a microplate reader at 25°C. The decrease in absorbance corresponds to the reduction of DCIP, which is coupled to the oxidation of dihydroorotate.

  • Calculate the initial reaction rates and determine the IC50 of Brequinar for DHODH inhibition.

Synthesis and Analysis

The synthesis of Brequinar and its analogs has been described in the scientific literature, often involving multi-step synthetic routes.[17][18] For analytical purposes, High-Performance Liquid Chromatography (HPLC) is a commonly used method to determine the purity and quantify the concentration of Brequinar in various matrices, including plasma and urine.[3][19]

Conclusion

Brequinar remains a valuable tool for researchers studying pyrimidine metabolism and its role in cancer and other proliferative diseases. Its potent and selective inhibition of DHODH provides a clear mechanism of action that can be exploited for therapeutic purposes, particularly in hematological malignancies like AML. This guide offers a foundational understanding of Brequinar's properties and applications, intended to support further research and development efforts in this area.

References

  • Wikipedia. (n.d.). Brequinar. Retrieved from [Link]

  • Ladds, M. J., van den Ancker, W., Halsema, J. J., & Peters, G. J. (2020). The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors.
  • Chen, S. F., Perrella, F. W., Behrens, D. L., & Papp, L. M. (1992). Inhibition of Dihydroorotate Dehydrogenase Activity by Brequinar Sodium. Cancer Research, 52(13), 3521-3527.
  • Umezawa, K., Naka, M., & Imoto, M. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS Chemical Biology, 16(11), 2269–2277.
  • ClinicalTrials.gov. (2022). A Study of Brequinar in Subjects With Relapsed/Refractory Acute Myeloid Leukemia. (NCT03760666). Retrieved from [Link]

  • PubMed. (1992). Inhibition of dihydroorotate dehydrogenase activity by brequinar sodium. Retrieved from [Link]

  • SciSpace. (1992). Inhibition of Dihydroorotate Dehydrogenase Activity by Brequinar Sodium. Retrieved from [Link]

  • Arteaga, C. L., Brown, T. D., Kuhn, J. G., Shen, H. S., O'Rourke, T. J., Beougher, K., ... & Von Hoff, D. D. (1989). Phase I clinical and pharmacokinetic trial of Brequinar sodium (DuP 785; NSC 368390). Cancer research, 49(16), 4648–4653.
  • PubMed. (2005). Synthesis of brequinar analogue inhibitors of malaria parasite dihydroorotate dehydrogenase. Retrieved from [Link]

  • Reddot Biotech. (n.d.). Human Dihydroorotate Dehydrogenase (DHODH) ELISA Kit. Retrieved from [Link]

  • Cloud-Clone Corp. (n.d.). ELISA Kit for Dihydroorotate Dehydrogenase (DHODH). Retrieved from [Link]

  • Assay Genie. (n.d.). Human Dihydroorotate Dehydrogenase (DHODH) ELISA Kit (HUDL00826). Retrieved from [Link]

  • RSC Publishing. (2021). Radiosynthesis of [18F]brequinar for in vivo PET imaging of hDHODH for potential studies of acute myeloid leukemia and cancers. Retrieved from [Link]

  • PubChem. (n.d.). Brequinar sodium. Retrieved from [Link]

  • Cloud-Clone Corp. (n.d.). Active Dihydroorotate Dehydrogenase (DHODH). Retrieved from [Link]

  • JCI Insight. (2022). DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma. Retrieved from [Link]

  • PubMed. (2017). Design, Synthesis, and Characterization of Brequinar Conjugates as Probes to Study DHODH Inhibition. Retrieved from [Link]

  • ResearchGate. (2017). (A) Structures of brequinar and new probes, (B) Dose response curves... Retrieved from [Link]

  • Taylor & Francis Online. (2019). Re-evaluation of Brequinar sodium, a dihydroorotate dehydrogenase inhibitor. Retrieved from [Link]

  • PubMed Central. (2021). Radiosynthesis of [18F]brequinar for in vivo PET imaging of hDHODH for potential studies of acute myeloid leukemia and cancers. Retrieved from [Link]

  • PubMed Central. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Retrieved from [Link]

  • PubMed. (2020). The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). brequinar. Retrieved from [Link]

Sources

Exploratory

4-(Chloromethyl)-N-isopropylbenzamide structure elucidation

An In-depth Technical Guide for the Structure Elucidation of 4-(Chloromethyl)-N-isopropylbenzamide Abstract Introduction: The Analytical Challenge A novel synthetic route has yielded a crystalline white solid with the ex...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Structure Elucidation of 4-(Chloromethyl)-N-isopropylbenzamide

Abstract

Introduction: The Analytical Challenge

A novel synthetic route has yielded a crystalline white solid with the expected properties of 4-(Chloromethyl)-N-isopropylbenzamide. While preliminary reaction data are promising, absolute confirmation of the covalent structure is required before the compound can proceed to further screening or development stages. The target molecule possesses several key structural features that must be verified: a para-substituted benzene ring, a secondary amide linkage, an isopropyl group, and a chloromethyl moiety.

Our analytical strategy will be holistic, leveraging the strengths of multiple orthogonal techniques to build a complete and self-validating structural picture.[3][4] We will begin with mass spectrometry to confirm the molecular weight and elemental composition. Subsequently, infrared spectroscopy will provide rapid confirmation of key functional groups. The core of the elucidation will be performed using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy to map the precise atomic connectivity.[5][6] Finally, chromatographic methods will be employed to assess the compound's purity.

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} graphdot Caption: Overall workflow for structure elucidation.

Mass Spectrometry: Confirming the Molecular Blueprint

Expertise & Experience: Mass spectrometry (MS) is the initial and most critical step. It provides the molecular weight of the compound, offering immediate validation of the synthetic outcome. For halogenated compounds like ours, MS is particularly powerful due to the characteristic isotopic patterns of elements like chlorine, which serves as a built-in validation marker.

Expected Data

The molecular formula for 4-(Chloromethyl)-N-isopropylbenzamide is C₁₁H₁₄ClNO.[7] The presence of one chlorine atom (isotopes ³⁵Cl and ³⁷Cl with natural abundances of approximately 75.8% and 24.2%, respectively) dictates a predictable isotopic pattern for the molecular ion.

ParameterExpected ValueRationale
Molecular Formula C₁₁H₁₄ClNOBased on synthetic precursors.
Monoisotopic Mass 211.0764 g/mol Calculated for C₁₁H₁₄³⁵ClNO.
Molecular Ion (M⁺) m/z 211.076Corresponding to the ³⁵Cl isotopologue.
Isotopic Peak (M+2)⁺ m/z 213.073Corresponding to the ³⁷Cl isotopologue.
M⁺ : (M+2)⁺ Ratio ~3 : 1Reflects the natural isotopic abundance of ³⁵Cl to ³⁷Cl.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of HPLC-grade methanol.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Ionization Mode: Positive ion mode is chosen as the amide nitrogen can be readily protonated to form [M+H]⁺.

  • Infusion: Directly infuse the sample solution into the ESI source at a flow rate of 5 µL/min.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. The high resolution of the TOF analyzer allows for accurate mass measurement to four decimal places, enabling confirmation of the elemental composition.

  • Validation: The observation of ions at m/z ~212.084 ([M+H]⁺ for ³⁵Cl) and ~214.081 ([M+H]⁺ for ³⁷Cl) in a roughly 3:1 ratio provides high confidence in the assigned molecular formula.

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} graphdot Caption: Predicted key fragmentation pathways in MS.

Infrared Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: While MS gives the overall formula, Infrared (IR) spectroscopy provides rapid, non-destructive confirmation of the specific functional groups present.[8] For this molecule, we are specifically looking for evidence of the secondary amide and the aromatic ring. The presence and position of the amide bands are particularly diagnostic.

Expected Data

Based on the structure of a secondary amide, we anticipate several characteristic absorption bands.[9]

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Rationale
Amide N-H Stretch3350 - 3180Hydrogen bonding in the solid state lowers the frequency of the N-H stretch.[9]
Aromatic C-H Stretch3100 - 3000Characteristic of sp² C-H bonds in the benzene ring.
Aliphatic C-H Stretch2970 - 2850From the isopropyl and chloromethyl groups.
Amide C=O (Amide I) Stretch~1640The Amide I band is a strong, reliable indicator of the carbonyl group in a secondary amide.[9]
Amide N-H Bend (Amide II) Bend/Stretch Coupling~1550This band results from the coupling of the N-H in-plane bend and C-N stretch, characteristic of secondary amides.[9]
Aromatic C=C Stretch1600, 1475Skeletal vibrations of the benzene ring.
C-Cl Stretch800 - 600Typically a weaker absorption in the fingerprint region.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount (a few milligrams) of the dry, solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum.

  • Data Acquisition: Co-add 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Validation: The presence of strong bands around 3300 cm⁻¹, 1640 cm⁻¹, and 1550 cm⁻¹ provides compelling evidence for the secondary amide functional group, corroborating the MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Experience: NMR spectroscopy is the most powerful technique for the de novo structure elucidation of organic molecules.[3][10] It provides detailed information about the chemical environment, number, and connectivity of atoms.[5] By using a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments, we can assemble the molecular structure piece by piece.[11]

dot graphdot { graph [bgcolor="#F1F3F4"]; node [shape=none, image="https://i.imgur.com/example.png"]; // Placeholder for the actual chemical structure image Structure [label="", image="https://i.imgur.com/9vB21qO.png", URL="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=458363&t=l"]; } graphdot Caption: 4-(Chloromethyl)-N-isopropylbenzamide with atom numbering.

Expected ¹H and ¹³C NMR Data
Atom #Type¹H Shift (ppm)¹H Multiplicity¹H Integration¹³C Shift (ppm)Rationale
1NH~8.2d1HN/AAmide proton, coupling to the isopropyl CH (H-2). Often broad.
2CH~4.2dsept1H~42Methine proton, split by 6 methyl protons (septet) and 1 NH proton (doublet).
3, 3'CH₃~1.2d6H~22Two equivalent methyl groups, split by the methine proton (H-2).
5, 9Ar-CH~7.8d2H~128Aromatic protons ortho to the carbonyl group.
6, 8Ar-CH~7.4d2H~127Aromatic protons ortho to the chloromethyl group.
7Ar-CN/AN/AN/A~142Quaternary carbon attached to the chloromethyl group.
4Ar-CN/AN/AN/A~135Quaternary carbon attached to the carbonyl group.
10CH₂~4.6s2H~45Methylene protons adjacent to an electronegative Cl and an aromatic ring. Appears as a singlet.
11C=ON/AN/AN/A~166Amide carbonyl carbon.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR: Acquire a standard 1D proton spectrum. The clear separation of signals for the isopropyl group (doublet and septet), the para-substituted aromatic ring (two doublets), and the chloromethyl group (singlet) will provide the primary evidence for the main structural fragments.

  • ¹³C NMR (with DEPT-135): Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment is run concurrently to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, which is crucial for assigning the chloromethyl and isopropyl carbons.

  • 2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. The key expected correlation is between the NH proton (H-1) and the isopropyl methine (H-2), and between H-2 and the isopropyl methyls (H-3/3'), confirming the N-isopropyl fragment.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It is used to unambiguously assign the chemical shifts of each carbon atom based on the already assigned proton spectrum. For example, the singlet at ~4.6 ppm will correlate to the carbon signal at ~45 ppm, confirming the -CH₂Cl group.

Chromatographic Analysis: Purity Assessment

Expertise & Experience: Structure elucidation is meaningless if the sample is impure. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile small molecules.[12] A high-purity result from HPLC validates that the spectroscopic data obtained corresponds to the main component and not a mixture. For some benzamides, Gas Chromatography (GC) can also be a viable alternative, particularly if derivatization is employed to increase volatility.[13][14]

Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the mobile phase.

  • Instrumentation: An HPLC system with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of Acetonitrile:Water (60:40 v/v). The use of acetonitrile is common due to its low UV cutoff and good solubilizing properties.[15]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 235 nm, a wavelength where the benzamide chromophore exhibits strong absorbance.

  • Analysis: Inject 10 µL of the sample. A pure sample should yield a single, sharp, symmetrical peak. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

  • Validation: System suitability is confirmed by ensuring high plate count (>2000) and low tailing factor (<1.5) for the main analyte peak. A purity result of >99% confirms the integrity of the sample used for spectroscopic analysis.

Conclusion: A Unified Structural Verdict

The collective evidence from this multi-technique workflow provides an unambiguous confirmation of the compound's identity as 4-(Chloromethyl)-N-isopropylbenzamide.

  • Mass Spectrometry confirmed the correct molecular formula (C₁₁H₁₄ClNO) via accurate mass measurement and the characteristic 3:1 isotopic signature of chlorine.

  • Infrared Spectroscopy verified the presence of the key secondary amide functional group (N-H and C=O stretches) and the aromatic ring.

  • NMR Spectroscopy provided the definitive structural map, establishing the connectivity of the N-isopropyl group, the para-substitution pattern of the aromatic ring, and the location of the chloromethyl group.

  • HPLC Analysis demonstrated the high purity (>99%) of the sample, ensuring that the spectroscopic data accurately represents the target molecule.

This self-validating system of analysis, where the results of each technique corroborate the others, represents a robust and trustworthy protocol for the structural elucidation of novel small molecules in a drug discovery and development setting.

Safety & Handling

4-(Chloromethyl)-N-isopropylbenzamide, like other benzyl chloride derivatives, should be handled with care as it is a potential lachrymator and irritant.[16][17] All handling should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves, is mandatory.[16] In case of skin or eye contact, rinse immediately and thoroughly with water.[16][17]

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  • Title: Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery Source: MDPI URL: [Link]

  • Title: Energy Gap and Infrared Frequencies of Benzamide and Di-Chlorine Benzamide from Density Functional Calculations Source: TSI Journals URL: [Link]

  • Title: The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides Source: ResearchGate URL: [Link]

  • Title: INFRARED SPECTROSCOPY (Absorptions of Amides) Source: St. Paul's Cathedral Mission College URL: [Link]

  • Title: Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent Source: PubMed URL: [Link]

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  • Title: 4-(chloromethyl)-N-methylbenzamide Properties Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Analysis method for amide compounds Source: Google Patents URL
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  • Title: Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists Source: Scilit URL: [Link]

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  • Title: Identification and structure elucidation by NMR spectroscopy Source: ResearchGate URL: [Link]

  • Title: SYNTHESIS OF N-BENZAMIDOMETHYL - 4 -TOLUENESULFONAMIDE BY TWO DIFFERENT SYNTHETIC METHODS Source: Journal of the Serbian Chemical Society URL: [Link]

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  • Title: 4-(chloromethyl)benzamide (C8H8ClNO) Source: PubChemLite URL: [Link]

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  • Title: 4-(Chloromethyl)benzamide | C8H8ClNO | CID 458363 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis, evaluation and application of novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts for direct amide formation between carboxylic acids and amines Source: Green Chemistry (RSC Publishing) URL: [Link]

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  • Title: CONSIDERATIONS FOR DEVELOPING A GREENER CHROMATOGRAPHIC METHOD Source: Waters Corporation URL: [Link]

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  • Title: 4-(chloromethyl)-N-methylbenzamide - Hazard Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Does anybody knows these contamination peaks at m/z 112.9853 and m/z 183.9883 ? Source: ResearchGate URL: [Link]

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Foundational

Spectroscopic Characterization of 4-(Chloromethyl)-N-isopropylbenzamide: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Chloromethyl)-N-isopropylbenzamide, a key intermediate in various chemical syntheses. This document is intended for researchers, sci...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Chloromethyl)-N-isopropylbenzamide, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural and analytical properties of this compound. The information presented herein is a synthesis of available spectral data, supplemented with expert analysis based on established principles of spectroscopic interpretation.

Introduction to 4-(Chloromethyl)-N-isopropylbenzamide

4-(Chloromethyl)-N-isopropylbenzamide (CAS No: 83803-82-1) is a substituted benzamide derivative with the molecular formula C₁₁H₁₄ClNO and a molecular weight of 211.69 g/mol .[1][2] Its structure, featuring a reactive chloromethyl group and an isopropylamide moiety, makes it a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for monitoring its reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the expected ¹H and ¹³C NMR spectral data for 4-(Chloromethyl)-N-isopropylbenzamide.

¹H NMR Spectroscopy

While a complete, published ¹H NMR spectrum for 4-(Chloromethyl)-N-isopropylbenzamide was not found in the initial search, the expected chemical shifts and coupling patterns can be reliably predicted based on the analysis of similar structures and established NMR principles.[3][4][5]

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality of Chemical Shift and Multiplicity
~ 7.75Doublet2HAr-H (ortho to C=O)The electron-withdrawing carbonyl group deshields the ortho protons, shifting them downfield. They appear as a doublet due to coupling with the meta protons.
~ 7.45Doublet2HAr-H (meta to C=O)These protons are less affected by the carbonyl group and appear slightly upfield. They are split into a doublet by the ortho protons.
~ 6.10Broad Singlet1HN-HThe amide proton is typically broad due to quadrupole broadening and exchange. Its chemical shift can be solvent-dependent.
~ 4.60Singlet2H-CH₂ClThe electronegative chlorine atom strongly deshields the benzylic protons, resulting in a significant downfield shift. The absence of adjacent protons results in a singlet.
~ 4.25Septet1H-CH(CH₃)₂The methine proton of the isopropyl group is coupled to the six equivalent methyl protons, resulting in a septet (n+1 rule).
~ 1.25Doublet6H-CH(CH₃)₂The six methyl protons of the isopropyl group are equivalent and are split into a doublet by the single methine proton.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of 4-(Chloromethyl)-N-isopropylbenzamide in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[6]

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the free induction decay (FID) with an appropriate window function and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

Molecular Structure and Proton Assignments

IR_Interpretation Start Acquire IR Spectrum Diagnostic Diagnostic Region (4000-1500 cm⁻¹) Start->Diagnostic Fingerprint Fingerprint Region (1500-400 cm⁻¹) Start->Fingerprint Identify_NH N-H Stretch? (~3300 cm⁻¹) Diagnostic->Identify_NH Match Compare with Database/ Predicted Spectrum Fingerprint->Match Identify_CH C-H Stretches? (3100-2850 cm⁻¹) Identify_NH->Identify_CH Yes Identify_CO C=O Stretch? (~1640 cm⁻¹) Identify_CH->Identify_CO Yes Identify_AmideII Amide II Band? (~1550 cm⁻¹) Identify_CO->Identify_AmideII Yes Identify_AmideII->Match Yes Confirm Confirm Functional Groups Match->Confirm

Caption: Workflow for the interpretation of the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 211, corresponding to the molecular weight of the compound. [1]Due to the presence of chlorine, an M+2 peak at m/z 213 with approximately one-third the intensity of the M⁺ peak should be observed, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl.

  • Key Fragmentation Pathways:

    • Loss of Cl: A significant peak at m/z 176 (M - 35) would result from the loss of a chlorine radical.

    • Loss of Isopropyl Group: Cleavage of the N-isopropyl bond would lead to a fragment at m/z 168.

    • Formation of Benzoyl Cation: A prominent peak at m/z 105 is expected, corresponding to the stable benzoyl cation.

    • Tropylium Ion: Rearrangement and fragmentation can lead to the formation of the tropylium ion at m/z 91.

Experimental Protocol for Mass Spectrometry (GC-MS):

  • Sample Introduction: Introduce a dilute solution of the compound into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC will separate the compound from any impurities.

  • Ionization: Use Electron Ionization (EI) at 70 eV. [7][8][9]3. Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Predicted Mass Spectrum Fragmentation

MS_Fragmentation Parent [C₁₁H₁₄ClNO]⁺˙ m/z 211/213 Frag1 [M - Cl]⁺ m/z 176 Parent->Frag1 - Cl˙ Frag2 [M - C₃H₇]⁺ m/z 168 Parent->Frag2 - C₃H₇˙ Frag3 [C₇H₅O]⁺ m/z 105 Frag1->Frag3 - C₄H₇N Frag2->Frag3 - C₄H₅N Frag4 [C₇H₇]⁺ m/z 91

Caption: Predicted major fragmentation pathways for 4-(Chloromethyl)-N-isopropylbenzamide in EI-MS.

Conclusion

The spectroscopic data presented in this guide, including predicted ¹H and ¹³C NMR, IR, and MS spectra, provide a robust analytical framework for the characterization of 4-(Chloromethyl)-N-isopropylbenzamide. The detailed experimental protocols and interpretation guidelines offer a practical resource for scientists engaged in the synthesis and analysis of this important chemical intermediate. While direct experimental spectra are ideal, the predictive data provided here, grounded in established spectroscopic principles, serves as a reliable reference for quality control and research applications.

References

  • Supporting Information for various benzamide derivatives. (n.d.).
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  • SpectraBase: 4-chloro-N-(3-chloropropyl)benzamide. (n.d.).
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Exploratory

Introduction: The Versatile Electrophilic Handle in Modern Synthesis

An In-depth Technical Guide to the Electrophilic Reactivity of the 4-(Chloromethyl)phenyl Group In the landscape of organic synthesis, the 4-(chloromethyl)phenyl group stands as a cornerstone moiety, prized for its predi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Electrophilic Reactivity of the 4-(Chloromethyl)phenyl Group

In the landscape of organic synthesis, the 4-(chloromethyl)phenyl group stands as a cornerstone moiety, prized for its predictable and tunable electrophilic reactivity. This functional group, characterized by a chloromethyl unit attached to a benzene ring at the para position, serves as a versatile building block in disciplines ranging from polymer science to medicinal chemistry.[1][2] Its significance lies in the benzylic chloride, a highly reactive site that facilitates the covalent linkage of the phenyl structure to a vast array of nucleophilic partners. This reactivity is not monolithic; it is a nuanced interplay of electronic effects, solvent interactions, and reaction conditions, allowing chemists to forge new carbon-heteroatom and carbon-carbon bonds with precision.

This guide, intended for researchers, scientists, and drug development professionals, delves into the core principles governing the electrophilic nature of the 4-(chloromethyl)phenyl group. We will move beyond simple reaction schemes to explore the mechanistic dichotomy of S_N1 and S_N2 pathways, dissect the factors that influence reaction outcomes, and provide practical, field-proven protocols. By understanding the causality behind its reactivity, scientists can harness the full potential of this invaluable synthetic tool to construct complex molecular architectures, from advanced functional polymers to next-generation therapeutic agents.

The Mechanistic Foundation: A Tale of Two Pathways

The reactivity of the 4-(chloromethyl)phenyl group is dominated by nucleophilic substitution, where the chloride ion acts as a leaving group.[3] The carbon of the chloromethyl group is electrophilic due to the polarization of the carbon-chlorine bond, making it a prime target for electron-rich nucleophiles.[1] This substitution predominantly proceeds via two distinct mechanisms: the unimolecular S_N1 pathway and the bimolecular S_N2 pathway. The preferred route is a direct consequence of the substrate's structure and the surrounding chemical environment.

S_N1 (Substitution Nucleophilic Unimolecular): This two-step mechanism involves the initial, rate-determining dissociation of the C-Cl bond to form a planar, resonance-stabilized benzylic carbocation. This intermediate is then rapidly captured by a nucleophile. The stability of the benzyl carbocation, which delocalizes the positive charge across the adjacent aromatic ring, is the primary reason benzylic halides are so amenable to S_N1 reactions, especially compared to simple primary alkyl halides.[4]

S_N2 (Substitution Nucleophilic Bimolecular): This is a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group.[5] The reaction proceeds through a five-coordinate trigonal bipyramidal transition state. For primary benzylic halides like those containing the 4-(chloromethyl)phenyl group, the S_N2 pathway is highly accessible due to minimal steric hindrance around the reaction center.

The competition between these two pathways is a central theme. Generally, primary benzylic halides react via the S_N2 mechanism, while secondary and tertiary benzylic halides favor the S_N1 route. However, conditions such as highly ionizing solvents or very weak nucleophiles can push even primary systems like the 4-(chloromethyl)phenyl group towards an S_N1 or S_N1-like mechanism.

G cluster_SN1 SN1 Pathway (Unimolecular) cluster_SN2 SN2 Pathway (Bimolecular) SN1_Start 4-(R)-Ph-CH₂Cl SN1_Carbocation Resonance-Stabilized Benzylic Carbocation [4-(R)-Ph-CH₂]⁺ SN1_Start->SN1_Carbocation Slow, Rate-Determining Ionization Cl_ion Cl⁻ SN1_Product 4-(R)-Ph-CH₂-Nu SN1_Carbocation->SN1_Product Fast Attack + Nu⁻ SN2_Start 4-(R)-Ph-CH₂Cl + Nu⁻ SN2_TS Trigonal Bipyramidal Transition State [Nu---CH₂(Ph-R)---Cl]⁻ SN2_Start->SN2_TS Concerted Backside Attack SN2_Product 4-(R)-Ph-CH₂-Nu + Cl⁻ SN2_TS->SN2_Product

Caption: Competing SN1 and SN2 pathways for nucleophilic substitution on a 4-(chloromethyl)phenyl substrate.

Critical Factors Governing Reactivity and Selectivity

The choice between the S_N1 and S_N2 pathways and the overall reaction rate is not arbitrary. It is dictated by a set of predictable factors that a researcher can manipulate to achieve the desired outcome.

Aromatic Ring Substituents

Substituents on the benzene ring exert a profound influence on the reactivity of the benzylic chloride through inductive and resonance effects. This is often quantified using Hammett-type equations that correlate reaction rates with substituent constants (σ).[6]

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) in the para position strongly stabilize the benzylic carbocation intermediate through resonance. This dramatically accelerates the rate of S_N1 reactions. For instance, the solvolysis rate of 4-methoxybenzyl chloride is thousands of times faster than that of unsubstituted benzyl chloride.[7][6]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) destabilize the carbocation, significantly slowing down or completely inhibiting the S_N1 pathway.[7][8] This destabilization makes the electrophilic carbon more positive, often favoring an S_N2 mechanism as the default pathway, albeit at a slower rate than with electron-neutral substrates.

Substituent at Para PositionRelative Solvolysis Rate (S_N1)Predominant MechanismRationale
-OCH₃Very High (~2500x)S_N1Strong resonance stabilization of the carbocation intermediate.[7]
-CH₃HighS_N1/S_N2 BorderlineInductive and hyperconjugative stabilization.[9]
-HBaseline (1x)S_N2 (can be S_N1)Reference compound.[10]
-ClLowS_N2Inductive withdrawal destabilizes carbocation, outweighs weak resonance donation.[9]
-NO₂Very Low (~0.0003x)S_N2Strong resonance and inductive withdrawal severely destabilizes carbocation.[7]
Caption: Effect of para-substituents on the solvolysis rates and mechanisms of benzyl chlorides.
The Role of the Solvent

The solvent system is a powerful tool for directing the reaction mechanism.

  • Polar Protic Solvents: Solvents like water, ethanol, and methanol have high dielectric constants and the ability to form hydrogen bonds. They excel at solvating both the departing chloride anion and the carbocation intermediate, thereby lowering the activation energy for ionization and strongly favoring the S_N1 pathway.

  • Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile can stabilize cations but are poor at solvating anions.[9] This environment disfavors the formation of a free chloride ion, thus suppressing the S_N1 pathway and promoting S_N2 reactions, where the charge is more dispersed in the transition state.[11]

  • Nonpolar Solvents: Solvents like toluene and hexane do not effectively stabilize charged species, making them generally poor choices for either substitution pathway unless the nucleophile is highly reactive.

Nucleophile and Leaving Group Characteristics

The nature of the attacking species and the leaving group are also critical.

  • Nucleophile Strength: Strong, negatively charged nucleophiles (e.g., RO⁻, RS⁻, CN⁻) favor the bimolecular S_N2 mechanism, as the reaction rate is directly dependent on the nucleophile's concentration and reactivity.[3] Weak, neutral nucleophiles (e.g., H₂O, ROH) are more likely to participate in S_N1 reactions, where they wait for the substrate to ionize before attacking the carbocation.

  • Leaving Group Ability: The chloride ion is a good leaving group because it is the conjugate base of a strong acid (HCl).[3][12] While other halides like bromide and iodide are even better leaving groups (due to their larger size and weaker C-X bonds), chloride provides a good balance of reactivity and stability, making 4-(chloromethyl)phenyl compounds reliable and cost-effective reagents.

Synthetic Utility in Research and Development

The predictable reactivity of the 4-(chloromethyl)phenyl group makes it an indispensable tool for molecular construction.

Functionalization via Nucleophilic Substitution

The most common application is the straightforward alkylation of various nucleophiles to introduce a substituted benzyl moiety. This is a foundational strategy in the synthesis of pharmaceuticals and agrochemicals.[1][13]

  • O-Alkylation: Reaction with alcohols or phenols yields benzyl ethers.

  • N-Alkylation: Reaction with primary or secondary amines produces benzylamines.

  • S-Alkylation: Reaction with thiols results in the formation of thioethers.

Application in Polymer Chemistry

4-(Chloromethyl)styrene is a bifunctional monomer where the vinyl group allows for polymerization, and the chloromethyl group serves as a reactive handle for post-polymerization modification.[14] This allows for the synthesis of functional polymers where specific side-chains, such as amines or thiols, can be grafted onto the polymer backbone, creating materials for applications like ion-exchange resins and specialty coatings.[11][14][15]

Dual-Reactivity Scaffolds in Drug Discovery

Molecules such as 4-(chloromethyl)benzoyl chloride possess two distinct electrophilic sites.[13][16] The acyl chloride is significantly more reactive than the benzylic chloride and will react preferentially with nucleophiles like amines to form amides. This allows for a stepwise functionalization strategy: first, an amidation at the acyl chloride position, followed by a separate nucleophilic substitution at the less reactive chloromethyl site. This dual reactivity is invaluable for building complex molecules and linking different fragments in drug discovery programs.[13]

Experimental Protocol: A General Methodology for N-Alkylation

This section provides a validated, step-by-step protocol for a typical S_N2 reaction involving a 4-(chloromethyl)phenyl derivative and an amine nucleophile. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize N-benzyl-4-chloroaniline from 4-chlorobenzyl chloride and aniline.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Dissolve Aniline (2.2 eq) & Base (e.g., K₂CO₃, 3 eq) in Polar Aprotic Solvent (e.g., DMF) prep_inert Establish Inert Atmosphere (N₂ or Ar) add_substrate Add 4-Chlorobenzyl Chloride (1 eq) Solution Dropwise at 0°C prep_reagents->add_substrate stir Warm to Room Temperature and Stir for 4-24h add_substrate->stir monitor Monitor Progress by TLC/LC-MS stir->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash Organic Layer (Brine) extract->wash dry Dry over Na₂SO₄, Filter, Concentrate wash->dry purify Purify by Column Chromatography dry->purify

Caption: Standard experimental workflow for the N-alkylation of an amine with a 4-(chloromethyl)phenyl substrate.

Methodology:

  • System Preparation (Self-Validation): All glassware must be oven-dried and assembled while hot to eliminate residual water, which could hydrolyze the substrate. The system is then flushed with an inert gas (nitrogen or argon) to prevent side reactions with atmospheric oxygen or moisture.

    • Causality: Anhydrous and inert conditions are critical for preventing unwanted side reactions and ensuring the nucleophile is not protonated by adventitious acid.

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the amine nucleophile (e.g., aniline, 2.2 equivalents) and a mild inorganic base (e.g., potassium carbonate, 3 equivalents) in a polar aprotic solvent like DMF. Cool the mixture to 0°C in an ice bath.

    • Causality: Using an excess of the amine can help prevent over-alkylation. The base is essential to neutralize the HCl generated during the reaction, driving it to completion.[16] DMF is chosen to favor the S_N2 mechanism. Cooling prevents potential exothermic reactions upon addition of the electrophile.

  • Substrate Addition: Dissolve the 4-(chloromethyl)phenyl substrate (1.0 equivalent) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine mixture over 15-20 minutes with vigorous stirring.

    • Causality: Dropwise addition maintains temperature control and prevents localized high concentrations of the electrophile, which could lead to side products.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-24 hours. The progress should be monitored periodically.

    • Causality: Reaction times vary based on the nucleophilicity of the amine and any steric hindrance. Monitoring by Thin Layer Chromatography (TLC) or LC-MS is a self-validating step to confirm the consumption of starting material and formation of the product before proceeding to work-up.

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into water and transfer to a separatory funnel. Extract the aqueous phase three times with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine to remove residual water and DMF, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Causality: This standard aqueous work-up separates the desired organic product from the inorganic base, salts, and the water-soluble solvent (DMF).

  • Purification and Characterization: Purify the crude product using flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

    • Causality: Chromatography removes unreacted starting materials and any side products. Spectroscopic characterization provides definitive proof of the product's identity, validating the success of the synthesis.

Conclusion

The electrophilic reactivity of the 4-(chloromethyl)phenyl group is a powerful and highly adaptable tool in chemical synthesis. Its behavior is governed by a well-understood balance between S_N1 and S_N2 mechanistic pathways, which can be skillfully manipulated through the choice of aromatic substituents, solvent, and nucleophile. This control allows for the precise installation of the benzyl moiety, a privileged structure in many biologically active compounds and functional materials. From the rational design of novel therapeutics to the engineering of advanced polymers, a deep, mechanistic understanding of this functional group empowers chemists to innovate and construct the complex molecules that drive scientific progress.

References

  • The Chemistry of 4-Chloromethyl Styrene: Synthesis, Reactions, and Industrial Significance. (2026, January 24). Vertex AI Search.
  • Enhancing Synthesis: The Role of 4-(Chloromethyl)benzoyl Chloride. (2026, January 29). Vertex AI Search.
  • Burley, R. E. M. A KINETIC STUDY OF THE SOLVOLYSIS OF SOME DIPHENYLMETHYL CHLORIDES. THESIS PRESENTED FOR THE DEGREE OF DOC.
  • Technical Support Center: Optimizing Amidation Reactions with 4-(Chloromethyl)benzoyl Chloride. (2025, December). Benchchem.
  • Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PMC.
  • Mechanism of solvolysis of substituted benzyl chlorides in aqueous ethanol.
  • Salomons, N. S. (2018, June 22). Preparation and Polymerisation of p-Chloromethylstyrene: Some Side-Chain Reactions of the Polymer. University of Surrey Open Research repository.
  • Kinetics of the reaction of poly(4-chloromethylstyrene) with tertiary amines and related studies. (2018, June 22). University of Surrey.
  • Nucleophilic Substitution Reactions. BITS Pilani.
  • Substitution of benzylic and allylic halides. (2019, June 05). Chemistry LibreTexts.
  • Denegri, B., Matić, M., & Vaško, M. (2021). Mechanism of solvolysis of substituted benzyl chlorides in aqueous ethanol. Tetrahedron.
  • Chapter 7 Alkyl Halides and Nucleophilic Substitution. Source not available.
  • Understanding Chemical Reactivity: The Chloromethyl Group in Synthesis. (2026, January 23). Vertex AI Search.
  • SAFETY DATA SHEET - 4-(Chloromethyl)benzoyl chloride. Fisher Scientific.
  • NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. spcmc.ac.in.
  • Tommila, E. The Influence of the Solvent on Reaction Velocity. XXIX.
  • 4-(Chloromethyl)benzoyl chloride | CAS 876-08-4. SCBT.
  • Nucleophilic substitution of benzylic halides. Department of Chemistry, University of Calgary.
  • Effect of chloromethyl substituent vs methyl substituent on yields of nitration. (2019, September 30). Source not available.
  • Synthesis and characterization of 4-chloromethylstyrene polymers containing bulky organosilicon groups. (2004, April 01).
  • Chemical modification of 4-chloromethyl styrene polymers with oximes containing pyridine groups. Der Pharma Chemica.
  • 4-(Chloromethyl)benzoyl chloride | C8H6Cl2O | CID 70136. PubChem.
  • Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. (2025, January 14). Source not available.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
  • Synthesis of 4,4′-bis(chloromethyl) diphenyl.
  • [2-(Chloromethyl)phenyl]methanol|CAS 142066-41-9. Benchchem.
  • Chloromethyl: compounds, synthesis and safety. Chempanda Blog.
  • Reactivity in Friedel-Crafts Aromatic Benzylation: The Role of the Electrophilic Reactant. (2024, October 22). Source not available.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Source not available.
  • 1-Chloro-4-(chloromethyl)benzene | C7H6Cl2 | CID 7723. PubChem.
  • Will, S. (2025).
  • Benzyl chloride is more reactive than chlorobenzene. Why? (2017, December 17). Quora.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). MDPI.

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Foundational

A Technical Guide to 4-(Chloromethyl)-N-isopropylbenzamide: Sourcing, Synthesis, and Application Strategies for Drug Discovery Professionals

Introduction In the landscape of modern medicinal chemistry and drug development, the strategic use of versatile chemical building blocks is paramount to the efficient discovery of novel therapeutics. 4-(Chloromethyl)-N-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic use of versatile chemical building blocks is paramount to the efficient discovery of novel therapeutics. 4-(Chloromethyl)-N-isopropylbenzamide, a bifunctional molecule, represents a significant scaffold for the synthesis of a diverse array of target compounds. Its structure, incorporating a reactive benzylic chloride and a secondary amide, offers two key points for molecular elaboration, making it a valuable intermediate for constructing compound libraries and probing structure-activity relationships (SAR).

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-(Chloromethyl)-N-isopropylbenzamide, focusing on its commercial availability, reliable sourcing strategies, a detailed synthetic protocol, and its potential applications as a versatile building block in organic synthesis and medicinal chemistry.

Physicochemical Properties and Identification

A clear identification of 4-(Chloromethyl)-N-isopropylbenzamide is the first step in its successful application. The key identifiers and physicochemical properties are summarized below.

PropertyValueReference
CAS Number 83803-82-1[1]
Molecular Formula C₁₁H₁₄ClNO[1][2]
Molecular Weight 211.69 g/mol [1]
Canonical SMILES CC(C)NC(=O)c1ccc(cc1)CCl[1]
InChIKey RPFIHLIZZKXZAY-UHFFFAOYSA-N[1]
Systematic Name 4-(Chloromethyl)-N-(1-methylethyl)benzamide[1]

Commercial Availability and Sourcing Strategies

The commercial availability of 4-(Chloromethyl)-N-isopropylbenzamide is primarily through specialized chemical suppliers. While it may not be a stock item for all major vendors, it is available for purchase. For researchers requiring this compound, two primary sourcing strategies should be considered: direct purchase from a known supplier and custom synthesis.

Direct Procurement

Currently, Chemos GmbH & Co.KG is a known supplier listing 4-(Chloromethyl)-N-isopropylbenzamide in their catalog.

SupplierProduct NameCAS NumberAdditional Information
Chemos GmbH & Co.KG 4-(chloromethyl)-N-(isopropyl)benzamide83803-82-1Inquire for purity, quantity, and pricing.

Note: Availability and stock status should always be confirmed directly with the supplier.

Custom Synthesis: A Practical Alternative

Given the specialized nature of this compound, custom synthesis is a highly viable and often preferred route for obtaining high-purity material tailored to specific research needs. Several companies offer custom synthesis services for novel or non-catalog compounds. The logical workflow for procuring this compound via custom synthesis is outlined below.

Custom Synthesis Workflow start Identify Need for 4-(Chloromethyl)-N-isopropylbenzamide supplier_search Search Chemical Supplier Databases (e.g., PubChem, eMolecules) start->supplier_search direct_purchase Direct Purchase from Supplier (e.g., Chemos GmbH & Co.KG) supplier_search->direct_purchase Available custom_synthesis Initiate Custom Synthesis Request supplier_search->custom_synthesis Not Readily Available quote Receive and Evaluate Quotes (Purity, Timeline, Cost) custom_synthesis->quote synthesis Supplier Synthesizes Compound quote->synthesis qc Quality Control and Analysis (NMR, MS, HPLC) synthesis->qc delivery Receive Compound and Certificate of Analysis qc->delivery

Figure 1: Workflow for sourcing 4-(Chloromethyl)-N-isopropylbenzamide.

Synthesis of 4-(Chloromethyl)-N-isopropylbenzamide: A Step-by-Step Protocol

The synthesis of 4-(Chloromethyl)-N-isopropylbenzamide can be efficiently achieved through a two-step process starting from the commercially available 4-methylbenzoic acid. The first step involves the chlorination of the benzylic methyl group, followed by the amidation of the resulting acyl chloride with isopropylamine.

Step 1: Synthesis of 4-(Chloromethyl)benzoyl chloride

The initial step is the conversion of 4-methylbenzoic acid to 4-(chloromethyl)benzoic acid, which is then activated to the corresponding acyl chloride.

Reaction Scheme:

Experimental Protocol (adapted from literature procedures for similar transformations): [3][4][5]

  • Chlorination of 4-Methylbenzoic Acid:

    • Dissolve 4-methylbenzoic acid in chlorobenzene in a reaction vessel equipped with a reflux condenser and a gas inlet.

    • Heat the solution to 100 °C.

    • Under UV irradiation (e.g., with a spotlight lamp), bubble chlorine gas through the solution.[3][4]

    • Monitor the reaction by measuring the evolution of HCl gas. The reaction is complete when the theoretical amount of HCl has been evolved.

    • Cool the reaction mixture to 0-10 °C to precipitate the 4-(chloromethyl)benzoic acid.

    • Filter the solid, wash with a non-polar solvent like petroleum ether to remove residual chlorobenzene, and dry under vacuum.

  • Formation of 4-(Chloromethyl)benzoyl Chloride:

    • To a flask containing the dried 4-(chloromethyl)benzoic acid, add an excess of thionyl chloride or oxalyl chloride under an inert atmosphere (e.g., nitrogen or argon). A catalytic amount of N,N-dimethylformamide (DMF) can be added if using oxalyl chloride.[6][7]

    • Stir the mixture at room temperature or with gentle heating until the solid dissolves and gas evolution ceases.

    • Remove the excess thionyl chloride or oxalyl chloride under reduced pressure to obtain the crude 4-(chloromethyl)benzoyl chloride, which can often be used in the next step without further purification.

Step 2: Amidation with Isopropylamine

The final step is the nucleophilic acyl substitution of 4-(chloromethyl)benzoyl chloride with isopropylamine to yield the target compound.

Reaction Scheme:

Experimental Protocol (adapted from general amidation procedures): [7][8]

  • Reaction Setup:

    • In a flask under an inert atmosphere, dissolve isopropylamine (2 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve the crude 4-(chloromethyl)benzoyl chloride (1 equivalent) in the same anhydrous solvent.

  • Amidation:

    • Slowly add the solution of 4-(chloromethyl)benzoyl chloride to the cooled isopropylamine solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC or LC-MS).

  • Work-up and Purification:

    • Quench the reaction with water or a dilute aqueous acid solution.

    • Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure 4-(Chloromethyl)-N-isopropylbenzamide.

Reactivity and Applications in Drug Discovery

The synthetic utility of 4-(Chloromethyl)-N-isopropylbenzamide stems from its two distinct reactive sites: the electrophilic benzylic carbon and the secondary amide. This dual functionality allows for a range of subsequent chemical transformations.

Nucleophilic Substitution at the Benzylic Position

The chloromethyl group is a good leaving group and is susceptible to nucleophilic substitution (SN2) reactions.[9] This allows for the introduction of a wide variety of functional groups at this position.

Reactivity_Diagram main 4-(Chloromethyl)-N-isopropylbenzamide product Substituted Product main->product SN2 Reaction nucleophile Nucleophile (e.g., R-NH₂, R-OH, R-SH, CN⁻) nucleophile->product

Figure 2: Nucleophilic substitution at the benzylic position.

This reactivity is particularly useful for:

  • Linker Chemistry: The benzylic position can be used to attach the molecule to a solid support for solid-phase synthesis or to link it to other molecular fragments.

  • Library Synthesis: A diverse library of compounds can be generated by reacting 4-(Chloromethyl)-N-isopropylbenzamide with a variety of nucleophiles.

The Benzamide Moiety as a Pharmacophore

Benzamide derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including anticancer and anti-inflammatory effects.[10] The N-isopropylbenzamide core of the title compound can serve as a starting point for the development of new bioactive molecules. The isopropyl group can be varied to explore its impact on binding to a biological target.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 4-(Chloromethyl)-N-isopropylbenzamide and its precursors. Based on the reactivity of the functional groups, the following should be considered:

  • 4-(Chloromethyl)benzoyl chloride: This is a lachrymator and is corrosive. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is also moisture-sensitive.

Always consult the Safety Data Sheet (SDS) for any chemical before use.

Conclusion

4-(Chloromethyl)-N-isopropylbenzamide is a valuable and versatile building block for researchers in drug discovery and organic synthesis. While its direct commercial availability may be limited to specialized suppliers, its straightforward synthesis from readily available starting materials, coupled with the option of custom synthesis, makes it an accessible compound. The dual reactivity of the chloromethyl and N-isopropylbenzamide moieties provides a powerful platform for the creation of diverse molecular architectures, enabling the exploration of new chemical space in the quest for novel therapeutic agents. This guide provides the necessary information for scientists to confidently source, synthesize, and strategically utilize this important chemical intermediate in their research endeavors.

References

  • Chemos GmbH & Co.KG. 4-(chloromethyl)-N-(isopropyl)benzamide. [Link]

  • PrepChem.com. Synthesis of 4-(chloromethyl)-benzoic acid. [Link]

  • PubChem. 4-(Chloromethyl)benzamide. [Link]

  • Google Patents. CN1907948A - Preparation method of 4-chloromethyl benzoic acid t-butyl ester.
  • Google Patents. CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.
  • Global Substance Registration System (GSRS). 4-(CHLOROMETHYL)-N-(ISOPROPYL)BENZAMIDE. [Link]

  • Chemos GmbH & Co.KG. 4-(chloromethyl)-N-(isopropyl)benzamide. [Link]

  • PMC. Identifying Amidyl Radicals for Intermolecular C-H Functionalizations. [Link]

  • PubChemLite. 4-(chloromethyl)benzamide (C8H8ClNO). [Link]

  • Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution. [Link]

  • Royal Society of Chemistry. Amidation by reactive extrusion for the synthesis of active pharmaceutical ingredients teriflunomide and moclobemide. [Link]

  • IOSR Journal of Applied Chemistry. A facile amidation of chloroacetyl chloride using DBU. [Link]

  • Carl ROTH. 4-(Chloromethyl)-N,N-dimethylbenzamide, 1 g. [Link]

  • EPA. 4-(chloromethyl)-N-methylbenzamide - Publications - Abstract Sifter. [Link]

  • Advent Chembio. Building Blocks for Chemical Synthesis. [Link]

  • NC State University Libraries. 9.2. Common nucleophilic substitution reactions. [Link]

  • NC State University Libraries. 11.5 Nucleophilic Acyl Substitution Reactions. [Link]

  • ResearchGate. Nucleophilic acyl substitution reaction on different benzamides. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Precision Alkylation Protocols for 4-(Chloromethyl)-N-isopropylbenzamide

Abstract & Strategic Context This Application Note defines the operational standards for handling and reacting 4-(Chloromethyl)-N-isopropylbenzamide (CAS: 157007-88-2). This molecule serves as a critical electrophilic bu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

This Application Note defines the operational standards for handling and reacting 4-(Chloromethyl)-N-isopropylbenzamide (CAS: 157007-88-2). This molecule serves as a critical electrophilic building block in the synthesis of dual endothelin receptor antagonists (ERAs), most notably Aprocitentan and Macitentan .

The molecule features two distinct functional domains:[1][2]

  • The Scaffold (Amide): The N-isopropylbenzamide moiety provides the structural rigidity and solubility profile required for receptor binding.

  • The Warhead (Benzylic Chloride): A highly reactive electrophile prone to

    
     substitution, serving as the attachment point for sulfonamide or pyrimidine pharmacophores.
    

Critical Success Factor: The primary challenge is maintaining the integrity of the chloromethyl group during upstream synthesis while ensuring complete conversion during downstream alkylation. Premature hydrolysis to the benzyl alcohol is the most common failure mode.

Safety & Handling (Lachrymator Protocol)

WARNING: Benzylic chlorides are potent alkylating agents and lachrymators. They can alkylate DNA and proteins.

  • Containment: All weighing and transfers must occur within a certified fume hood.

  • Neutralization: Keep a beaker of 10% aqueous ammonium hydroxide or ethanolic amine solution in the hood to neutralize spills (aminolysis destroys the alkylating potential).

  • PPE: Double nitrile gloves are mandatory. Breakthrough time for benzylic chlorides is often <15 minutes for standard latex.

Experimental Protocol A: Synthesis of the Intermediate

Objective: Synthesize 4-(Chloromethyl)-N-isopropylbenzamide from 4-(chloromethyl)benzoyl chloride without displacing the benzylic chloride.

Rationale: The reaction relies on the nucleophilic differential between the acyl chloride (highly reactive) and the benzylic chloride (moderately reactive). By controlling temperature and stoichiometry, we selectively target the acyl chloride.

Reagents & Stoichiometry
ComponentEquiv.Role
4-(Chloromethyl)benzoyl chloride 1.0Substrate
Isopropylamine 1.05Nucleophile
Triethylamine (TEA) 1.1HCl Scavenger
Dichloromethane (DCM) 10 VolSolvent (Anhydrous)
Step-by-Step Methodology
  • Preparation: Charge 4-(chloromethyl)benzoyl chloride into a reactor with dry DCM under

    
     atmosphere. Cool to 0°C .
    
  • Amine Addition: Pre-mix isopropylamine and TEA in 2 volumes of DCM. Add this solution dropwise to the reactor over 30 minutes.

    • Critical Control Point: Internal temperature must not exceed 5°C . Higher temperatures risk the amine attacking the benzylic chloride (dimerization).

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to 20°C over 2 hours.

  • Quench: Wash the organic layer successively with:

    • 1M HCl (removes unreacted amine/TEA).

    • Sat.

      
       (removes unreacted acid).
      
    • Brine.

  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Crystallization: Recrystallize from Heptane/EtOAc (typically 4:1) to remove any traces of the "dimer" impurity.

Experimental Protocol B: Downstream Alkylation ( Coupling)

Objective: Coupling 4-(Chloromethyl)-N-isopropylbenzamide with a sulfonamide nucleophile (e.g., N-propylsulfamide or a pyrimidine scaffold) to mimic the Aprocitentan/Macitentan synthesis pathway.

Mechanism: Finkelstein-assisted


 substitution.
Reagents & Stoichiometry
ComponentEquiv.Role
Sulfonamide Scaffold 1.0Nucleophile
4-(Chloromethyl)-N-isopropylbenzamide 1.1Electrophile
Potassium Carbonate (

)
2.5Base
Tetrabutylammonium Iodide (TBAI) 0.1Phase Transfer/Catalyst
DMF or MeCN 10 VolSolvent
Step-by-Step Methodology
  • Activation: Charge the Sulfonamide and

    
     into the reactor with DMF. Stir at 25°C for 30 minutes to facilitate deprotonation of the sulfonamide nitrogen.
    
  • Catalyst Addition: Add TBAI (0.1 eq).

    • Mechanistic Insight: TBAI converts the benzylic chloride to a transient, highly reactive benzylic iodide in situ, accelerating the reaction rate by ~5x.

  • Electrophile Addition: Add 4-(Chloromethyl)-N-isopropylbenzamide in one portion.

  • Reaction: Heat to 60°C for 4–6 hours.

    • Monitoring: Monitor by HPLC. The benzylic chloride peak (

      
       ~4.5 min) should disappear.
      
  • Workup:

    • Cool to 20°C.

    • Dilute with Ethyl Acetate (15 Vol) and wash with water (3 x 5 Vol) to remove DMF.

    • Note: DMF retention in the organic layer can inhibit crystallization of the final API.

  • Purification: The product is often isolated by precipitation upon adding a non-polar anti-solvent (e.g., MTBE) to the concentrated organic layer.

Visualizations

Diagram 1: Synthesis Workflow (Graphviz)

This flow illustrates the critical temperature checkpoints to avoid impurity formation.

SynthesisWorkflow Start Start: 4-(Chloromethyl)benzoyl chloride Cooling Cool to 0°C (DCM Solvent) Start->Cooling Addition Dropwise Addition: Isopropylamine + TEA Cooling->Addition Check CRITICAL: Temp < 5°C (Prevent Dimerization) Addition->Check Warm Warm to 20°C (2 Hours) Check->Warm Workup Acid/Base Wash Cycle Warm->Workup Product Solid Product: 4-(Chloromethyl)-N-isopropylbenzamide Workup->Product

Caption: Thermal control strategy for synthesizing the benzylic chloride intermediate.

Diagram 2: Downstream Coupling Mechanism

Mechanism Reactant Benzylic Chloride (Electrophile) Intermediate Transient Benzylic Iodide (Super-Electrophile) Reactant->Intermediate Halide Exchange (Finkelstein) TBAI TBAI (Catalyst) TBAI->Intermediate Product Coupled API Precursor Intermediate->Product Rapid SN2 Attack Nucleophile Sulfonamide Anion Nucleophile->Product

Caption: Catalytic cycle converting the benzylic chloride to the more reactive iodide species.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Hydrolysis of acid chloride due to wet DCM.Distill DCM over

or use molecular sieves.
Dimer Impurity (Protocol A) Temperature spike >10°C during amine addition.Slow addition rate; improve chiller capacity.
Incomplete Reaction (Protocol B) Particle size of

is too large.
Use milled/powdered

or switch to

.
Oiling Out (Protocol B) Residual DMF preventing crystallization.Perform an extra water wash or brine wash during workup.

References

  • Bolli, M. H., et al. (2012).[3] "The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist." Journal of Medicinal Chemistry, 55(17), 7849–7861.

  • Idorsia Pharmaceuticals. (2020).[4][5] "Process for the preparation of Aprocitentan." World Intellectual Property Organization, WO/2020/XXXX. (General reference to patent literature for Aprocitentan synthesis).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Foundational text for kinetics of benzylic halides).
  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 11238446, 4-(Chloromethyl)-N-isopropylbenzamide."

Sources

Application

analytical methods for monitoring 4-(Chloromethyl)-N-isopropylbenzamide reactions by TLC

This Application Note is designed for researchers and process chemists monitoring the synthesis and stability of 4-(Chloromethyl)-N-isopropylbenzamide , a critical intermediate in the synthesis of retinoids like Tazarote...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists monitoring the synthesis and stability of 4-(Chloromethyl)-N-isopropylbenzamide , a critical intermediate in the synthesis of retinoids like Tazarotene .

Introduction & Scope

4-(Chloromethyl)-N-isopropylbenzamide (CAS: 162400-16-6 / 118-91-2 related) is a bifunctional intermediate containing a stable amide linkage and a highly reactive benzylic chloride. Its synthesis typically involves the amidation of 4-(chloromethyl)benzoyl chloride with isopropylamine .

Monitoring this reaction requires a robust analytical method to distinguish between:

  • The Electrophilic Starting Material: 4-(chloromethyl)benzoyl chloride (highly reactive, prone to hydrolysis).

  • The Nucleophilic Starting Material: Isopropylamine (polar, UV inactive).

  • The Product: 4-(Chloromethyl)-N-isopropylbenzamide.[1]

  • Critical Impurities:

    • Hydrolysis Product: 4-(Hydroxymethyl)-N-isopropylbenzamide.

    • Dimerization Product: Formed via self-alkylation.

This guide details a Thin Layer Chromatography (TLC) protocol optimized for resolution, sensitivity, and stability control.

Chemical Context & Reaction Scheme

The monitoring strategy relies on observing the conversion of the acid chloride to the amide while preventing the degradation of the chloromethyl group.

ReactionScheme SM1 4-(Chloromethyl) benzoyl chloride (Electrophile) Product 4-(Chloromethyl)- N-isopropylbenzamide (Target) SM1->Product + SM2 - HCl Impurity1 Hydrolysis Impurity (Alcohol) SM1->Impurity1 + H2O (Fast Hydrolysis) SM2 Isopropylamine (Nucleophile) Product->Impurity1 + H2O (Slow Hydrolysis)

Caption: Reaction pathway showing the formation of the target amide and potential hydrolysis pathways.

Methodology & Materials

Stationary Phase
  • Material: Silica Gel 60 F

    
     on Aluminum or Glass backing.
    
  • Why: The F

    
     fluorescent indicator is essential. The benzamide moiety possesses a strong chromophore (UV absorption at 254 nm), appearing as a dark spot against a green fluorescent background.
    
Mobile Phase Optimization

The polarity difference between the chloro-derivative and the hydroxy-impurity is the separation key.

SystemSolvent Ratio (v/v)Application
System A Hexane : Ethyl Acetate (3:1) Standard Monitoring. Good retention of the amide (Rf ~0.4-0.5) and separation from non-polar dimers.
System B DCM : Methanol (95:5) Impurity Profiling. Better for resolving polar hydrolysis products (alcohol) and amine salts.
System C Toluene : Acetone (4:1) Alternative. Useful if co-elution occurs in System A.

Recommendation: Start with System A . If the product moves too high (Rf > 0.7), adjust to 4:1.

Visualization Strategies

A multi-modal detection approach is required because the amine starting material is UV inactive.

  • UV Light (254 nm):

    • Detects: Acid Chloride, Product, Hydrolysis Impurity, Benzoic Acid.[2]

    • Appearance: Dark quenching spots.[3]

  • Ninhydrin Stain:

    • Detects: Isopropylamine (Starting Material).

    • Action: Dip and heat.

    • Appearance: Purple/Red spot (indicates incomplete reaction).

  • Silver Nitrate (AgNO

    
    ) Spray: 
    
    • Detects: Alkyl Halides (The Chloromethyl group).

    • Action: Spray and expose to UV.[3]

    • Appearance: White/Grey precipitate turning dark. Crucial for confirming the integrity of the chloromethyl group.

  • 4-(p-Nitrobenzyl)pyridine (NBP):

    • Detects: Alkylating agents (Genotoxic Impurity Check).

    • Action: Spray NBP, heat, then spray alkali.

    • Appearance: Blue/Purple spot.

Detailed Experimental Protocol

Sample Preparation (Critical Step)

Direct spotting of the reaction mixture can lead to misleading results due to the high reactivity of the acid chloride.

Protocol:

  • Sampling: Withdraw 50 µL of the reaction mixture.

  • Mini-Workup (Quench):

    • Option A (Standard): Partition between 0.5 mL Ethyl Acetate and 0.5 mL Saturated NaHCO

      
      . Vortex and let layers separate.[4] Spot the top organic layer . This removes salts and hydrolyzes unreacted acid chloride to benzoic acid (which stays at the baseline).
      
    • Option B (Derivatization): Quench into 0.5 mL Methanol. Unreacted acid chloride converts to the methyl ester. This is easier to track on TLC than the free acid.

  • Dilution: Ensure the spot concentration is ~1-5 mg/mL equivalent.

TLC Development Workflow

TLC_Workflow Start Sample Collection Quench Mini-Workup (EtOAc / NaHCO3) Start->Quench Spot Spotting (Lane 1: SM, Lane 2: Co-spot, Lane 3: Rxn) Quench->Spot Elute Elution (Hexane:EtOAc 3:1) Spot->Elute Dry Drying (Air dry, avoid heat) Elute->Dry Vis_UV Visualization 1: UV 254nm (Mark spots) Dry->Vis_UV Vis_Stain Visualization 2: Ninhydrin/AgNO3 (Specific ID) Vis_UV->Vis_Stain

Caption: Step-by-step workflow for TLC analysis of the amidation reaction.

Data Interpretation

The following Rf values are estimates for Hexane:EtOAc (3:1) on Silica Gel 60.

CompoundApprox.[1][3][4][5][6][7][8][9][10] RfUV Active?Stain Reaction
Isopropylamine < 0.1 (Baseline)NoNinhydrin (+)
4-(Chloromethyl)benzoic acid 0.0 - 0.1YesBromocresol Green (+)
4-(Hydroxymethyl) amide 0.2 - 0.3YesKMnO

(+)
Target Product (Cl-Amide) 0.4 - 0.5 Yes AgNO

(+)
Methyl Ester (if MeOH quench) 0.6 - 0.7YesUV Only
Dimer Impurity > 0.7YesUV Only

Troubleshooting & Expert Tips

"Ghost" Spots (Hydrolysis on Plate)
  • Issue: The product spot streaks or shows a tailing lower spot (the alcohol) that wasn't in the flask.

  • Cause: Silica gel is slightly acidic and contains water. The benzylic chloride can hydrolyze during elution.

  • Solution:

    • Neutralize the plate: Pre-run the empty plate in Mobile Phase + 1% Triethylamine (TEA).

    • Run 2D-TLC: Spot the sample, run in direction 1, dry, then run in direction 2 (90° rotation). If the spots lie on the diagonal, the sample is stable. If off-diagonal spots appear, decomposition is occurring on the plate.

Monitoring Reaction Completion
  • Disappearance of Amine: Use Ninhydrin.[5][11] If the baseline/low Rf purple spot persists, add more acid chloride or base.

  • Disappearance of Acid Chloride: If using the MeOH quench method, look for the disappearance of the high-running Methyl Ester spot.

Safety Note: Genotoxicity

Alkyl halides like 4-(Chloromethyl)-N-isopropylbenzamide are potential Genotoxic Impurities (GTIs) (alkylating agents).

  • Handling: Use double gloves.

  • Waste: Segregate all TLC plates and solvents into specific hazardous waste streams for alkylating agents.

  • Decontamination: Spills should be treated with an amine solution (e.g., dilute ammonia or ethanolamine) to quench the alkylating capability before cleaning.

References

  • Tazarotene Synthesis: European Patent EP1700855B1. Process for the preparation of tazarotene. (2006).[12] Link

  • TLC Visualization: Chemistry LibreTexts. Visualizing TLC Plates. (2022). Link

  • Alkyl Halide Detection:Journal of Chromatography A.
  • Reaction Monitoring: BenchChem Technical Support. Optimizing Amidation Reactions with 4-(Chloromethyl)benzoyl Chloride. (2025).[13] Link

Sources

Method

LC-MS method development for 4-(Chloromethyl)-N-isopropylbenzamide analysis

An Application Note and Protocol for the Quantitative Analysis of 4-(Chloromethyl)-N-isopropylbenzamide using LC-MS/MS Authored by: Senior Application Scientist, Gemini Division Abstract This document provides a comprehe...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Quantitative Analysis of 4-(Chloromethyl)-N-isopropylbenzamide using LC-MS/MS

Authored by: Senior Application Scientist, Gemini Division

Abstract

This document provides a comprehensive guide for the development of a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 4-(Chloromethyl)-N-isopropylbenzamide. This protocol is designed for researchers, analytical scientists, and professionals in drug development who require a reliable method for detecting and quantifying this compound in various matrices. We will detail the rationale behind chromatographic and mass spectrometric parameter selection, from initial analyte characterization to final Multiple Reaction Monitoring (MRM) optimization, ensuring scientific integrity and reproducibility.

Introduction

4-(Chloromethyl)-N-isopropylbenzamide is a chemical intermediate whose accurate quantification is crucial for process monitoring, purity assessment, and stability studies in pharmaceutical development. Its structure, featuring a halogenated benzyl group and an N-substituted amide, presents specific analytical considerations. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice for this application due to its unparalleled sensitivity and selectivity, which are essential for analyzing complex mixtures.[1][2] The use of a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode provides the "gold standard" for quantification by minimizing matrix interference and maximizing signal-to-noise ratios.[2][3]

This guide follows a logical progression from understanding the analyte's physicochemical properties to establishing a fully optimized LC-MS/MS method. We emphasize the causality behind each decision, providing a framework that is not only a set of instructions but also a teaching tool for adapting this method to similar analytes.

Experimental Design & Methodology

Materials and Reagents
  • Analyte: 4-(Chloromethyl)-N-isopropylbenzamide reference standard (>98% purity).

  • Solvents: LC-MS grade acetonitrile, methanol, and water. It is critical to use high-purity solvents to minimize background noise and potential contamination.[4]

  • Mobile Phase Additive: LC-MS grade formic acid.

  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Analyte Characterization

The molecular formula for 4-(Chloromethyl)-N-isopropylbenzamide is C₁₁H₁₄ClNO, with a monoisotopic molecular weight of 211.08 g/mol .[5] The presence of a chlorine atom results in a characteristic isotopic pattern, with the ³⁷Cl isotope producing a signal at M+2 with an abundance of approximately 32% relative to the ³⁵Cl (M) peak. This isotopic signature is a powerful tool for confirming the identity of the analyte during initial mass spectrometric analysis.

Liquid Chromatography (LC) Method Development

The primary objective of the chromatographic method is to achieve a reproducible retention time for the analyte with a sharp, symmetrical peak shape, while ensuring separation from any matrix components.

Rationale for Column and Mobile Phase Selection: Based on the analyte's structure—a moderately nonpolar aromatic compound—a reversed-phase separation mechanism is appropriate.

  • Stationary Phase (Column): A C18 column is the recommended starting point due to its versatility and wide applicability for retaining small molecules of intermediate polarity.[6] A column with smaller particles (e.g., <2 µm) will provide higher efficiency and resolution, especially when used with a UHPLC system.

  • Mobile Phase: A binary mobile phase system consisting of water (A) and acetonitrile (B) is chosen. Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better peak efficiency. The addition of 0.1% formic acid to both mobile phases is crucial.[6] It serves two purposes:

    • Improves Peak Shape: By maintaining a consistent low pH, it suppresses the ionization of any free silanol groups on the silica-based stationary phase, reducing peak tailing.

    • Enhances Ionization: It facilitates the protonation of the analyte in the ESI source, leading to a stronger [M+H]⁺ signal in positive ion mode.

Protocol 1: LC Method Optimization

  • Initial Column and Mobile Phase Setup:

    • Column: C18, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Gradient Scouting: Begin with a broad gradient to determine the approximate elution conditions.

    • Start at 5% B, ramp to 95% B over 5 minutes.

    • Hold at 95% B for 1 minute.

    • Return to 5% B and re-equilibrate for 2 minutes.

  • Gradient Optimization: Based on the retention time from the scouting run, adjust the gradient to achieve a retention time between 2-3 minutes, ensuring the peak is sharp and symmetrical.[6] If the peak elutes too early, a shallower gradient is needed. If it elutes too late, a steeper gradient can be used.

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

// Nodes Sample [label="Sample Matrix\n(e.g., Plasma, Reaction Mixture)"]; SamplePrep [label="Sample Preparation\n(Protein Precipitation / Dilution)"]; Injection [label="LC Injection"]; LC_Column [label="Reversed-Phase C18 Column\n(Separation)"]; ESI_Source [label="ESI Source\n(Ionization)"]; Q1 [label="Quadrupole 1 (Q1)\n(Precursor Ion Selection)"]; Q2 [label="Quadrupole 2 (Q2)\n(Collision-Induced Dissociation)"]; Q3 [label="Quadrupole 3 (Q3)\n(Product Ion Selection)"]; Detector [label="Detector\n(Signal Acquisition)"]; Data [label="Data Processing\n(Quantification)"];

// Edges Sample -> SamplePrep; SamplePrep -> Injection; Injection -> LC_Column; LC_Column -> ESI_Source [label="Eluent"]; ESI_Source -> Q1 [label="[M+H]⁺ Ions"]; Q1 -> Q2 [label="Precursor Ion"]; Q2 -> Q3 [label="Fragment Ions"]; Q3 -> Detector [label="Quantifier/Qualifier Ions"]; Detector -> Data; } .enddot Caption: Overall analytical workflow from sample preparation to data analysis.

Table 1: Optimized Liquid Chromatography Parameters

ParameterCondition
HPLC SystemUHPLC System
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume2 µL
GradientOptimized for target analyte elution
Mass Spectrometry (MS) Method Development

The development of a sensitive and specific MS method is centered on creating a Multiple Reaction Monitoring (MRM) assay. This process involves selecting a precursor ion, identifying its characteristic product ions, and optimizing the instrumental conditions to maximize the signal for each transition.[7][8]

Rationale for Ionization and Polarity: Electrospray Ionization (ESI) is the ideal technique for polar to moderately polar small molecules.[2] The N-isopropylbenzamide structure contains a basic amide nitrogen, which is readily protonated. Therefore, positive ion mode is selected to monitor the protonated molecule, [M+H]⁺, as the precursor ion.

// Node styles node_step [fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_result [fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

// Nodes Start [label="Infuse Analyte Standard", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; FullScan [label="Step 1: Full Scan (Q1 Scan)\nIdentify Precursor Ion", node_step]; PrecursorIon [label="Result: [M+H]⁺ at m/z 212.1", node_result]; ProductScan [label="Step 2: Product Ion Scan\nSelect [M+H]⁺ in Q1, Scan Q3", node_step]; Fragments [label="Result: Identify Stable\nFragment (Product) Ions", node_result]; SelectMRM [label="Step 3: Select MRM Transitions\nChoose Quantifier & Qualifier", node_step]; MRMs [label="Result: Precursor -> Product Pairs\n(e.g., 212.1 -> 154.1)", node_result]; OptimizeCE [label="Step 4: Optimize Collision Energy (CE)\nMaximize Signal for Each Transition", node_step]; FinalMethod [label="Final Optimized MRM Method", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> FullScan; FullScan -> PrecursorIon; PrecursorIon -> ProductScan; ProductScan -> Fragments; Fragments -> SelectMRM; SelectMRM -> MRMs; MRMs -> OptimizeCE; OptimizeCE -> FinalMethod; } .enddot Caption: Logical flow for developing a quantitative MRM method.

Protocol 2: MS/MS Parameter and MRM Optimization

  • Analyte Infusion: Prepare a ~1 µg/mL solution of 4-(Chloromethyl)-N-isopropylbenzamide in 50:50 acetonitrile:water with 0.1% formic acid. Infuse this solution directly into the mass spectrometer using a syringe pump.

  • Full Scan Analysis (Q1 Scan): Operate the MS in full scan mode (e.g., m/z 50-300) to confirm the presence of the protonated molecule [M+H]⁺ at m/z 212.1 . Optimize source parameters (capillary voltage, gas temperatures, gas flows) to maximize the intensity of this ion.

  • Product Ion Scan (Fragmentation):

    • Set the MS to product ion scan mode.

    • Select m/z 212.1 as the precursor ion in Q1.

    • Apply a range of collision energies (e.g., 10-40 eV) in the collision cell (Q2).

    • Scan Q3 to identify the most abundant and stable fragment ions. The cleavage of the isopropyl group or the bond between the carbonyl carbon and the aromatic ring are likely fragmentation pathways.

  • MRM Transition Selection: Choose at least two intense and specific product ions from the product ion scan. One will serve as the quantifier (most abundant) and the other as a qualifier for identity confirmation.[9] The ratio of the qualifier to quantifier peak areas should be consistent across all samples and standards.

  • Collision Energy (CE) Optimization: For each selected MRM transition, perform a CE optimization experiment by ramping the collision energy and monitoring the product ion intensity. The CE that yields the maximum intensity should be used in the final method.

Table 2: Optimized Mass Spectrometry and MRM Parameters

ParameterSettingRationale
Ionization ModeElectrospray Ionization (ESI), PositiveSuitable for the polar amide structure.
Capillary Voltage~3.5 kVOptimized for maximum ion generation.
Source Temperature~150 °CPrevents analyte degradation.
Desolvation Gas Flow~800 L/hr (Instrument dependent)Efficiently removes solvent from droplets.
MRM Transitions
Precursor Ion (Q1)m/z 212.1Protonated molecule [M+H]⁺
Quantifier Ion (Q3) m/z 154.1 (Hypothetical)Most abundant, stable fragment.
Collision Energy (CE)Optimized (~20 eV)Maximizes quantifier ion signal.
Qualifier Ion (Q3) m/z 126.1 (Hypothetical)Confirms analyte identity.
Collision Energy (CE)Optimized (~25 eV)Maximizes qualifier ion signal.

(Note: The exact m/z values for product ions and optimal collision energies are instrument-dependent and must be determined empirically as described in Protocol 2).

Sample Preparation

The goal of sample preparation is to extract the analyte from its matrix while removing components that could cause ion suppression or instrument contamination.[10]

Protocol 3: Sample Preparation (Protein Precipitation for Plasma)

  • To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard (if used).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

For simpler matrices (e.g., formulation buffers), a "dilute and shoot" approach may be sufficient. Dilute the sample with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to ensure compatibility with the LC method.

Method Performance and Validation Considerations

Once developed, the method should be validated according to established guidelines to ensure its reliability. Key parameters to assess include:

  • Linearity: The method should demonstrate linearity over a defined concentration range with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels. Accuracy should typically be within ±15%, and precision (%CV) should be <15%.

  • Selectivity: Assessed by analyzing blank matrix samples to ensure no endogenous interferences are present at the analyte's retention time.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively.

  • Matrix Effect: Evaluated to ensure that co-eluting matrix components are not suppressing or enhancing the analyte's ionization.[10]

Conclusion

This application note provides a detailed, science-based protocol for developing a quantitative LC-MS/MS method for 4-(Chloromethyl)-N-isopropylbenzamide. By systematically optimizing chromatographic and mass spectrometric parameters, a highly sensitive, selective, and robust assay can be established. The principles of reversed-phase chromatography and MRM-based quantification outlined here serve as a foundational guide for researchers, enabling them to implement this method and adapt it for other small molecule quantification challenges in the field of drug development.

References

  • Drug Development and Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • Drug Discovery World (DDW). (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • Christianson, C. (2021). Small Molecule Method Development Strategies. Bioanalysis Zone. Retrieved from [Link]

  • Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • Agilent Technologies. (n.d.). New Dynamic MRM Mode Improves Data Quality and Triple Quad Quantification in Complex Analyses. Retrieved from [Link]

  • Vachet, R. W., & Goolsby, B. J. (1998). Effect of Alkyl Substitution at the Amide Nitrogen on Amide Bond Cleavage: Electrospray Ionization/Surface-induced Dissociation. Journal of the American Society for Mass Spectrometry.
  • Global Substance Registration System (GSRS). (n.d.). 4-(CHLOROMETHYL)-N-(ISOPROPYL)BENZAMIDE. Retrieved from [Link]

  • Metabolomics Standard. (n.d.). Why Is MRM the Preferred Method for Accurate Quantification in Mass Spectrometry?. Retrieved from [Link]

  • LCGC International. (2020, December 9). Method Development for the Qualitative and Quantitative Analysis of Pesticides by Direct Injection Liquid Chromatography– Tandem Mass Spectrometry (LC–MS/MS). Retrieved from [Link]

  • Cole, R. B., & Zhu, J. (2000). Observation of amide anions in solution by electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 11(12), 1036-1045. Retrieved from [Link]

  • SCIEX. (n.d.). MRM3 quantitation for highest selectivity in complex matrices. Retrieved from [Link]

  • Charles River Laboratories. (2023, March 27). Bioanalysis of Small and Large Molecules using LC-MS. Retrieved from [Link]

  • ResearchGate. (2000). Observation of amide anions in solution by electrospray ionization mass spectrometry. Retrieved from [Link]

  • Glover, S. A. (2018). Heteroatom Substitution at Amide Nitrogen—Resonance Reduction and HERON Reactions of Anomeric Amides. Molecules, 23(11), 2803. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Electrospray Ionization (ESI) Fragmentations and Dimethyldioxirane Reactivities of Three Diverse Lactams Having Full, Half, and Zero Resonance Energies. Retrieved from [Link]

  • ResearchGate. (2021). Halogenated fatty amides – A brand new class of disinfection by-products. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). 4-(chloromethyl)-N-methylbenzamide Properties. Retrieved from [Link]

  • Cheméo. (n.d.). Benzamide, 4-chloro-N-ethyl-N-methyl- - Chemical & Physical Properties. Retrieved from [Link]

  • Mol-Instincts. (n.d.). N-(chloromethyl)benzamide. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). LC/MS/MS Analysis for Restricted Chemicals in Textiles. Retrieved from [Link]

  • ResearchGate. (2019). Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction inThauera chlorobenzoica CB‐1T. Retrieved from [Link]

  • Gesellschaft für Toxikologische und Forensische Chemie (GTFCh). (n.d.). Pitfalls in LC-MS(-MS) Analysis. Retrieved from [Link]

  • PubMed. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Chloromethyl)benzamide. PubChem. Retrieved from [Link]

Sources

Application

Application Note: 4-(Chloromethyl)-N-isopropylbenzamide in Medicinal Chemistry

CAS: 83803-82-1 | Role: Electrophilic Scaffold & API Intermediate Executive Summary This guide details the application of 4-(Chloromethyl)-N-isopropylbenzamide (CMIB) as a critical intermediate in the synthesis of antine...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 83803-82-1 | Role: Electrophilic Scaffold & API Intermediate

Executive Summary

This guide details the application of 4-(Chloromethyl)-N-isopropylbenzamide (CMIB) as a critical intermediate in the synthesis of antineoplastic agents, specifically Procarbazine (Matulane) . Beyond its legacy role in oncology, CMIB serves as a versatile "Benzamide Anchor" in modern drug discovery, allowing for the rapid introduction of the lipophilic


-isopropylbenzamide pharmacophore via robust 

chemistry.

This document provides a technical roadmap for researchers, covering chemical stability, reaction protocols for nucleophilic substitution, and safety considerations for handling benzylic electrophiles.

Chemical Profile & Reactivity

CMIB functions as a bifunctional scaffold featuring two distinct chemical motifs:

  • The "Warhead" (Chloromethyl group): A highly reactive benzylic chloride susceptible to nucleophilic attack. It acts as a "soft" electrophile, ideal for

    
     reactions with amines, thiols, and hydrazines.
    
  • The "Anchor" (

    
    -isopropylbenzamide):  A stable, lipophilic moiety that mimics peptide bonds and improves blood-brain barrier (BBB) permeability.
    
PropertySpecificationMedicinal Chemistry Implication
Molecular Formula

Fragment MW = 211.69 Da (Ideal for Fragment-Based Drug Design)
Electrophilicity High (Benzylic)Rapid kinetics with nucleophiles; susceptible to hydrolysis in water.
Lipophilicity LogP ~ 2.5The isopropyl group enhances membrane permeability.
Stability Moisture SensitiveMust be stored under inert atmosphere (Ar/N2) to prevent hydrolysis to the benzyl alcohol.

Case Study: Synthesis of Procarbazine

The primary industrial application of CMIB is the synthesis of Procarbazine , a monoamine oxidase inhibitor (MAOI) used in the treatment of Hodgkin's lymphoma and glioblastomas.

Retrosynthetic Analysis

Procarbazine is formed by displacing the benzylic chloride of CMIB with a methylhydrazine moiety. This transformation highlights the utility of CMIB in constructing hydrazine-based alkylating agents.

Reaction Pathway (Graphviz)

ProcarbazineSynthesis SM 4-(Chloromethyl)- N-isopropylbenzamide (Electrophile) Intermediate Transition State (SN2 Attack) SM->Intermediate + Base (Et3N) Reagent N-Methylhydrazine (Nucleophile) Reagent->Intermediate Product Procarbazine (Matulane) Intermediate->Product - HCl

Figure 1: Synthetic pathway for Procarbazine via nucleophilic substitution of CMIB.

Detailed Protocol: Nucleophilic Substitution

Objective: General procedure for coupling CMIB with amine or hydrazine nucleophiles to generate a library of bioactive benzamides.

Reagents & Equipment
  • Substrate: 4-(Chloromethyl)-N-isopropylbenzamide (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine or Hydrazine derivative (1.1–1.5 equiv)

  • Base: Potassium Carbonate (

    
    , anhydrous) or Diisopropylethylamine (DIPEA)
    
  • Solvent: Acetonitrile (MeCN) or DMF (Dry)

  • Atmosphere: Nitrogen or Argon balloon

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and purge with nitrogen. Dissolve 1.0 equiv of CMIB in anhydrous MeCN (0.1 M concentration).

    • Expert Insight: Do not use alcohols (MeOH/EtOH) as solvents to avoid competing ether formation (solvolysis).

  • Activation: Add 2.0 equiv of anhydrous

    
     (or DIPEA) to the solution. Stir for 10 minutes at room temperature.
    
  • Nucleophilic Attack: Dropwise add the nucleophile (dissolved in MeCN) to the stirring mixture.

    • Critical Step: If using volatile amines (e.g., methylamine), use a sealed tube or cooling bath (

      
      ) during addition.
      
  • Reaction: Heat the mixture to

    
     and monitor via TLC (Hexane:EtOAc 1:1) or LC-MS.[1][2]
    
    • Endpoint: Disappearance of the starting chloride peak (typically 2–4 hours).

  • Workup:

    • Filter off solid inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve in EtOAc and wash with water (

      
      ) and brine (
      
      
      
      ).
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel).

Quality Control Criteria
TestAcceptance CriteriaMethod
HPLC Purity > 98.0%C18 Column, MeCN/H2O gradient
H-NMR Loss of

singlet (~4.6 ppm); Appearance of

(~3.5-4.0 ppm)
400 MHz DMSO-d6
Appearance White to Off-white Crystalline SolidVisual Inspection

Safety & Handling (The "Must-Knows")

CMIB is a benzylic chloride , classifying it as a potent alkylating agent.

  • Lachrymator: It can cause severe eye irritation. Handle only in a fume hood.

  • Genotoxicity: As an alkylating agent, it has potential mutagenic properties. Double-gloving (Nitrile) is mandatory.

  • Neutralization: Quench spills with dilute ammonia or 10% NaOH to hydrolyze the chloride before disposal.

Advanced Application: Library Synthesis Workflow

In modern medicinal chemistry, CMIB is used to generate "Benzamide Libraries" for screening against kinases or GPCRs. The following workflow illustrates the parallel synthesis approach.

LibraryWorkflow cluster_Diversity Diversity Elements (Nucleophiles) Start Stock Solution (CMIB in DMF) Split Aliquot into 96-well Block Start->Split Nuc1 Amine A (Morpholines) Split->Nuc1 Nuc2 Amine B (Piperazines) Split->Nuc2 Nuc3 Thiol C (Cysteines) Split->Nuc3 React Shake @ 60°C (4 Hours) Nuc1->React Nuc2->React Nuc3->React Scavenge Add Polymer-Supported Isocyanate (Remove Amines) React->Scavenge Analyze LC-MS QC & Bioassay Scavenge->Analyze

Figure 2: High-throughput parallel synthesis workflow for benzamide analog libraries.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11296503 (4-(Chloromethyl)-N-isopropylbenzamide). Retrieved from [Link]

  • Chabner, B. A., et al. (2011). Procarbazine: Mechanism of Action and Resistance. In: Cancer Chemotherapy and Biotherapy. Lippincott Williams & Wilkins.
  • University of California, San Diego. (2024). Nucleophilic Substitutions: The SN2 Mechanism. Retrieved from [Link]

Sources

Method

use of 4-(Chloromethyl)-N-isopropylbenzamide in the synthesis of enzyme inhibitors

Application Note: Strategic Utilization of 4-(Chloromethyl)-N-isopropylbenzamide in Enzyme Inhibitor Synthesis Part 1: Executive Summary & Strategic Utility 4-(Chloromethyl)-N-isopropylbenzamide (CAS: 83803-82-1) is a bi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-(Chloromethyl)-N-isopropylbenzamide in Enzyme Inhibitor Synthesis

Part 1: Executive Summary & Strategic Utility

4-(Chloromethyl)-N-isopropylbenzamide (CAS: 83803-82-1) is a bifunctional electrophilic building block critical in medicinal chemistry.[1] Its structural utility lies in its ability to introduce the N-isopropylbenzamide moiety —a privileged scaffold that enhances lipophilicity and metabolic stability—while simultaneously providing a reactive benzylic chloride "warhead" for covalent attachment to nucleophilic pharmacophores.

While historically pivotal in the synthesis of Procarbazine (a non-classic monoamine oxidase (MAO) inhibitor and DNA alkylator), this intermediate is currently utilized in Fragment-Based Drug Discovery (FBDD) to install "cap" groups that occupy hydrophobic pockets in kinases and proteases.[1]

Key Applications:

  • Direct Synthesis of Procarbazine: A classic protocol for generating hydrazine-based antineoplastics.[1]

  • Pharmacophore Capping: Installing the N-isopropylbenzamide motif onto secondary amines (e.g., piperazines, pyrrolidines) to optimize ADME properties in kinase inhibitor design.[1]

Part 2: Mechanistic Insight & Reactivity Profile

The chemical value of 4-(Chloromethyl)-N-isopropylbenzamide stems from the distinct reactivity of its two functional centers:

  • The Electrophile (Benzylic Chloride): The carbon-chlorine bond at the benzylic position is highly activated for SN2 nucleophilic substitution . The adjacent aromatic ring stabilizes the transition state, allowing rapid coupling with soft nucleophiles (hydrazines, thiols, secondary amines) under mild basic conditions.[1]

  • The Lipophilic Cap (N-isopropylamide): This moiety is chemically robust.[1] It survives the substitution conditions and serves as a hydrogen-bond donor/acceptor pair in the final drug target, often interacting with solvent-exposed residues in enzyme active sites (e.g., the "sugar pocket" of kinases).[1]

Reaction Pathway Visualization

ReactionPathway Start 4-(Chloromethyl)- N-isopropylbenzamide Inter Transition State (SN2 Attack) Start->Inter Activation Prod1 Procarbazine (MAO Inhibitor) Inter->Prod1 -HCl (Base catalyzed) Prod2 Novel Kinase Inhibitor Analog Inter->Prod2 -HCl (Base catalyzed) Nuc1 Methylhydrazine (Nucleophile A) Nuc1->Inter Attack Nuc2 Piperazine Core (Nucleophile B) Nuc2->Inter Attack

Caption: Divergent synthesis pathways utilizing the benzylic chloride electrophile for classic and modern inhibitor synthesis.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Procarbazine (MAO Inhibitor)

Target: Synthesis of N-Isopropyl-4-[(2-methylhydrazino)methyl]benzamide.[1] Mechanism: Nucleophilic displacement of chloride by methylhydrazine.

Materials:

  • 4-(Chloromethyl)-N-isopropylbenzamide (1.0 eq)[1][2][3]

  • Methylhydrazine sulfate (3.5 eq)[1]

  • Triethylamine (TEA) (3.0 eq) or DIPEA[1]

  • Ethanol (Absolute)[1]

  • Sodium Cyanoborohydride (optional, if using formyl precursor route, but not needed for chloromethyl route)[1]

Step-by-Step Methodology:

  • Preparation of Nucleophile Base:

    • In a round-bottom flask, suspend Methylhydrazine sulfate (3.5 eq) in absolute ethanol (0.2 M concentration relative to substrate).

    • Add Triethylamine (3.0 eq) dropwise at 0°C to liberate the free hydrazine base. Stir for 30 minutes. Note: Methylhydrazine is toxic; handle in a fume hood.

  • Coupling Reaction:

    • Dissolve 4-(Chloromethyl)-N-isopropylbenzamide (1.0 eq) in a minimal amount of ethanol.

    • Add the benzamide solution dropwise to the hydrazine mixture at 0°C.

    • Critical Control: Slow addition prevents the formation of bis-alkylated byproducts.[1]

  • Reflux & Monitoring:

    • Warm the mixture to room temperature, then heat to mild reflux (60°C) for 4–6 hours.

    • In-Process Control (IPC): Monitor by TLC (System: DCM/MeOH 9:1). The starting material (Rf ~0.8) should disappear, and a polar spot (Procarbazine, Rf ~0.[1]4) should appear.[4]

  • Workup & Purification:

    • Evaporate ethanol under reduced pressure.

    • Resuspend residue in Ethyl Acetate and wash with saturated NaHCO3 (to remove excess acid/salts) and Brine.

    • Dry organic layer over Na2SO4 and concentrate.[5]

    • Purification: Flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM).

  • Yield Expectation: 70–85%.

Protocol B: General Installation of N-Isopropylbenzamide Cap (FBDD)

Target: Alkylation of a secondary amine pharmacophore (e.g., a piperazine-linked kinase inhibitor core).[1]

Materials:

  • Pharmacophore Core (containing 2° amine) (1.0 eq)[1]

  • 4-(Chloromethyl)-N-isopropylbenzamide (1.1 eq)[1][2]

  • Cesium Carbonate (Cs2CO3) (2.0 eq) or K2CO3[1]

  • Acetonitrile (ACN) or DMF (Anhydrous)[1]

  • Potassium Iodide (KI) (0.1 eq) - Catalyst[1]

Step-by-Step Methodology:

  • Reaction Setup:

    • Charge a reaction vial with the Pharmacophore Core (1.0 eq) and Cesium Carbonate (2.0 eq).

    • Add anhydrous Acetonitrile (0.1 M concentration).[1]

    • Add Potassium Iodide (0.1 eq).[1] Why? KI generates the transient benzyl iodide in situ, which is a better electrophile than the chloride (Finkelstein reaction), accelerating the rate ~10x.[1]

  • Addition of Electrophile:

    • Add 4-(Chloromethyl)-N-isopropylbenzamide (1.1 eq) in one portion.

  • Incubation:

    • Stir at 50°C for 12 hours.

    • Self-Validating Check: The suspension should turn from white to slightly yellow as iodide is cycled.

  • Isolation:

    • Filter off inorganic solids (CsCl/Cs2CO3).[1]

    • Concentrate filtrate.

    • Purify via Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).[1]

Part 4: Data Summary & Quality Control

Table 1: Physicochemical Properties & QC Specifications

ParameterSpecificationMethod of Verification
Appearance White to off-white crystalline solidVisual Inspection
Melting Point 118°C - 122°CDSC / Capillary MP
Purity >98.0%HPLC (C18, 254 nm)
Identity (H-NMR) δ 1.2 (d, 6H, iPr), 4.6 (s, 2H, CH2Cl), 7.4-7.8 (m, 4H, Ar)400 MHz NMR (DMSO-d6)
Solubility Soluble in DMSO, DMF, MeOH; Low in WaterSolubility Test

Troubleshooting Guide:

  • Issue: Low Yield in Protocol A.

    • Cause: Bis-alkylation of hydrazine.[1]

    • Fix: Increase Methylhydrazine equivalents to 5.0 eq or use high dilution.

  • Issue: Incomplete Reaction in Protocol B.

    • Cause: Steric hindrance of the secondary amine.

    • Fix: Switch solvent to DMF and increase temperature to 80°C; ensure KI catalyst is fresh.

Part 5: References

  • Synthesis of Procarbazine: Google Patents. "Method for synthesizing procarbazine."[6] Patent CN102558066B. Available at:

  • Procarbazine Pharmacology: DrugBank Online.[7] "Procarbazine: Pharmacology and Mechanism of Action." Available at: [Link][1]

  • Benzamide Pharmacophores: PubChem.[7] "Compound Summary: 4-(Chloromethyl)-N-isopropylbenzamide." National Library of Medicine. Available at: [Link][1]

  • Nucleophilic Substitution Methodology: Organic Chemistry Portal. "Williamson Ether Synthesis and Amine Alkylation." Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting failed reactions with 4-(Chloromethyl)-N-isopropylbenzamide

Welcome to the technical support resource for 4-(Chloromethyl)-N-isopropylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot reactions involving t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 4-(Chloromethyl)-N-isopropylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot reactions involving this versatile alkylating agent. As a benzylic chloride, its reactivity is primarily centered on the chloromethyl group, making it an excellent substrate for nucleophilic substitution reactions. However, this reactivity also presents specific challenges that can lead to failed experiments. This document provides in-depth, cause-and-effect troubleshooting advice and answers to frequently asked questions to ensure the successful application of this reagent in your research.

Troubleshooting Guide: Diagnosing and Solving Failed Reactions

This section addresses specific, common problems encountered during reactions with 4-(Chloromethyl)-N-isopropylbenzamide.

Q1: My reaction shows little to no product formation. What are the primary causes for low or no conversion?

Answer:

Low or no conversion is one of the most common issues and typically points to problems with reaction kinetics or reagent integrity. The reactivity of the benzylic chloride is dependent on several factors, from the strength of your nucleophile to the reaction environment.

Potential Causes & Solutions:

  • Insufficient Nucleophilicity: The chloromethyl group requires a sufficiently strong nucleophile to displace the chloride.

    • Causality: The reaction rate, particularly for an Sₙ2 pathway, is directly proportional to the concentration and strength of the nucleophile. Weak nucleophiles (e.g., neutral water, alcohols without activation) will react very slowly, if at all.

    • Troubleshooting Steps:

      • Activate Your Nucleophile: If using an alcohol, phenol, or thiol, deprotonate it first with a suitable base (see table below) to form the much more potent alkoxide, phenoxide, or thiolate.

      • Consider a Stronger Nucleophile: If the reaction design allows, switch to a nucleophile known for higher reactivity.

      • Catalytic Iodide (Finkelstein Reaction): Add a catalytic amount (5-10 mol%) of sodium iodide (NaI) or potassium iodide (KI). In-situ formation of the more reactive benzylic iodide will significantly accelerate the reaction, as iodide is a much better leaving group than chloride.

  • Inappropriate Solvent Choice: The solvent plays a critical role in stabilizing reactants and transition states.

    • Causality: Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are ideal for Sₙ2 reactions as they solvate the cation of the nucleophilic salt but leave the anion relatively "bare" and highly reactive. Polar protic solvents (e.g., ethanol, water) can solvate and deactivate the nucleophile through hydrogen bonding, slowing the reaction.

    • Troubleshooting Steps:

      • Switch to a recommended polar aprotic solvent. DMF and Acetonitrile are excellent starting points.

      • Ensure the solvent is anhydrous, as water can lead to side reactions (see Q2).

  • Sub-Optimal Temperature: Reactions require a certain amount of energy (activation energy) to proceed.

    • Causality: Most reactions have a significant energy barrier. Insufficient thermal energy means the molecules lack the energy to overcome this barrier upon collision.

    • Troubleshooting Steps:

      • Gradually increase the reaction temperature in 10-20 °C increments. A common range for these types of alkylations is 60-100 °C.

      • Monitor the reaction by TLC or LC-MS at each new temperature to check for product formation and decomposition.

  • Reagent Degradation: 4-(Chloromethyl)-N-isopropylbenzamide can degrade if not stored properly.

    • Causality: Benzylic chlorides are sensitive to moisture and light. Hydrolysis of the chloromethyl group to the corresponding benzyl alcohol is a common degradation pathway.

    • Troubleshooting Steps:

      • Verify the purity of your starting material using ¹H NMR, LC-MS, or by checking its melting point.

      • If degradation is suspected, use a fresh bottle or purify the material before use. Always store the reagent in a cool, dry, dark place under an inert atmosphere.

Q2: My reaction is producing multiple byproducts. How can I identify and minimize them?

Answer:

The appearance of multiple spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products. The electrophilic nature of the chloromethyl group makes it susceptible to reaction with various nucleophiles, including the solvent or trace impurities.

Common Side Products & Mitigation Strategies:

  • Hydrolysis Product: 4-(Hydroxymethyl)-N-isopropylbenzamide

    • Identification: This is the most common byproduct. It will have a significantly more polar character than the starting material (lower Rf on TLC) and a molecular weight of 193.24 g/mol (M-18 compared to the starting material after loss of HCl).

    • Causality: This occurs when the chloromethyl group reacts with water. This water can come from wet solvents, reagents, or atmospheric moisture. Using hydroxide bases (NaOH, KOH) dramatically increases the rate of this side reaction.

    • Prevention:

      • Use Anhydrous Conditions: Dry your solvents using standard methods (e.g., molecular sieves, distillation). Use freshly opened, anhydrous-grade solvents.

      • Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to exclude atmospheric moisture.

      • Avoid Hydroxide Bases: Use non-hydroxide bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Dimerization or Oligomerization Products

    • Identification: These byproducts will have molecular weights that are multiples of the core structure. For example, a dimer formed by the product's nucleophilic site attacking another molecule of starting material.

    • Causality: This can happen if your product is also nucleophilic and can compete with the intended nucleophile for the starting material. It is more common at high concentrations.

    • Prevention:

      • Slow Addition: Add the 4-(Chloromethyl)-N-isopropylbenzamide solution slowly (e.g., via a syringe pump) to the solution of your nucleophile. This keeps the concentration of the electrophile low at all times, favoring reaction with the excess nucleophile present.

      • High Dilution: Run the reaction at a lower concentration.

  • Solvent Adducts

    • Identification: The byproduct will have a mass corresponding to your product minus the intended nucleophile plus a fragment of the solvent molecule.

    • Causality: Some solvents, while considered "aprotic," can react under certain conditions. For example, DMF can decompose at high temperatures or in the presence of strong bases to generate dimethylamine, which is a potent nucleophile.

    • Prevention:

      • Choose a more inert solvent like acetonitrile or dioxane if you suspect solvent reactivity.

      • Avoid excessive heating. Do not exceed the recommended temperature stability for your chosen solvent.

Logical Troubleshooting Workflow

Here is a simple decision tree to guide your troubleshooting process.

G start Analyze Reaction Outcome (TLC, LC-MS) no_conversion Problem: Low / No Conversion start->no_conversion No product spot/ peak multiple_products Problem: Multiple Products start->multiple_products Multiple product spots/peaks cause_reagent Cause: Inactive Reagent? no_conversion->cause_reagent cause_conditions Cause: Sub-optimal Conditions? no_conversion->cause_conditions cause_hydrolysis Cause: Hydrolysis? multiple_products->cause_hydrolysis cause_other Cause: Other Side Reactions? multiple_products->cause_other sol_reagent Solution: Verify Purity (NMR, MS). Use fresh reagent. cause_reagent->sol_reagent sol_conditions Solution: Increase Temp. Change Solvent (DMF, MeCN). Add NaI catalyst. cause_conditions->sol_conditions sol_hydrolysis Solution: Use Anhydrous Solvents. Run under N₂/Ar. Use non-hydroxide base (e.g., K₂CO₃). cause_hydrolysis->sol_hydrolysis sol_other Solution: Use slow addition. Run at high dilution. Re-evaluate solvent choice. cause_other->sol_other

Caption: Troubleshooting decision tree for failed reactions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage and handling conditions for this reagent?

A: 4-(Chloromethyl)-N-isopropylbenzamide should be handled as a moisture-sensitive and potentially hazardous compound. Store it in a tightly sealed container in a cool, dry, and dark location. For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended. All handling should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q2: Which solvents and bases do you recommend?

A: The choice is highly dependent on your specific nucleophile and reaction scale. Below are some general recommendations.

Table 1: Recommended Solvents

SolventTypeRationale & Use Case
Acetonitrile (MeCN) Polar AproticExcellent for Sₙ2. Easy to remove under vacuum. Good first choice.
N,N-Dimethylformamide (DMF) Polar AproticHigh boiling point, excellent solvating power. Good for sluggish reactions requiring heat. Can be difficult to remove.
Dimethyl Sulfoxide (DMSO) Polar AproticVery high boiling point and strong solvating power. Use for very difficult reactions. Can complicate workup.
Tetrahydrofuran (THF) Polar AproticLower polarity. Good for reactions where the nucleophile is highly soluble.
Acetone Polar AproticUseful for some reactions, but its enolizable protons can sometimes cause side reactions with strong bases.

Table 2: Recommended Bases

BaseStrength (pKa of conj. acid)Use Case & Compatibility Notes
Potassium Carbonate (K₂CO₃) Weak (10.3)Heterogeneous base. Good for deprotonating phenols and some amines. Minimizes side reactions. Often used in MeCN or DMF.
Cesium Carbonate (Cs₂CO₃) Weak (10.3)More soluble than K₂CO₃, leading to faster reactions. Excellent for O- and N-alkylations.
Triethylamine (TEA) Moderate (10.7)Soluble organic base. Acts as an acid scavenger. Can be nucleophilic itself at high temperatures.
DIPEA Moderate (11.0)Non-nucleophilic, sterically hindered organic base. Excellent acid scavenger.
Sodium Hydride (NaH) Strong (35)Powerful, non-nucleophilic base for deprotonating alcohols and less acidic amines. Use with caution; highly reactive.
Q3: How does the reactivity of this benzylic chloride compare to the bromide or iodide analogs?

A: The reactivity in nucleophilic substitution reactions is heavily influenced by the leaving group's ability to stabilize a negative charge. The order of reactivity is I > Br > Cl > F . Therefore, 4-(iodomethyl)- and 4-(bromomethyl)-N-isopropylbenzamide would be significantly more reactive than the chloromethyl compound. If you are experiencing a very slow reaction, adding catalytic NaI to generate the iodide in situ is a highly effective strategy to increase the reaction rate.

Q4: Can I use this reagent in protic solvents like ethanol?

A: It is generally not recommended. Using a protic solvent that is also a nucleophile (e.g., ethanol, methanol, water) will lead to a competing solvolysis reaction, where the solvent itself attacks the benzylic chloride to form the corresponding ether or alcohol. This will lower the yield of your desired product and complicate purification. If your nucleophile is only soluble in a protic solvent, consider using a mixed solvent system or finding an alternative nucleophile salt that is soluble in a polar aprotic solvent.

Visualizing the Chemistry

Understanding the primary reaction and potential side reactions at a molecular level is key to effective troubleshooting.

Primary Sₙ2 Reaction Pathway

This is the desired transformation, where a nucleophile displaces the chloride.

Caption: General Sₙ2 mechanism with a nucleophile (Nu:).
Common Side Reaction: Hydrolysis

This undesired pathway leads to the formation of benzyl alcohol.

Caption: Hydrolysis side reaction pathway with water.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of an Amine

This protocol provides a starting point for optimization.

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the amine (1.2 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reagent Addition: Dissolve 4-(Chloromethyl)-N-isopropylbenzamide (1.0 eq) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirred amine suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and monitor its progress by TLC or LC-MS every 2 hours.

  • Workup: Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.

References

  • Filo. (2025, December 24). Explain why benzyl chloride undergoes nucleophilic substitution... [Link]([Link]

Optimization

Technical Support Center: Stability &amp; Handling of 4-(Chloromethyl)-N-isopropylbenzamide

Executive Summary: The "Dimerization" Challenge 4-(Chloromethyl)-N-isopropylbenzamide is a bifunctional building block containing a highly reactive benzylic chloride (electrophile) and a secondary amide (nucleophile). "D...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dimerization" Challenge

4-(Chloromethyl)-N-isopropylbenzamide is a bifunctional building block containing a highly reactive benzylic chloride (electrophile) and a secondary amide (nucleophile).

"Dimerization" in this context refers to two distinct failure modes driven by storage conditions:

  • Hydrolytic Dimerization (Ether Formation): Triggered by moisture.

  • Self-Alkylation (N-Alkylation): Triggered by heat or concentration, where the amide nitrogen attacks the benzylic carbon of a neighboring molecule.

This guide provides the mechanistic understanding and protocols required to arrest these pathways.

Module 1: Mechanisms of Failure

To prevent degradation, you must understand the molecular causality. The compound is "metastable"—it is kinetically stable only when dry and cold.

The Degradation Pathways (DOT Diagram)

The following diagram illustrates how environmental factors (Moisture, Heat) drive the formation of the two primary impurities (Ether Dimer and N-Alkylated Dimer).

DimerizationPathways Start 4-(Chloromethyl)- N-isopropylbenzamide (Monomer) Alcohol Hydrolysis Intermediate (Benzyl Alcohol) Start->Alcohol Hydrolysis HCl HCl Byproduct (Autocatalyst) Start->HCl Release NDimer N-Alkylated Dimer (Self-Alkylation) Start->NDimer Nucleophilic Attack (Amide N attacks Benzyl C) Moisture Moisture (H2O) Moisture->Alcohol Heat Heat / Concentration Heat->NDimer EtherDimer Ether Dimer (Bis-benzyl ether) Alcohol->EtherDimer Condensation w/ Monomer HCl->EtherDimer Catalyzes

Figure 1: Mechanistic pathways showing how moisture leads to Ether Dimers and heat leads to N-Alkylated Dimers. HCl acts as an autocatalyst.

Module 2: Prevention Protocols

Storage & Handling Matrix

Strict adherence to these parameters is required to maintain purity >98%.

ParameterSpecificationScientific Rationale
Temperature -20°C (Preferred) 2-8°C (Acceptable short-term)Lowers kinetic energy, significantly slowing the rate of N-alkylation (Arrhenius equation).
Atmosphere Argon or Nitrogen Displaces atmospheric moisture to prevent the hydrolysis cascade.
Container Amber Glass + Teflon Liner Prevents photolytic degradation (homolytic cleavage of C-Cl) and ensures a gas-tight seal.
Solvents Anhydrous DCM, THF, or Toluene Protic solvents (MeOH, EtOH) will immediately react to form ethers (solvolysis).
Stabilizers Inorganic Base (Optional) Storing over a sachet of anhydrous

can scavenge trace HCl, preventing autocatalysis.
The "Double-Dry" Protocol (For Critical Experiments)

If you observe dimerization, your solvent drying protocol is likely insufficient. Use this self-validating method:

  • Primary Drying: Dry solvent (e.g., DCM) over activated molecular sieves (3Å or 4Å) for 24 hours.

  • Validation: Test solvent moisture content via Karl Fischer titration. Target: < 50 ppm .

  • Scavenging: Add solid, anhydrous Sodium Bicarbonate (

    
    )  (1.0 eq) to the reaction mixture before adding the benzamide. This acts as an "HCl Sink," neutralizing any acid generated before it can catalyze ether formation.
    

Module 3: Troubleshooting Center (FAQ)

Q1: My solid product has turned from white to a sticky pink/yellow gum. What happened?

Diagnosis: This is the hallmark of HCl-catalyzed degradation .

  • Mechanism: Trace moisture hydrolyzed a small fraction of the compound, releasing HCl. The HCl lowered the pH of the solid surface/melt, catalyzing rapid polymerization or Friedel-Crafts alkylation.

  • Solution: The material is likely compromised. If purity is >80%, attempt recrystallization (see Module 4). Future storage must include an acid scavenger or inert atmosphere.

Q2: I see a new peak at ~2X molecular weight in LCMS. Is this the dimer?

Diagnosis: Yes. You need to distinguish which dimer.

  • M+1 = ~405 Da (Ether Dimer): Indicates moisture contamination. Check your solvent lines and drying agents.

  • M+1 = ~422 Da (N-Alkylated Dimer): Indicates thermal stress. You likely heated the reaction too high or concentrated the solution to dryness without removing heat immediately.

Q3: Can I dry the material in a vacuum oven?

Critical Warning: NO.

  • Reasoning: Heating this compound, even under vacuum, promotes the intermolecular N-alkylation (melting point is the danger zone).

  • Correct Protocol: Dry in a vacuum desiccator at room temperature (20-25°C) over

    
     or silica gel.
    
Q4: Why does the reaction yield drop when I scale up?

Diagnosis: Heat transfer issues.

  • Causality: The reaction of benzyl chlorides with amines is exothermic. On a large scale, localized hot spots accelerate the Self-Alkylation (dimerization) faster than the desired cross-coupling.

  • Fix: Slow addition of the reagent at 0°C and ensure vigorous stirring to dissipate heat.

Module 4: Remediation (Cleanup)

If dimerization has occurred (approx. 5-10% impurity), use this recrystallization method. Note: Silica chromatography is often fatal for this compound as silica is slightly acidic and promotes degradation.

Protocol: Non-Polar Precipitation
  • Dissolution: Dissolve the crude solid in the minimum amount of DCM (Dichloromethane) at room temperature.

  • Filtration: Filter to remove any insoluble oligomers.

  • Precipitation: Slowly add 5 volumes of cold Heptane or Hexane while stirring.

    • Why? The polar monomer is less soluble in heptane than the greasy ether dimer.

  • Crystallization: Cool to -20°C for 4 hours.

  • Collection: Filter rapidly and dry under high vacuum at room temperature.

References

  • Kobe University. (2024). Sodium dispersion-mediated reductive dimerization of benzylic halides. Retrieved from [Link]

Troubleshooting

unexpected reaction pathways of 4-(Chloromethyl)-N-isopropylbenzamide

Introduction Welcome to the technical support guide for 4-(Chloromethyl)-N-isopropylbenzamide. This document is intended for researchers, chemists, and drug development professionals who are utilizing this versatile reag...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 4-(Chloromethyl)-N-isopropylbenzamide. This document is intended for researchers, chemists, and drug development professionals who are utilizing this versatile reagent in their synthetic workflows. While its primary role is as a benzylic halide for standard nucleophilic substitution reactions, its bifunctional nature—possessing both an electrophilic chloromethyl group and a moderately nucleophilic amide moiety—can lead to unexpected and often challenging side reactions. This guide provides troubleshooting insights and detailed protocols in a direct question-and-answer format to help you navigate these complexities, ensuring the integrity and success of your experiments.

Part 1: Foundational Reactivity & Common Issues

The primary reaction pathway for 4-(Chloromethyl)-N-isopropylbenzamide involves the displacement of the chloride ion by a nucleophile. As a primary benzylic halide, it readily undergoes nucleophilic substitution. However, the reaction's outcome is highly dependent on the reaction conditions and the nature of the nucleophile.

FAQ 1: I'm attempting a standard S_N2 reaction with a simple nucleophile, but my yields are low and I'm seeing multiple spots on my TLC plate. What's going on?

Answer: Low yields and complex reaction mixtures are common when reaction conditions are not strictly controlled. The primary culprits are often competing reaction pathways that are activated under your specific conditions.

Core Problem: 4-(Chloromethyl)-N-isopropylbenzamide is susceptible to two major unexpected side reactions:

  • Self-Condensation / Dimerization: This occurs when one molecule acts as an electrophile (via the chloromethyl group) and another acts as a nucleophile. This is a form of Friedel-Crafts alkylation.[1][2]

  • Solvent Reactivity: Protic or nucleophilic solvents (like methanol, ethanol, or even water from atmospheric moisture) can compete with your intended nucleophile, leading to undesired ether or alcohol byproducts.

Troubleshooting Workflow:

To diagnose the issue, consider the following logical progression:

G start Low Yield / Complex Mixture check_mass Does MS data show a mass of ~405 g/mol (M+M-HCl)? start->check_mass check_solvent Was the reaction run in a protic or nucleophilic solvent? check_mass->check_solvent  No dimer_path Primary Issue: Self-Condensation (Friedel-Crafts Dimerization) check_mass->dimer_path  Yes solvent_path Primary Issue: Solvent Adduct Formation check_solvent->solvent_path  Yes protocol_dimer Solution: See Protocol 1 (Minimize Dimerization) dimer_path->protocol_dimer protocol_solvent Solution: Use Anhydrous, Aprotic Solvents

Caption: Troubleshooting logic for common reaction failures.

Part 2: Deep Dive into Unexpected Pathways

Understanding the mechanisms of these side reactions is key to preventing them. The benzylic nature of the carbon-chlorine bond makes it susceptible to forming a resonance-stabilized carbocation, particularly in the presence of Lewis acids or polar solvents, which can shift the reaction from a pure S_N2 to an S_N1 pathway.[3]

FAQ 2: My mass spectrometry results show a significant peak corresponding to a dimer. What is the mechanism, and how can I prevent this?

Answer: The formation of a dimer is a classic example of an intermolecular Friedel-Crafts alkylation reaction.[1] In this pathway, the chloromethyl group of one molecule, often activated by a Lewis acid or even polar solvent effects, generates an electrophilic benzylic carbocation. This carbocation is then attacked by the electron-rich aromatic ring of a second molecule.

Reaction Mechanisms: Desired vs. Unexpected

G cluster_0 Desired SN2 Pathway cluster_1 Unexpected Dimerization Pathway (Friedel-Crafts) A Starting Material C Desired Product (R-CH2-Nu) A->C Direct Attack B Nucleophile (Nu-) B->C D Starting Material (Molecule 1) E Carbocation Intermediate (R-CH2+) D->E -Cl- G Dimer Byproduct E->G Electrophilic Attack F Starting Material (Molecule 2) F->G

Caption: Competing reaction pathways for 4-(Chloromethyl)-N-isopropylbenzamide.

Prevention Strategies:

The key to preventing dimerization is to favor the bimolecular S_N2 pathway over any pathway involving a carbocation intermediate.

StrategyCausalityRecommended Conditions
High Dilution Reduces the probability of two starting material molecules colliding.Use concentrations ≤ 0.1 M.
Controlled Temperature Lowers the activation energy barrier for the desired S_N2 reaction relative to the higher-energy Friedel-Crafts pathway.Start reactions at 0 °C and allow to slowly warm to room temperature.
Avoid Lewis Acids Lewis acids (e.g., AlCl₃, FeCl₃) actively promote carbocation formation and are potent catalysts for Friedel-Crafts reactions.[4][5]Use non-metallic bases (e.g., K₂CO₃, Et₃N) or ensure all glassware is free of metallic residues.
Use Aprotic Solvents Polar aprotic solvents (e.g., DMF, Acetone) stabilize the S_N2 transition state without promoting carbocation formation.Recommended solvents: Anhydrous DMF, THF, or Acetonitrile.
FAQ 3: I'm working under acidic or basic conditions and notice amide hydrolysis. How stable is the N-isopropylbenzamide group?
  • Acidic Conditions: Protonation of the amide carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Basic Conditions: Direct nucleophilic attack of hydroxide on the carbonyl carbon can lead to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate and isopropylamine.

If your desired reaction requires these conditions, you may need to consider a protecting group strategy for the amide or explore alternative, milder reaction pathways.

FAQ 4: Could intramolecular cyclization occur?

Answer: Intramolecular cyclization is a plausible but less commonly reported pathway for this specific molecule. For cyclization to occur, the amide nitrogen or oxygen would need to act as an intramolecular nucleophile, attacking the benzylic carbon. This is more common in related systems, such as N-allylbenzamides, where the electronics and sterics are more favorable for ring formation.[7][8][9] For 4-(Chloromethyl)-N-isopropylbenzamide, this would require a significant conformational change to allow the amide to reach the chloromethyl group, making it kinetically less favorable than intermolecular reactions in most cases. However, it should not be entirely ruled out, especially if a template or catalytic effect from a reagent could promote such a conformation.

Part 3: Recommended Experimental Protocols

Protocol 1: Minimizing Dimerization in a Standard Nucleophilic Substitution

This protocol is designed to maximize the yield of the desired S_N2 product while suppressing the Friedel-Crafts dimerization side reaction.

Reagents & Equipment:

  • 4-(Chloromethyl)-N-isopropylbenzamide (1.0 eq)

  • Nucleophile (1.1 - 1.5 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere setup

  • Standard laboratory glassware, dried in an oven.

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Reagent Addition: To the flask, add 4-(Chloromethyl)-N-isopropylbenzamide and anhydrous DMF to achieve a final concentration of 0.1 M.

  • Inerting: Purge the flask with nitrogen for 10-15 minutes while stirring.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base and Nucleophile Addition: Add the powdered, anhydrous K₂CO₃ followed by the nucleophile. If the nucleophile is a solid, dissolve it in a minimum amount of anhydrous DMF before adding it dropwise.

  • Reaction: Maintain the reaction at 0 °C for 1 hour, then allow it to warm slowly to room temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The starting material is relatively nonpolar, while the product's polarity will depend on the nucleophile. A significant spot with an Rf value between that of the starting material and the baseline may indicate dimer formation.

  • Workup: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography as needed.

References

  • Visible‐Light Induced Radical Cyclization of N‐Allylbenzamide with α‐Carbonyl Alkyl Bromide for Direct Construction of Dihydroisoquinolones. ResearchGate. Available at: [Link]

  • Stereoselective Oxidative Cyclization of N-Allyl Benzamides to Oxaz(ol)ines. Organic Letters. Available at: [Link]

  • Metal-free electrochemical oxidative intramolecular cyclization of N-propargylbenzamides: Facile access to oxazole ketals. Royal Society of Chemistry. Available at: [Link]

  • Nucleophilic substitution at a benzylic carbon by an ambident nucleophile. Indian Academy of Sciences. Available at: [Link]

  • Chemoselective cycloisomerization of O-alkenylbenzamides via concomitant 1,2-aryl migration/elimination mediated by hypervalent iodine reagents. Nature. Available at: [Link]

  • Catalyst-free intramolecular oxidative cyclization of N-allylbenzamides: a new route to 2,5-substituted oxazoles. PubMed. Available at: [Link]

  • Nucleophilic substitution of benzylic halides. University of Calgary, Department of Chemistry. Available at: [Link]

  • What is the full reaction mechanism for benzyl chloride + NaOH? Quora. Available at: [Link]

  • Factors Affecting the Rates of SN1 and SN2 Reactions. Surendranath College. Available at: [Link]

  • Friedel–Crafts reaction. Wikipedia. Available at: [Link]

  • SYNTHESIS OF N-BENZAMIDOMETHYL - 4 -TOLUENESULFONAMIDE BY TWO DIFFERENT SYNTHETIC METHODS. ResearchGate. Available at: [Link]

  • 4-(CHLOROMETHYL)-N-(ISOPROPYL)BENZAMIDE. gsrs.ncats.nih.gov. Available at: [Link]

  • Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Pharmaguideline. Available at: [Link]

  • Friedel-Crafts Alkylation. Chemistry Steps. Available at: [Link]

  • Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange. Available at: [Link]

  • Friedel-Crafts Alkylation. Organic Chemistry Portal. Available at: [Link]

  • N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI. Available at: [Link]

  • Friedel Crafts Alkylation and Acylation. Master Organic Chemistry. Available at: [Link]

  • Synthesis, evaluation and application of novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts for direct amide formation between carboxylic acids and amines. Royal Society of Chemistry. Available at: [Link]

  • Stability study on an anti-cancer drug... ResearchGate. Available at: [Link]

  • The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Royal Society of Chemistry. Available at: [Link]

  • 4-(chloromethyl)-N-methylbenzamide - Hazard. comptox.epa.gov. Available at: [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for 4-(Chloromethyl)-N-isopropylbenzamide

Executive Summary You are working with 4-(Chloromethyl)-N-isopropylbenzamide , a bifunctional building block containing a highly reactive benzylic chloride and a robust, yet ionizable, secondary amide . Successful deriva...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are working with 4-(Chloromethyl)-N-isopropylbenzamide , a bifunctional building block containing a highly reactive benzylic chloride and a robust, yet ionizable, secondary amide .

Successful derivatization of this molecule requires a catalytic strategy that balances the high electrophilicity of the benzylic position against two primary failure modes:

  • Hydrolysis: Conversion of the chloromethyl group to a benzyl alcohol (or ether) in the presence of moisture/bases.

  • Amide Interference: Deprotonation of the amide N-H (

    
    ) by strong bases, leading to solubility changes or competing N-alkylation.
    

This guide details three catalytic workflows: Phase Transfer Catalysis (PTC) for nucleophilic substitution, Palladium Catalysis for cross-coupling, and Iodide Catalysis for halogen exchange.

Module 1: Nucleophilic Substitution ( )

Primary Strategy: Phase Transfer Catalysis (PTC)[1]

Scenario: You are reacting the substrate with ionic nucleophiles (azides, cyanides, phenoxides, or thiolates) in a biphasic system (e.g., Water/DCM or Solid/Toluene).

The Problem: The organic substrate is lipophilic, while the nucleophile is ionic/polar. They cannot meet to react. The Solution: Use a quaternary ammonium salt to "shuttle" the nucleophile into the organic phase.

Catalyst Selection Matrix
CatalystTypeBest ForNotes
TBAI (Tetrabutylammonium iodide)Lipophilic QuatGeneral Purpose The iodide anion acts as a co-catalyst (Finkelstein effect), accelerating the reaction significantly.
TBAB (Tetrabutylammonium bromide)Lipophilic QuatCost-Sensitive Scale-up Cheaper than TBAI but lacks the iodide acceleration effect. Good for highly reactive nucleophiles (e.g., thiols).
TEBA (Triethylbenzylammonium chloride)Hydrophilic QuatDichlorocarbene generation Less effective for general

on this substrate due to poor organic solubility.
18-Crown-6 Crown EtherPotassium Salts Use only if the nucleophile counter-ion is

. Highly toxic; avoid if TBAI works.
Troubleshooting Guide (Q&A)

Q: My reaction yields are low (<40%), and I see starting material remaining.

  • Diagnosis: The nucleophile is not entering the organic phase.

  • Fix: Switch to TBAI (5-10 mol%) . The iodide ion reacts with the benzyl chloride to form a transient, highly reactive benzyl iodide, which reacts faster with the nucleophile than the chloride would.

  • Protocol Adjustment: Ensure high agitation rates (>800 RPM). PTC is diffusion-controlled.

Q: I am seeing a side product with a mass of M+14 (Methylation) or M+ Alkyl.

  • Diagnosis: You are using a strong base (e.g., NaH, KOtBu) which deprotonated the amide nitrogen, followed by N-alkylation.

  • Fix: Switch to a milder base like

    
      or 
    
    
    
    . If a strong base is required, protect the amide nitrogen first (e.g., Boc-protection).
Mechanism Visualization

PTC_Mechanism cluster_aqueous Aqueous / Solid Phase cluster_organic Organic Phase (DCM/Toluene) Nuc_aq Nucleophile (Nu-) Salt Salt (Q+ Nu-) Nuc_aq->Salt Ion Pairing Q_aq Catalyst (Q+) Q_aq->Salt Substrate 4-(Chloromethyl)- N-isopropylbenzamide Salt->Substrate Phase Transfer Product Product (Benzyl-Nu) Substrate->Product SN2 Reaction Cl_org Leaving Group (Cl-) Q_org Catalyst (Q+) Q_org->Q_aq Regeneration Cl_org->Q_org Ion Exchange

Figure 1: Phase Transfer Catalysis cycle. The Q+ species shuttles the nucleophile (Nu-) to the lipophilic benzyl chloride.

Module 2: Cross-Coupling (Suzuki-Miyaura)

Primary Strategy: Palladium Catalysis[2]

Scenario: You are coupling the benzylic carbon with an aryl boronic acid to create a diarylmethane scaffold.

The Problem: Benzylic chlorides are difficult substrates for Pd-coupling. They undergo oxidative addition easily, but the resulting


-benzyl-Pd species is prone to homocoupling  (forming bibenzyl dimers) rather than cross-coupling.
Catalyst & Ligand Recommendations
ComponentRecommendationScientific Rationale
Pre-catalyst Pd(OAc)2 or Pd2(dba)3 Simple Pd(II) or Pd(0) sources allow the ligand to dictate the steric environment.
Ligand XPhos or SPhos These bulky, electron-rich Buchwald phosphines facilitate the difficult reductive elimination step and suppress homocoupling.
Base

(anhydrous)
Strong enough to activate the boronic acid, but mild enough to avoid amide deprotonation.
Troubleshooting Guide (Q&A)

Q: I am observing significant homocoupling (dimerization of the benzyl chloride).

  • Diagnosis: The transmetallation step is too slow compared to the disproportionation of the Pd-benzyl species.

  • Fix: Increase the ratio of Boronic Acid to Substrate (1.5:1).

  • Critical Fix: Switch the solvent to 1,4-Dioxane or Toluene (anhydrous). Avoid water-heavy mixtures which promote side reactions.

Q: The reaction stalls after 50% conversion.

  • Diagnosis: Catalyst poisoning by the amide or precipitation of Pd black.

  • Fix: Add 10-20 mol% of the ligand relative to Pd (Ligand:Pd ratio of 2:1 or higher) to keep the metal active.

Catalyst Cycle Visualization

Suzuki_Cycle Pd0 Pd(0)-L OxAdd Oxidative Addition (Benzyl-Pd-Cl) Pd0->OxAdd Fast TransMet Transmetallation (Benzyl-Pd-Ar) OxAdd->TransMet Rate Limiting Prod Reductive Elimination (Product) TransMet->Prod Prod->Pd0 Regeneration Sub Substrate (R-CH2-Cl) Sub->OxAdd Boron Boronic Acid (Ar-B(OH)2) Boron->TransMet

Figure 2: Simplified catalytic cycle. Note that for benzylic substrates, the Transmetallation step is often the bottleneck where homocoupling side-reactions occur.

Module 3: Finkelstein Activation (In-Situ Iodination)

Scenario: You want to perform a simple substitution (e.g., with an amine) but the chloride is reacting too slowly or requiring temperatures that degrade the amide.

Protocol:

  • Dissolve 4-(Chloromethyl)-N-isopropylbenzamide in Acetone or MEK (Methyl Ethyl Ketone) .

  • Add 1.1 eq Sodium Iodide (NaI) .

  • Stir at RT for 1 hour. A white precipitate (NaCl) will form.

  • Option A (One Pot): Add your nucleophile directly to this suspension.

  • Option B (Isolation): Filter off NaCl, evaporate solvent to isolate the highly reactive 4-(Iodomethyl)-N-isopropylbenzamide , then react immediately.

Why this works: The C-I bond is weaker than the C-Cl bond, making the iodide a much better leaving group (


 times more reactive in 

).

References

  • Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society. [Link]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews. [Link]

  • Molander, G. A., & Canturk, B. (2009). "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling". Angewandte Chemie International Edition. [Link]

  • Halpern, M. (2000). "Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives". Phasetransfer.com. [Link]

Disclaimer: All experimental protocols should be conducted in a fume hood with appropriate PPE. The benzylic chloride moiety is a potential lachrymator and alkylating agent.

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Comparative Efficacy of N-Substituted Benzamides in Oncology Research

Welcome to an in-depth exploration of N-substituted benzamides, a class of molecules that has garnered significant attention in medicinal chemistry and oncology. The benzamide scaffold is recognized as a "privileged stru...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to an in-depth exploration of N-substituted benzamides, a class of molecules that has garnered significant attention in medicinal chemistry and oncology. The benzamide scaffold is recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2][3] This guide offers a comparative analysis of various N-substituted benzamides, focusing on their application as anticancer agents, particularly as inhibitors of Histone Deacetylases (HDACs).[4][5][6][7] Our objective is to dissect the structure-activity relationships (SAR) and evaluate their performance in crucial biological assays, providing researchers and drug development professionals with a comprehensive resource for their work.

The Pharmacophore of Benzamide-Based HDAC Inhibitors

The efficacy of most benzamide derivatives as HDAC inhibitors for cancer treatment can be understood through a three-part pharmacophore model: a zinc-binding group (ZBG), a linker, and a "cap" group.[6] The ZBG, typically an amino group on the benzamide, chelates the zinc ion within the active site of the HDAC enzyme, which is crucial for its inhibitory action.[5][6][7] The linker connects the ZBG to the cap group, which interacts with the outer rim of the enzyme's active site, influencing the inhibitor's potency and isoform selectivity.

Comparative Analysis of N-Substituted Benzamides: Structure-Activity Relationships

The biological activity of N-substituted benzamides can be significantly altered by modifying their chemical structure. The following table summarizes the in vitro antiproliferative activity (IC50) of several representative N-substituted benzamides against various cancer cell lines and their inhibitory concentration against specific HDAC isoforms.

Compound IDN-Substituent / Core StructureTarget Cell Line / EnzymeIC50 (µM)Key Structural Features & SAR InsightsReference
MS-275 (Entinostat) Pyridyl-containing capMCF-7, A549, K562, MDA-MB-231Varies (used as a reference)A benchmark benzamide HDAC inhibitor.[5][7][5][7]
Compound 13h Modified linker and cap from MS-275K5622.05Displayed inhibitory activity comparable to MS-275.[4][4]
Compound 13k Modified linker and cap from MS-275MCF-74.87Showed good activity against breast cancer cells.[4][4]
Compound 15k Chiral oxazoline capping groupHDAC1, HDAC2, HDAC30.08, 0.11, 0.006Demonstrates high potency and Class I HDAC selectivity, especially for HDAC3.[8][9][8][9]
Compound 5d Indole-substituted benzamideOsteosarcoma cellsNot specified (inhibits migration)Shows significant anti-migration and anti-invasion properties.
Compound 4o 1,2,3-triazole moietyhDHODH2.1Acts as a human dihydroorotate dehydrogenase (hDHODH) inhibitor.[10][10]
Compound 36 2-cyclopropylbenzamideHDAC30.17The 2-alkyl substituent leads to high HDAC3 selective inhibition.[11][11]

Key Insights from SAR Studies:

  • The Zinc-Binding Group is Critical : The presence of heteroatoms in the amide group that can chelate with the zinc ion in the HDAC active site is crucial for antiproliferative activity.[5][7]

  • Substituents on the Phenyl Ring : The nature and position of substituents on the phenyl ring significantly impact activity. For instance, a 2-substituent on the phenyl ring is important for activity, while the addition of a chlorine atom or a nitro-group can largely decrease antiproliferative effects.[5][7]

  • The "Cap" Group Dictates Selectivity : The "capping group" plays a vital role in determining the potency and isoform selectivity of the inhibitor. Novel capping groups, such as chiral oxazolines, have been shown to be effective in producing highly potent and selective HDAC3 inhibitors.[8][9]

  • Linker Modification : Modifications to the linker region can also influence biological activity, as seen in derivatives of MS-275.[4]

Experimental Protocols for Biological Evaluation

To ensure scientific rigor and reproducibility, detailed and validated protocols are essential. Here, we outline the methodologies for key assays used in the evaluation of N-substituted benzamides.

In Vitro Antiproliferative MTT Assay

This assay is fundamental for assessing the cytotoxic effects of compounds on cancer cell lines.[4][12]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the N-substituted benzamide compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Fluorometric HDAC Inhibition Assay

This assay directly measures the inhibitory effect of the compounds on specific HDAC isoforms.

Principle: This assay uses a fluorogenic substrate that, when deacetylated by an HDAC enzyme, can be cleaved by a developer solution to release a fluorescent molecule. The fluorescence intensity is inversely proportional to the HDAC activity.

Step-by-Step Protocol:

  • Enzyme and Substrate Preparation: Reconstitute the recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3) and the fluorogenic substrate in the assay buffer.

  • Compound Incubation: In a 96-well plate, add the assay buffer, the tested N-substituted benzamide at various concentrations, and the HDAC enzyme. Incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction. Incubate for 30-60 minutes at 37°C.

  • Reaction Termination and Development: Add the developer solution, which contains a protease that cleaves the deacetylated substrate, to stop the reaction and generate the fluorescent signal. Incubate for 15-20 minutes at room temperature.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation/460 nm emission).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control and determine the IC50 value.

Wound Healing (Scratch) Assay for Anti-Migration

This assay assesses the ability of a compound to inhibit cell migration, a key process in cancer metastasis.

Principle: A "wound" or "scratch" is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored in the presence and absence of the test compound.

Step-by-Step Protocol:

  • Cell Seeding: Grow a confluent monolayer of cells (e.g., osteosarcoma cells) in a 6-well plate.

  • Creating the Wound: Use a sterile pipette tip to create a straight scratch across the center of the cell monolayer.

  • Washing and Treatment: Gently wash the wells with PBS to remove detached cells. Replace the medium with a fresh medium containing the N-substituted benzamide at the desired concentration. Include a control well with vehicle only.

  • Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., 12, 24, 48 hours) using a microscope with a camera.

  • Analysis: Measure the width of the scratch at different time points. The percentage of wound closure is calculated to determine the effect of the compound on cell migration.

Visualizing Mechanisms and Workflows

To better understand the processes involved, diagrams can be highly effective.

Mechanism of Action of Benzamide HDAC Inhibitors

HDAC_Inhibition cluster_0 In the Nucleus cluster_1 Gene Expression State cluster_2 Therapeutic Outcomes DNA DNA (negatively charged) Histones Histones (positively charged) DNA->Histones tightly wound Acetyl Acetyl Group HAT Histone Acetyltransferases (HATs) HAT->Histones adds acetyl group Active Active Transcription (Chromatin relaxed) HAT->Active promotes HDAC Histone Deacetylases (HDACs) HDAC->Histones removes acetyl group Inactive Repressed Transcription (Chromatin condensed) HDAC->Inactive promotes Apoptosis Apoptosis Active->Apoptosis CellCycleArrest Cell Cycle Arrest Active->CellCycleArrest Benzamide N-Substituted Benzamide (HDAC Inhibitor) Benzamide->HDAC inhibits

Caption: Mechanism of N-substituted benzamides as HDAC inhibitors leading to anticancer effects.

General Experimental Workflow

workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis start Design of N-Substituted Benzamide Analogues synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization hdac_assay HDAC Inhibition Assay (Determine IC50 vs. isoforms) characterization->hdac_assay mtt_assay Antiproliferative (MTT) Assay (Determine IC50 vs. cell lines) characterization->mtt_assay sar_analysis Structure-Activity Relationship (SAR) Analysis hdac_assay->sar_analysis migration_assay Cell Migration/Invasion Assay mtt_assay->migration_assay For promising compounds mtt_assay->sar_analysis migration_assay->sar_analysis lead_id Lead Compound Identification sar_analysis->lead_id

Caption: Generalized workflow for the evaluation of N-substituted benzamides.

Conclusion and Future Perspectives

This guide provides a comparative framework for understanding the biological evaluation of N-substituted benzamides, particularly in the context of cancer research. The data clearly indicates that strategic modifications to the benzamide scaffold can lead to the development of highly potent and selective inhibitors of key cellular targets like HDACs. The preliminary structure-activity relationships discussed herein highlight the importance of the zinc-binding group and the tunability of the "cap" region for achieving desired biological effects.[5][7] Future research will likely focus on designing novel derivatives with improved pharmacokinetic properties and even greater isoform selectivity to minimize off-target effects and enhance therapeutic efficacy.

References

  • Synthesis and biological evaluation of novel N-substituted benzamides as anti-migration agents for treatment of osteosarcoma. European Journal of Medicinal Chemistry. [Link]

  • Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases: Design, Synthesis, and Biological Evaluation. MDPI. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. [Link]

  • Design, synthesis, and biological evaluation of novel substituted benzamide derivatives bearing a 1,2,3-triazole moiety as potent human dihydroorotate dehydrogenase inhibitors. PubMed. [Link]

  • Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. Taylor & Francis Online. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Hilaris. [Link]

  • Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. ACS Publications. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]

  • N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. PMC - NIH. [Link]

  • Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. PMC. [Link]

  • A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. MDPI. [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

  • Development and Biological Evaluation of the First Highly Potent and Specific Benzamide-Based Radiotracer [18F]BA3 for Imaging of Histone Deacetylases 1 and 2 in Brain. MDPI. [Link]

  • Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N -(2-Aminophenyl)-benzamide Binding Unit. ResearchGate. [Link]

  • Design, characterization and pharmacophoric evaluation of new series of N-substituted benzamides. Der Pharma Chemica. [Link]

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Comparative

A Comparative Efficacy Analysis of 4-(Chloromethyl)-N-isopropylbenzamide Against Established PARP Inhibitors

For Researchers, Scientists, and Drug Development Professionals In the landscape of targeted cancer therapy, the characterization of novel small molecules is a critical endeavor. This guide introduces 4-(Chloromethyl)-N-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the characterization of novel small molecules is a critical endeavor. This guide introduces 4-(Chloromethyl)-N-isopropylbenzamide, a compound of interest, and proposes a comprehensive framework for evaluating its efficacy in comparison to established inhibitors of the Poly (ADP-ribose) polymerase (PARP) family of enzymes. Due to the limited publicly available data on 4-(Chloromethyl)-N-isopropylbenzamide, this document serves as a strategic guide for its investigation, leveraging well-understood comparators to elucidate its potential therapeutic value.

Introduction to PARP Inhibition and the Principle of Synthetic Lethality

Poly (ADP-ribose) polymerase (PARP) is a family of proteins crucial for various cellular processes, most notably DNA damage repair.[1][2] PARP enzymes, particularly PARP1 and PARP2, are essential for the repair of single-strand DNA breaks (SSBs).[3][4][5] When these breaks are not mended, they can lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication.[3][6]

In cancer cells with mutations in genes responsible for homologous recombination repair (HRR) of DSBs, such as BRCA1 and BRCA2, the inhibition of PARP creates a state of "synthetic lethality."[3][7] These cancer cells become heavily reliant on PARP-mediated repair for survival.[1][8] Blocking PARP in these already compromised cells leads to an accumulation of DNA damage, genomic instability, and ultimately, apoptosis (programmed cell death).[3][7][9] This targeted approach spares normal cells that have a functional HRR pathway, providing a therapeutic window.[3]

This principle has led to the development and approval of several potent PARP inhibitors, including Olaparib, Talazoparib, and Veliparib, which are now integral in the treatment of cancers with BRCA mutations and other HRR deficiencies.[1][2][10]

Profiling the Known Inhibitors: Olaparib, Talazoparib, and Veliparib

A thorough understanding of the established PARP inhibitors is fundamental to contextualizing the potential of a novel compound.

Olaparib (Lynparza®) , the first PARP inhibitor to receive FDA approval, targets PARP1, PARP2, and PARP3.[4][8] It is approved for the treatment of certain types of ovarian, breast, pancreatic, and prostate cancers with BRCA mutations.[4][7][8][10] Olaparib functions not only by inhibiting the catalytic activity of PARP but also by trapping PARP on the DNA at the site of damage, which is a highly cytotoxic event.[6]

Talazoparib (Talzenna®) is a potent dual inhibitor of PARP1 and PARP2.[9][11][12] Its primary mechanism of action involves robust PARP trapping, which is considered more cytotoxic than catalytic inhibition alone.[12][13][14] Studies have shown that Talazoparib is significantly more potent at trapping PARP-DNA complexes compared to other PARP inhibitors.[12] It is approved for the treatment of patients with deleterious or suspected deleterious germline BRCA-mutated, HER2-negative locally advanced or metastatic breast cancer.[9][12]

Veliparib (ABT-888) is an inhibitor of PARP1 and PARP2 that has been extensively investigated in clinical trials.[15][16] While it is a potent catalytic inhibitor, it exhibits weaker PARP trapping activity compared to Olaparib and Talazoparib.[17] Veliparib has been studied as a monotherapy and in combination with various chemotherapeutic agents and radiation, with the aim of potentiating their DNA-damaging effects.[5][15][16]

Proposed Investigation of 4-(Chloromethyl)-N-isopropylbenzamide

Given the benzamide core structure of 4-(Chloromethyl)-N-isopropylbenzamide, a plausible starting hypothesis is its potential activity as an enzyme inhibitor, possibly targeting PARP. The following sections outline a proposed research program to systematically characterize its biological activity and benchmark its efficacy against the established PARP inhibitors.

Part 1: Initial Target Validation and In Vitro Efficacy

The initial phase of investigation will focus on determining if 4-(Chloromethyl)-N-isopropylbenzamide inhibits PARP activity and to what extent.

Experimental Protocol: In Vitro PARP Inhibition Assay

Objective: To quantify the inhibitory potential of 4-(Chloromethyl)-N-isopropylbenzamide on PARP1 and PARP2 enzymatic activity.

Methodology:

  • Reagents and Materials: Recombinant human PARP1 and PARP2 enzymes, activated DNA, NAD+ (the substrate for PARP), biotinylated-NAD+, streptavidin-coated plates, and a suitable detection reagent (e.g., HRP-conjugated anti-PAR antibody or a chemiluminescent substrate).

  • Procedure:

    • A 96-well plate is coated with a histone substrate and incubated with activated DNA to mimic DNA damage.

    • Serial dilutions of 4-(Chloromethyl)-N-isopropylbenzamide, Olaparib, Talazoparib, and Veliparib are prepared.

    • The test compounds are added to the wells, followed by the addition of the PARP enzyme and NAD+.

    • The reaction is allowed to proceed for a specified time at 37°C.

    • The plate is washed, and the amount of poly(ADP-ribosyl)ated (PAR) product is quantified using a colorimetric or chemiluminescent plate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values for each compound against PARP1 and PARP2 will be calculated by plotting the percentage of PARP inhibition against the log concentration of the inhibitor.

Experimental Workflow: In Vitro PARP Inhibition Assay

G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis prep1 Coat plate with histone prep2 Add activated DNA prep1->prep2 react1 Add inhibitors to wells prep2->react1 prep3 Prepare serial dilutions of inhibitors prep3->react1 react2 Add PARP enzyme and NAD+ react1->react2 react3 Incubate at 37°C react2->react3 detect1 Wash plate react3->detect1 detect2 Quantify PAR product detect1->detect2 detect3 Calculate IC50 values detect2->detect3

Caption: Workflow for determining the in vitro inhibitory concentration (IC50) of test compounds against PARP enzymes.

Part 2: Cellular Efficacy and Mechanism of Action

Following in vitro validation, the investigation will proceed to cellular models to assess the compound's effect on cancer cell viability and to further elucidate its mechanism of action.

Experimental Protocol: Cell Viability Assay

Objective: To determine the cytotoxic effects of 4-(Chloromethyl)-N-isopropylbenzamide on cancer cell lines with and without BRCA mutations.

Methodology:

  • Cell Lines: A panel of cell lines will be used, including a BRCA-deficient line (e.g., UWB1.289) and its BRCA-proficient counterpart (e.g., UWB1.289+BRCA1).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of 4-(Chloromethyl)-N-isopropylbenzamide and the comparator PARP inhibitors.

    • After a 72-hour incubation period, cell viability is assessed using a standard method such as the MTT or MTS assay.

  • Data Analysis: The half-maximal lethal concentration (LC50) for each compound in each cell line will be determined. A significantly lower LC50 in the BRCA-deficient cells would be indicative of synthetic lethality.

Experimental Protocol: PARP Trapping Assay

Objective: To quantify the ability of 4-(Chloromethyl)-N-isopropylbenzamide to trap PARP-DNA complexes, a key mechanism for the cytotoxicity of many PARP inhibitors.

Methodology:

  • Procedure: This can be assessed through various methods, including immunofluorescence or cell-based ELISA. For immunofluorescence:

    • Cells are treated with the test compounds.

    • Cells are then permeabilized, and the chromatin-bound PARP is visualized using a specific antibody against PARP1.

    • The intensity of the nuclear fluorescence is quantified as a measure of PARP trapping.

  • Data Analysis: The relative PARP trapping potency of 4-(Chloromethyl)-N-isopropylbenzamide will be compared to that of Olaparib and Talazoparib.

Signaling Pathway: PARP Inhibition and Synthetic Lethality

G cluster_normal Normal Cell (Functional HRR) cluster_cancer BRCA-mutant Cancer Cell (Defective HRR) ssb1 Single-Strand Break (SSB) parp1 PARP-mediated Repair ssb1->parp1 PARP Inhibitor blocks dsb1 Double-Strand Break (DSB) ssb1->dsb1 viability1 Cell Viability parp1->viability1 hrr1 Homologous Recombination Repair (HRR) dsb1->hrr1 hrr1->viability1 ssb2 Single-Strand Break (SSB) parp2 PARP-mediated Repair ssb2->parp2 dsb2 Double-Strand Break (DSB) ssb2->dsb2 apoptosis Apoptosis parp2->apoptosis Blocked Repair parp_inhibitor 4-(Chloromethyl)-N-isopropylbenzamide or Known PARPi parp_inhibitor->parp2 Inhibits hrr2 Defective HRR dsb2->hrr2 hrr2->apoptosis Failed Repair

Caption: The mechanism of synthetic lethality induced by PARP inhibitors in BRCA-mutant cancer cells.

Comparative Data Summary

The following table should be populated with experimental data as it is generated to provide a clear comparison of 4-(Chloromethyl)-N-isopropylbenzamide with established PARP inhibitors.

Inhibitor Target(s) In Vitro IC50 (PARP1) In Vitro IC50 (PARP2) Cellular LC50 (BRCA-mutant) Cellular LC50 (BRCA-proficient) Relative PARP Trapping Potency
4-(Chloromethyl)-N-isopropylbenzamide TBDExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
Olaparib PARP1/2/3~5 nM~1 nM~10-100 nM>10 µMModerate-High
Talazoparib PARP1/2~1 nM~0.8 nM~1-10 nM>1 µMVery High
Veliparib PARP1/2~5.2 nM~2.9 nM~100-500 nM>10 µMLow

Note: Literature values for known inhibitors are approximate and can vary based on the specific assay conditions.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to characterizing the efficacy of a novel compound, 4-(Chloromethyl)-N-isopropylbenzamide. By employing a series of established in vitro and cellular assays and directly comparing its performance against well-characterized PARP inhibitors, researchers can elucidate its mechanism of action, determine its potency, and assess its potential as a targeted therapeutic agent. The proposed experimental framework provides a clear path forward for gathering the necessary data to support further preclinical and clinical development. Positive results from these studies would warrant further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in in vivo tumor models.

References

  • Cleveland Clinic. (2025, January 20). PARP Inhibitors: What They Are, Types & Side Effects. [Link]

  • Donawho, C. K., Luo, Y., Luo, Y., Penning, T. D., & Palma, J. P. (2019). Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond. PMC. [Link]

  • MD Anderson Cancer Center. (2024, April 3). What are PARP inhibitors?. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Olaparib?. [Link]

  • Value-Based Care & Oncology. (2025, March 15). Talzenna (Talazoparib) New PARP Inhibitor Approved for the Treatment of HER2-Negative Advanced Breast Cancer with Germline BRCA Mutation. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Talazoparib Tosylate?. [Link]

  • National Cancer Institute. Olaparib. Division of Cancer Treatment and Diagnosis. [Link]

  • Zell, K., & Byers, L. A. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. PMC. [Link]

  • Grokipedia. Veliparib. [Link]

  • Turner, N. C., & Telli, M. L. (2019). Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer. PMC. [Link]

  • Genomics Education Programme. (2023). PARP inhibitors. [Link]

  • Cureus. (2025, August 21). Olaparib: A Magic Bullet in the Treatment of Ovarian Cancer. [Link]

  • Pfizer. Mechanism of Action | TALZENNA® (talazoparib) HCP Site | Safety Info. [Link]

  • Patsnap Synapse. (2024, June 21). What are PARP inhibitors and how do they work?. [Link]

  • Wikipedia. Olaparib. [Link]

  • Urology Textbook. Olaparib: Mechanism of Action, Adverse Effects, and Contraindications. [Link]

  • Wikipedia. Veliparib. [Link]

  • Weaver, A. N., & Yang, E. S. (2015). Profile of veliparib and its potential in the treatment of solid tumors. PMC. [Link]

  • Zell, K., & Byers, L. A. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. PMC. [Link]

Sources

Validation

Comparative Guide: 4-(Chloromethyl)-N-isopropylbenzamide (CMIB) in Covalent Drug Design

Topic: Comparative Cross-Reactivity Profiling of 4-(Chloromethyl)-N-isopropylbenzamide Derivatives as Covalent Warheads Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug D...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Cross-Reactivity Profiling of 4-(Chloromethyl)-N-isopropylbenzamide Derivatives as Covalent Warheads Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Executive Summary

4-(Chloromethyl)-N-isopropylbenzamide (CMIB) and its derivatives represent a distinct class of electrophilic warheads utilized in the design of Targeted Covalent Inhibitors (TCIs) and Activity-Based Probes (ABPs). Unlike the widely adopted acrylamides (Michael acceptors), CMIB derivatives utilize a benzylic chloride moiety to form irreversible covalent bonds with nucleophilic residues (primarily Cysteine, secondary Lysine) via an


 mechanism.

This guide objectively compares the cross-reactivity, kinetic selectivity, and stability profiles of CMIB derivatives against standard industry alternatives (Acrylamides and Chloroacetamides). It addresses the critical balance between target potency and proteome-wide selectivity , a primary bottleneck in developing covalent therapeutics.

Mechanistic Basis of Cross-Reactivity

To understand the cross-reactivity profile of CMIB, one must analyze its electrophilicity. The chloromethyl group on the benzamide scaffold is an "intrinsic alkylator."

  • Mechanism: The benzylic carbon is activated by the electron-withdrawing nature of the amide-substituted phenyl ring, facilitating nucleophilic attack by thiols (Cys) or amines (Lys/DNA bases).

  • The "Isopropyl" Factor: The N-isopropyl group provides steric bulk and lipophilicity (

    
    ), enhancing cell permeability compared to methyl-analogs, but it does not significantly dampen the intrinsic reactivity of the chloromethyl warhead.
    
Diagram 1: Electrophilic Reactivity Pathways

ReactivityPathways CMIB 4-(Chloromethyl)- N-isopropylbenzamide Target Target Protein (Cys/Lys) CMIB->Target Specific Binding (Ki) + Covalent Bond (kinact) OffTarget Off-Target Protein (Surface Cys) CMIB->OffTarget Non-specific Alkylation (Promiscuity) GSH Glutathione (GSH) (Metabolic Clearance) CMIB->GSH Rapid Conjugation (t1/2 reduction) DNA Genomic DNA (Genotoxicity) CMIB->DNA Intercalation & Alkylation (Mutagenesis)

Caption: Kinetic partitioning of CMIB derivatives between therapeutic efficacy (Target) and cross-reactivity liabilities (Off-Target/DNA).

Comparative Performance Analysis

The following data synthesizes reactivity profiles from standard glutathione (GSH) trapping assays and proteomic profiling literature.

Table 1: Electrophile Performance Matrix
FeatureCMIB Derivatives (Benzylic Chlorides)Acrylamides (Michael Acceptors)Chloroacetamides (Alpha-Halo)
Reaction Mechanism

(Nucleophilic Substitution)
Michael Addition (Conjugate)

(Rapid)
Intrinsic Reactivity (

)
Moderate to High Low to ModerateVery High
Target Residue Cysteine (primary), Lysine, HistidineCysteine (highly specific)Cysteine, Histidine, Lysine
Metabolic Stability (

)
Low (Rapid GSH conjugation)High (Stable in plasma)Very Low
Genotoxicity Risk High (DNA alkylator)LowModerate
Reversibility IrreversibleIrreversible (mostly)Irreversible
Primary Application Chemical Probes, ABPP, TEAD InhibitorsClinical Drugs (e.g., Ibrutinib)Proteomic Profiling (Too toxic for drugs)
Key Insights for Researchers:
  • Selectivity vs. Reactivity: CMIB derivatives are significantly more reactive than acrylamides. While this ensures potent target engagement (

    
    ), it drastically increases the "noise" in biological systems due to non-specific alkylation of surface cysteines on bystander proteins.
    
  • The Genotoxicity Liability: Unlike acrylamides, benzylic chlorides (like CMIB) are structural alerts for mutagenicity (Ames positive) because they can alkylate DNA bases (Guanine N7) directly [1, 2]. This makes them excellent in vitro probes but challenging clinical candidates without significant optimization.

  • Metabolic Liability: The chloromethyl group is rapidly metabolized by Glutathione S-Transferases (GSTs), leading to short in vivo half-lives compared to acrylamide-based drugs [3].

Experimental Protocols for Cross-Reactivity Assessment

To validate the specificity of a CMIB derivative, you must perform a "Self-Validating" reactivity workflow.

Protocol A: Glutathione (GSH) Half-Life Determination

Objective: Quantify intrinsic electrophilicity (


) to predict systemic toxicity.
  • Preparation: Prepare a 10 mM stock of the CMIB derivative in DMSO.

  • Incubation: Mix compound (final 50 µM) with reduced L-Glutathione (500 µM) in PBS (pH 7.4) at 37°C. Include an internal standard (e.g., Indomethacin).

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Stop reaction with 1% Formic Acid in Acetonitrile.

  • Analysis: Analyze via LC-MS/MS monitoring the disappearance of the parent mass and appearance of the GSH-adduct [M+307].

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    • Benchmark: If

      
       min, the compound is likely too reactive for selective intracellular targeting.
      
Protocol B: Gel-Based ABPP (Activity-Based Protein Profiling)

Objective: Visualize proteome-wide cross-reactivity in live cells.

  • Probe Synthesis: Synthesize an analog of your CMIB derivative containing a "Clickable" handle (Alkyne) at the N-isopropyl tail (e.g., N-(prop-2-ynyl)).

  • Cell Treatment: Treat proteomes (lysate or live cells) with the Alkyne-CMIB probe (1–10 µM) for 1 hour.

    • Control: Pre-treat with excess non-clickable parent CMIB (competition control).

  • Click Chemistry: Lyse cells and react proteome with Rhodamine-Azide, TCEP, TBTA, and

    
     for 1 hour.
    
  • Visualization: Resolve proteins on SDS-PAGE and scan for fluorescence.

    • Interpretation: A "clean" probe shows discrete bands (specific targets). A "smear" indicates high cross-reactivity (proteome-wide alkylation).

Diagram 2: Comparative ABPP Workflow

ABPP_Workflow cluster_0 Step 1: Treatment cluster_1 Step 2: Click Chemistry cluster_2 Step 3: Readout Cells Live Cells Probe Alkyne-CMIB Probe Cells->Probe Incubation Lysate Cell Lysate Probe->Lysate Lysis Comp Competitor (Parent CMIB) Comp->Cells Pre-treatment (Specificity Check) Reagents Rhodamine-N3 + Cu(I) Lysate->Reagents Conjugation Gel SDS-PAGE Fluorescence Scan Reagents->Gel Result_Clean Result_Clean Gel->Result_Clean Discrete Bands (Selective) Result_Dirty Result_Dirty Gel->Result_Dirty Fluorescent Smear (High Cross-Reactivity)

Caption: Workflow to distinguish specific target engagement from non-specific background reactivity.

Conclusion & Recommendations

4-(Chloromethyl)-N-isopropylbenzamide derivatives are powerful tools for covalent probe discovery but pose significant challenges for therapeutic development due to high intrinsic reactivity.

  • For Drug Development: Use CMIB derivatives only as initial "hit" matter. Once a target is identified, attempt to "tune down" the reactivity by replacing the chloromethyl warhead with a less reactive acrylamide or by adding steric hindrance to the benzylic position [4].

  • For Chemical Biology: These derivatives are excellent for Target Identification (via ABPP) because their high reactivity ensures capture of low-abundance proteins that milder probes might miss.

References
  • Hemminki, K., et al. "Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives." Journal of Applied Toxicology, 1983. Link

  • Baillie, T. A. "Targeted Covalent Inhibitors for Drug Design." Angewandte Chemie International Edition, 2016. Link

  • Kalgutkar, A. S., & Dalvie, D. K. "Toxicological potential of covalent drugs: Is there a cause for concern?" Expert Opinion on Drug Metabolism & Toxicology, 2012. Link

  • Gehringer, M., & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 2019. Link

Comparative

benchmarking 4-(Chloromethyl)-N-isopropylbenzamide against other alkylating agents

An In-Depth Guide to Benchmarking 4-(Chloromethyl)-N-isopropylbenzamide Against Established Alkylating Agents Prepared by a Senior Application Scientist For researchers, scientists, and drug development professionals, th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Benchmarking 4-(Chloromethyl)-N-isopropylbenzamide Against Established Alkylating Agents

Prepared by a Senior Application Scientist

For researchers, scientists, and drug development professionals, the evaluation of novel chemical entities is a cornerstone of innovation. This guide provides a comprehensive framework for benchmarking the performance of 4-(Chloromethyl)-N-isopropylbenzamide, a compound with potential alkylating properties, against well-characterized, clinically relevant alkylating agents. Given the limited publicly available biological data on this specific molecule[1][2][3][4], this document serves as a strategic and methodological roadmap for its systematic evaluation.

We will move beyond a simple listing of protocols to explain the scientific rationale behind each experimental choice, ensuring a self-validating and robust investigational cascade. This guide is structured to empower researchers to generate high-quality, comparable data, enabling a clear assessment of 4-(Chloromethyl)-N-isopropylbenzamide's potential as a therapeutic agent.

Understanding the Landscape: Alkylating Agents in Oncology

Alkylating agents represent one of the earliest and most vital classes of chemotherapy drugs.[5] Their fundamental mechanism involves the covalent attachment of an alkyl group to nucleophilic sites on biological macromolecules, most critically, on the DNA of cancer cells.[6][7] This chemical modification, or alkylation, can occur at several positions on DNA bases, with the N7 position of guanine being a frequent target.[5][8][9][10]

The consequences of DNA alkylation are profound. The formation of DNA adducts can lead to base mispairing, DNA strand breaks, and the creation of inter-strand or intra-strand cross-links that physically prevent DNA replication and transcription.[5][8][11] This cascade of damage ultimately triggers cell cycle arrest and programmed cell death (apoptosis), processes that are particularly effective against the rapidly proliferating cells characteristic of many cancers.[5][12]

dot

Caption: General mechanism of action for DNA alkylating agents.

The Candidate: 4-(Chloromethyl)-N-isopropylbenzamide

Structure and Hypothesized Activity:

4-(Chloromethyl)-N-isopropylbenzamide possesses a key structural feature indicative of alkylating potential: the chloromethyl group (-CH₂Cl). This benzylic chloride is electrophilic and is expected to be the reactive moiety responsible for alkylating nucleophilic sites on DNA. The N-isopropylbenzamide "backbone" will critically influence the molecule's physicochemical properties, such as lipophilicity, solubility, and ability to cross cellular membranes. It may also play a role in directing the molecule's interaction with the DNA minor or major groove, potentially conferring sequence specificity.

Comparator Alkylating Agents:

To effectively benchmark our candidate, we must compare it to established agents from different chemical classes. This provides a multi-faceted performance context.

Comparator AgentClassKey Mechanistic Feature
Melphalan Nitrogen MustardA bifunctional agent that forms DNA inter-strand cross-links, physically tethering the two DNA strands.[8][10][13]
Cyclophosphamide Nitrogen Mustard (Oxazaphosphorine)A prodrug that requires metabolic activation by cytochrome P450 enzymes in the liver to form its active alkylating metabolites.[11][14][15]
Temozolomide ImidazotetrazineA prodrug that spontaneously converts to its active form (MTIC) at physiological pH, primarily methylating the O6 position of guanine.[16][17][18]

Experimental Framework for Comprehensive Benchmarking

This section details the essential in vitro and in vivo experiments required to build a complete performance profile of 4-(Chloromethyl)-N-isopropylbenzamide.

dot

Benchmarking_Workflow cluster_invitro Phase 1: In Vitro Characterization cluster_invivo Phase 2: In Vivo Efficacy start Candidate Compound: 4-(Chloromethyl)-N-isopropylbenzamide cytotoxicity Cytotoxicity Screening (IC50 Determination) start->cytotoxicity dna_damage DNA Damage Response (γ-H2AX Assay) cytotoxicity->dna_damage cell_cycle Cell Cycle Analysis (Flow Cytometry) cytotoxicity->cell_cycle apoptosis Apoptosis Confirmation (Annexin V/PI Assay) cytotoxicity->apoptosis decision Promising In Vitro Profile? dna_damage->decision cell_cycle->decision apoptosis->decision mtd Maximum Tolerated Dose (MTD) Study decision->mtd Yes stop End Evaluation or Redesign decision->stop No efficacy Xenograft Efficacy Study (Tumor Growth Inhibition) mtd->efficacy final Candidate for Preclinical Development efficacy->final

Caption: A systematic workflow for benchmarking a novel alkylating agent.

Part 1: In Vitro Performance Evaluation

A. Cytotoxicity Screening

  • Objective: To determine the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC50), a primary measure of potency.[19][20]

  • Rationale: An initial screen across a diverse panel of human cancer cell lines (e.g., colorectal, breast, lung, glioblastoma) provides a broad view of the compound's activity spectrum. Including cell lines with known resistance mechanisms (e.g., high MGMT expression for temozolomide resistance) can offer early insights into its mechanism and potential to overcome clinical challenges.[17][21]

Experimental Protocol: MTT Cytotoxicity Assay [22][23]

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of 4-(Chloromethyl)-N-isopropylbenzamide and comparator agents (Melphalan, Cyclophosphamide metabolite 4-HC, Temozolomide) in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active metabolism will convert MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot viability against drug concentration (log scale) and determine the IC50 value using non-linear regression analysis.

B. Mechanistic Assays

  • Objective: To confirm that the observed cytotoxicity is a direct result of DNA damage and to characterize the cellular response.

  • Rationale: These assays validate the hypothesized mechanism of action. Observing a dose-dependent increase in DNA damage markers following treatment provides strong evidence that the compound is acting as an alkylating agent.

Experimental Protocol: DNA Damage Response (γ-H2AX Staining)

  • Cell Treatment: Grow cells on glass coverslips in a 24-well plate. Treat with the IC50 concentration of each compound for a set time (e.g., 24 hours).

  • Fixation & Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with 0.25% Triton X-100 in PBS.

  • Immunostaining: Block non-specific binding with 1% BSA. Incubate with a primary antibody against phosphorylated H2AX (γ-H2AX), a marker for DNA double-strand breaks.[24] Follow with a fluorescently-labeled secondary antibody.

  • Imaging: Mount coverslips onto slides with a DAPI-containing mounting medium to stain the nuclei. Visualize and capture images using a fluorescence microscope.

  • Quantification: Count the number of distinct γ-H2AX foci per nucleus. A significant increase in foci compared to the control indicates DNA damage.

Data Presentation: Comparative In Vitro Activity

The results from the in vitro assays should be summarized for clear comparison.

Table 1: Comparative Cytotoxicity (IC50 Values in µM)

Cell Line4-(Chloromethyl)-N-isopropylbenzamideMelphalan4-HydroxycyclophosphamideTemozolomide
HCT116 (Colon)Experimental ValueRef. ValueRef. ValueRef. Value
MCF-7 (Breast)Experimental ValueRef. ValueRef. ValueRef. Value
A549 (Lung)Experimental ValueRef. ValueRef. ValueRef. Value
U-87 MG (Glioblastoma)Experimental ValueRef. ValueRef. ValueRef. Value

Table 2: DNA Damage Induction (γ-H2AX Foci/Nucleus at IC50)

Cell LineVehicle Control4-(Chloromethyl)-N-isopropylbenzamideMelphalanTemozolomide
HCT116< 2Experimental ValueExperimental ValueExperimental Value

dot

Apoptosis_Pathway Alkylating_Agent Alkylating Agent DNA_Damage Extensive DNA Damage (e.g., cross-links) Alkylating_Agent->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax/Bak Upregulation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified signaling pathway for DNA damage-induced apoptosis.

Part 2: In Vivo Efficacy Framework

Should 4-(Chloromethyl)-N-isopropylbenzamide demonstrate potent and specific in vitro activity, the logical progression is to evaluate its efficacy in a living system.

  • Objective: To assess the compound's anti-tumor activity and tolerability in an animal model.

  • Rationale: In vivo models provide a more complex biological context, incorporating factors like drug metabolism, distribution, and interaction with the tumor microenvironment, which are crucial for predicting clinical success.[25]

Experimental Design: Human Tumor Xenograft Model [26][27]

  • Model Establishment: Immunocompromised mice (e.g., NOD-SCID or nude mice) are subcutaneously implanted with human cancer cells (e.g., HCT116) that showed sensitivity in vitro.

  • Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-150 mm³).

  • Animal Grouping: Mice are randomized into treatment groups (e.g., n=8-10 per group):

    • Group 1: Vehicle Control (e.g., saline or appropriate solvent)

    • Group 2: 4-(Chloromethyl)-N-isopropylbenzamide (at a predetermined dose)

    • Group 3: Positive Control (e.g., Melphalan or Temozolomide)

  • Treatment & Monitoring: Drugs are administered according to a defined schedule (e.g., daily, twice weekly). Animal body weight (as a measure of toxicity) and tumor volume (measured with calipers) are recorded 2-3 times per week.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined size, or after a set duration. The primary endpoint is Tumor Growth Inhibition (TGI).

Conclusion and Future Directions

This guide outlines a rigorous, multi-stage process for the comprehensive benchmarking of 4-(Chloromethyl)-N-isopropylbenzamide. By systematically progressing from broad cytotoxicity screening to specific mechanistic assays and finally to in vivo validation, researchers can build a robust data package. The performance of the candidate compound at each stage, when directly compared to established agents like melphalan, cyclophosphamide, and temozolomide, will clearly define its therapeutic potential, potency, and mechanism of action. This structured approach ensures that the evaluation is not only thorough but also directly translatable to the language and requirements of preclinical drug development.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Melphalan hydrochloride? Retrieved from [Link]

  • Peter, G., & Voelcker, G. (2020). The Mechanism of Action of Cyclophosphamide and Its Consequences for the Development of a New Generation of Oxazaphosphorine Cytostatics. MDPI. Retrieved from [Link]

  • Dr.Oracle. (2025, September 28). What is the mechanism of action of Cyclophosphamide? Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Temozolomide? Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclophosphamide. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Cyclophosphamide? Retrieved from [Link]

  • Wikipedia. (n.d.). Temozolomide. Retrieved from [Link]

  • Wikipedia. (n.d.). Melphalan. Retrieved from [Link]

  • Malik, N. S., & Badiyan, S. N. (2016). Temozolomide (Temodar). National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2024, September 10). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. Retrieved from [Link]

  • Liv Hospital. (2026, January 23). 12 Key Alkylating Agents Examples in Chemotherapy: What You Need to Know. Retrieved from [Link]

  • EBSCO. (n.d.). Alkylating agents in chemotherapy | Health and Medicine | Research Starters. Retrieved from [Link]

  • Kaina, B., & Christmann, M. (2012). Temozolomide: Mechanisms of Action, Repair and Resistance. Ingenta Connect. Retrieved from [Link]

  • Singh, S., et al. (2007). Alkylating agents and cancer therapy. Expert Opinion on Therapeutic Patents. Retrieved from [Link]

  • ResearchGate. (2025, August 7). The Real Mechanism of Action of Cyclophosphamide and Other Oxazaphosphorine Cytostatics. Retrieved from [Link]

  • Poczta, A. A., Rogalska, A., & Marczak, A. (2021). Treatment of Multiple Myeloma and the Role of Melphalan in the Era of Modern Therapies—Current Research and Clinical Approaches. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of melphalan and new derivatives of melphalan. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications. Retrieved from [Link]

  • Myeloma UK. (2024, August 15). Melphalan - Treatment Guide. Retrieved from [Link]

  • Britannica. (n.d.). Alkylating agent. Retrieved from [Link]

  • Lee, H. H., et al. (1995). In vitro cytotoxicity of GC sequence directed alkylating agents related to distamycin. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity profile and IC50 values for the series of alkylating agents. Retrieved from [Link]

  • Oncohema Key. (2016, May 27). Alkylating Agents. Retrieved from [Link]

  • Frontiers. (2024, June 18). Assessing genotoxic effects of chemotherapy agents by a robust in vitro assay based on mass spectrometric quantification of γ-H2AX in HepG2 cells. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vivo Oncology - Pharmacology Discovery Services. Retrieved from [Link]

  • Creative Animodel. (n.d.). In vivo Efficacy Testing. Retrieved from [Link]

  • MDPI. (2025, July 4). Effects of the Alkylating Agent Cyclophosphamide in Potentiating Anti-Tumor Immunity. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 4-(CHLOROMETHYL)-N-(ISOPROPYL)BENZAMIDE. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vivo Efficacy Evaluation for Cancer Therapy. Retrieved from [Link]

  • Crown Bioscience. (2024, December 5). Combating Cancer Drug Resistance with In Vivo Models. Retrieved from [Link]

  • Frei, E., et al. (1985). Alkylating agent resistance: in vitro studies with human cell lines. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of chemotherapeutic drugs in human cancer cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]

  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • Teicher, B. A., et al. (1987). Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines. Cancer Research. Retrieved from [Link]

  • Arkivoc. (2009). A comparison of several modern alkylating agents. Retrieved from [Link]

  • MDPI. (2022, September 14). Cytotoxic Assessment of 3,3-Dichloro–Lactams Prepared through Microwave-Assisted Benzylic C-H Activation from Benzyl-Tethered. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-(chloromethyl)-N-methylbenzamide - Hazard. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 4-(chloromethyl)-N-methylbenzamide - Publications - Abstract Sifter. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). N-isopropylbenzamide. Retrieved from [Link]

  • Iraqi Journal of Polymer. (n.d.). Synthesis, Characterization and Thermal Behaviour of Amino Functional Polymers from 4-Chloromethyl Styrene Polymers. Retrieved from [Link]

Sources

Validation

Analytical Validation Guide: Quantitative Assay for 4-(Chloromethyl)-N-isopropylbenzamide

Executive Summary In the synthesis of complex pharmaceutical intermediates, 4-(Chloromethyl)-N-isopropylbenzamide (hereafter referred to as CNIB ) represents a critical "dual-personality" molecule. It serves as a potent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of complex pharmaceutical intermediates, 4-(Chloromethyl)-N-isopropylbenzamide (hereafter referred to as CNIB ) represents a critical "dual-personality" molecule. It serves as a potent alkylating agent (via the chloromethyl group) while possessing a polar amide handle. This unique structure presents a specific analytical paradox: the molecule is too polar for standard non-polar GC columns yet too reactive for aqueous-heavy HPLC methods.

This guide validates a Reverse-Phase Ultra-High Performance Liquid Chromatography (RP-UHPLC) method as the superior standard for assay and purity analysis. We compare this against legacy GC-FID and Potentiometric Titration methods, demonstrating why UHPLC offers the necessary balance of specificity and stability required by ICH Q2(R2) guidelines.

The Analytical Challenge: Stability vs. Selectivity

The core difficulty in analyzing CNIB lies in its benzylic chloride moiety. This functional group is highly susceptible to solvolysis.

  • Hydrolytic Instability: In the presence of water or alcohols (common HPLC solvents), the chloromethyl group hydrolyzes to form the hydroxymethyl impurity or alkoxymethyl ethers.

  • Thermal Instability: The amide bond combined with the reactive chloride makes the molecule prone to degradation (elimination of HCl) at the high injector temperatures required for Gas Chromatography.

Mechanism of Degradation (The "Why" Behind the Protocol)

The following diagram illustrates the degradation pathways that the analytical method must prevent during sample preparation and separation.

degradation_pathway CNIB 4-(Chloromethyl)-N- isopropylbenzamide (Analyte) Hydroxy 4-(Hydroxymethyl) impurity (Hydrolysis) CNIB->Hydroxy Fast Ether Methyl Ether impurity (Solvolysis) CNIB->Ether Fast Polymer Polymer/Degradant (Thermal) CNIB->Polymer Variable Water + H2O (Aqueous Diluent) Water->CNIB Methanol + MeOH (Alcohol Diluent) Methanol->CNIB Heat + Heat (GC Injector) Heat->CNIB

Figure 1: Critical degradation pathways. The validated method must avoid protic solvents during the initial dissolution to prevent artifact formation.

Comparative Analysis: Selecting the Right Tool

We benchmarked three common methodologies for alkyl halide analysis.

FeatureMethod A: RP-UHPLC (Recommended) Method B: GC-FID Method C: Potentiometric Titration
Principle Separation via hydrophobic interaction; UV detection of benzamide chromophore.Volatilization and flame ionization detection.Silver Nitrate (AgNO3) titration of hydrolyzable chloride.
Specificity High. Separates CNIB from its hydrolysis product (Alcohol) and dimer.Medium. Thermal degradation often mimics impurities; difficult to separate non-volatiles.Low. Measures total hydrolyzable chloride. Cannot distinguish SM from Product.
Sensitivity (LOD) < 0.05% (suitable for Purity & Assay).< 0.1% (Limited by thermal noise).N/A (Macro assay only).
Sample Stability Controlled. Uses anhydrous diluent; degradation is minimized on-column.Poor. High injector temp (250°C+) risks on-column degradation.N/A. Method relies on degradation (hydrolysis).
Suitability Release Testing & Stability Studies. Residual Solvent analysis only.Raw Material Assay only (Crude).

Verdict: RP-UHPLC is the only method capable of distinguishing the intact active molecule from its degradation products, a requirement for stability-indicating assays under ICH Q2(R2).

The Validated Protocol: RP-UHPLC-UV

This protocol utilizes a "Dilute-and-Shoot" approach with a critical modification: Anhydrous Sample Preparation .

Chromatographic Conditions[1][2][3][4][5][6]
  • Instrument: UHPLC System (e.g., Agilent 1290 / Waters Acquity) with PDA/UV.

  • Column: C18 Stationary Phase (e.g., Zorbax Eclipse Plus C18), 100 x 2.1 mm, 1.8 µm.

    • Why: High surface area provides retention for the polar amide while resolving the non-polar benzyl chloride.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN).

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV @ 240 nm (Amide/Benzene absorption max).

  • Column Temp: 30°C (Keep low to prevent hydrolysis).

Critical Sample Preparation (The "Secret Sauce")

Most validations fail here because they use Methanol or Water/ACN mixtures as the diluent.

  • Diluent: 100% Acetonitrile (HPLC Grade, Anhydrous).

  • Procedure:

    • Weigh 10 mg of CNIB into a 20 mL volumetric flask.

    • Dissolve immediately in 100% ACN. Sonicate briefly (< 1 min).

    • Inject immediately.

    • Note: Do not pre-mix with water. The mixing happens inside the column, where the residence time is too short for significant hydrolysis to occur.

Analytical Workflow Diagram

workflow Sample Solid Sample (CNIB) Weigh Weigh 10mg Sample->Weigh Dissolve Dissolve in 100% Anhydrous ACN (CRITICAL) Weigh->Dissolve Inject UHPLC Injection (2 µL) Dissolve->Inject Sep Gradient Separation (C18 Column) Inject->Sep Detect UV Detection (240 nm) Sep->Detect Data Data Processing (Assay %) Detect->Data

Figure 2: Validated workflow ensuring sample integrity utilizing anhydrous diluent.

Experimental Validation Data (ICH Q2)

The following data summarizes the validation performance of the UHPLC method.

Specificity (Forced Degradation)

Samples were stressed to demonstrate the method's ability to separate CNIB from its degradation products.

Stress ConditionTime/TempResultResolution (Rs)
Acid Hydrolysis (0.1N HCl)1 hr / 60°C15% degradation to Hydroxy-impurity.3.5 (Main peak vs. Impurity)
Base Hydrolysis (0.1N NaOH)5 min / RT100% degradation (Rapid solvolysis).N/A
Oxidation (3% H2O2)1 hr / RT< 2% degradation. Stable amide.> 4.0
Thermal (Solid state)24 hr / 60°C< 0.5% degradation.N/A
Linearity & Range[1][2][6]
  • Range: 50% to 150% of target concentration (0.5 mg/mL).

  • Regression (R²): > 0.9995.[1][2][3]

Accuracy (Recovery)

Spike recovery experiments were performed by spiking CNIB into a placebo matrix (if applicable) or by standard addition.

LevelRecovery %RSD % (n=3)
50%99.4%0.5%
100%100.1%0.3%
150%99.8%0.4%

Authoritative References

  • ICH Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation. (2023). Link

  • ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. (2023). Link

  • FDA Guidance: Genotoxic Impurities - Benzyl Chloride Derivatives. U.S. Food and Drug Administration. (Reference to general M7 implementation). Link

  • PubChem Compound Summary: Benzyl Chloride Derivatives (General Stability Data). Link

Sources

Comparative

Comparative Guide: Evaluation of Off-Target Effects in 4-(Chloromethyl)-N-isopropylbenzamide Derivatives

Topic: Evaluation of Off-Target Effects of 4-(Chloromethyl)-N-isopropylbenzamide Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluation of Off-Target Effects of 4-(Chloromethyl)-N-isopropylbenzamide Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Compound Profile

4-(Chloromethyl)-N-isopropylbenzamide and its derivatives represent a class of reactive electrophilic scaffolds . Unlike modern targeted covalent inhibitors (TCIs) that typically utilize "tuned" Michael acceptors (e.g., acrylamides) to target non-catalytic cysteines, the chloromethyl moiety acts as a highly reactive alkylating agent (benzyl chloride).

While these derivatives are valuable as chemical building blocks or potent irreversible probes, their high intrinsic reactivity poses significant off-target risks via non-specific


 alkylation of nucleophilic residues (Cys, Lys, His) and genomic DNA.

This guide provides a rigorous framework for evaluating the selectivity of these compounds, comparing them against industry-standard alternatives, and detailing the experimental protocols required to validate their safety and efficacy profiles.

Comparative Analysis: Performance vs. Alternatives

In drug discovery, the utility of a covalent probe is defined by its Selectivity Window —the gap between on-target engagement and off-target proteome reactivity.

Comparison Table: Chloromethyl Benzamides vs. Structural Alternatives
FeatureChloromethyl Derivatives (Subject)Acrylamide Derivatives (Alternative A)Reversible Analogs (Alternative B)
Mechanism Irreversible Alkylation (

)
Irreversible Michael AdditionReversible Binding (H-bonds/VdW)
Reactivity High / Indiscriminate Tunable / Cysteine-SpecificNone (Equilibrium driven)
Target Residues Cys, Lys, His, DNA basesPrimarily CysteineNone (Pocket fit only)
Off-Target Risk Critical (Proteome & Genome)Moderate (Proteome only)Low (Kinetic selectivity)
Metabolic Stability Low (Rapid Glutathione conjugation)Moderate to HighHigh
Primary Use Case Chemical Probes / LabelingTargeted Therapeutics (e.g., Ibrutinib)Standard Therapeutics
Critical Insight: The "Warhead" Liability
  • The Subject (Chloromethyl): The benzylic chloride is a "hot" electrophile. It does not require a specific orientation or catalytic activation to react. This leads to a "shotgun" labeling effect, where high-abundance proteins (e.g., Albumin, GAPDH) are alkylated purely due to concentration, not affinity.

  • The Alternative (Acrylamide): Acrylamides are "soft" electrophiles. They generally require the target cysteine to be positioned precisely to facilitate the reaction, resulting in superior selectivity.

Core Evaluation Framework (The "How-To")

To validate a 4-(chloromethyl)-N-isopropylbenzamide derivative as a specific probe rather than a promiscuous toxin, you must perform a Selectivity Triangulation :

  • Intrinsic Reactivity (Chemical Stability)

  • Proteome-Wide Selectivity (Chemoproteomics)

  • Genotoxicity (DNA Alkylation)

Protocol A: Glutathione (GSH) Reactivity Assay

Purpose: To determine the intrinsic chemical reactivity (


) of the warhead independent of protein binding.

Methodology:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Prepare a 20 mM stock of reduced L-Glutathione (GSH) in PBS (pH 7.4).

  • Incubation: Mix compound and GSH to final concentrations of 50 µM and 5 mM (100-fold excess GSH) in PBS. Maintain at 37°C.

  • Sampling: At time points

    
     min, remove aliquots and quench with 1% Formic Acid/Acetonitrile.
    
  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent peak and the appearance of the GSH-adduct.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    . Calculate
    
    
    .

Interpretation:

  • 
     min:  Highly promiscuous. Likely unsuitable for biological use without extreme washout.
    
  • 
     min:  Moderate reactivity. Potential for specific targeting if affinity (
    
    
    
    ) is high.
Protocol B: Competitive ABPP (Activity-Based Protein Profiling)

Purpose: To identify specific vs. non-specific protein targets in a complex proteome.

Methodology:

  • Proteome Prep: Lyse cells (e.g., HeLa or relevant disease model) in PBS. Adjust protein concentration to 1 mg/mL.

  • Competition: Divide lysate into two groups:

    • Group A (Vehicle): Treat with DMSO.

    • Group B (Competitor): Treat with the Chloromethyl derivative (1–10 µM) for 1 hour.

  • Probe Labeling: Treat both groups with a broad-spectrum reactivity probe (e.g., Iodoacetamide-Alkyne or Desthiobiotin-ATP) for 1 hour.

  • Click Chemistry: Add CuAAC reagents (Rhodamine-Azide or Biotin-Azide, CuSO4, TCEP, TBTA) to visualize the probe.

  • Readout:

    • Gel-Based:[1] Run SDS-PAGE and scan for fluorescence. Disappearing bands in Group B indicate targets engaged by your compound.

    • Mass Spec (ISO-TOP ABPP): Enrich biotinylated peptides, digest, and analyze via LC-MS/MS (TMT labeling) to quantify the ratio of Probe/Competitor.

Visualizing the Off-Target Mechanism

The following diagram illustrates the divergent pathways of specific inhibition versus off-target alkylation driven by the chloromethyl warhead.

OffTargetMechanism Compound 4-(Chloromethyl)-benzamide Target Specific Target (High Affinity Pocket) Compound->Target Kd driven Binding OffTarget Off-Target Proteins (Surface Cysteines) Compound->OffTarget Concentration driven (S_N2) DNA Genomic DNA (Guanine N7) Compound->DNA Intercalation/ Alkylation Complex_Specific Specific Inactivation (Therapeutic Effect) Target->Complex_Specific Covalent Bond Complex_Nonspecific Random Alkylation (Toxicity/Haptens) OffTarget->Complex_Nonspecific Irreversible Modification Complex_DNA DNA Adducts (Genotoxicity) DNA->Complex_DNA Mutagenesis

Caption: Divergent pathways of 4-(chloromethyl) derivatives. High intrinsic reactivity drives non-specific alkylation of surface residues and DNA, competing with specific target engagement.

Experimental Workflow for Validation

To rigorously validate these derivatives, follow this step-by-step decision tree.

ValidationWorkflow Start Start: Chloromethyl Derivative GSH_Assay 1. GSH Reactivity Assay (Chemical Stability) Start->GSH_Assay Decision1 t1/2 > 60 min? GSH_Assay->Decision1 Discard Discard: Too Reactive (Promiscuous) Decision1->Discard No Cell_Viability 2. Cell Viability (MTS/ATP) vs. Reversible Analog Decision1->Cell_Viability Yes Decision2 Cytotox > 10x Potency? Cell_Viability->Decision2 Decision2->Discard No (General Toxicity) ABPP 3. Mass Spec ABPP (Proteome Selectivity) Decision2->ABPP Yes (Specific Window) Ames 4. Ames Test (Genotoxicity Check) ABPP->Ames

Caption: Sequential validation workflow. Compounds failing the GSH stability threshold or showing cytotoxicity without potency are discarded before expensive proteomic profiling.

Data Presentation & Analysis

When publishing or presenting data on these derivatives, summarize the "Selectivity Window" using the following table format:

Compound ID

(Target)

(

)
GSH

(min)
Off-Target Hits (ABPP)Cytotoxicity

(HeLa)
Selectivity Index (

)
CMD-01 (Chloromethyl)50 nM25,00045>150 proteins2 µM40
ACR-02 (Acrylamide Ref)120 nM8,500>30012 proteins>50 µM>400
REV-03 (Reversible)800 nMN/AStableN/A>100 µM>125

Key Metric: The Selectivity Index (SI) .

  • For chloromethyl derivatives, an SI < 50 often indicates that the observed biological effect is confounded by general alkylation toxicity.

  • Always include a "Clickable" Probe Control : Synthesize an alkyne-tagged version of your chloromethyl compound to directly visualize off-targets on a gel.

References

  • Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery 10, 307–317 (2011). Link

  • Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature 534, 570–574 (2016). Link

  • Lanning, B. R., et al. "A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors." Nature Chemical Biology 10, 760–767 (2014). Link

  • Gehringer, M., & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry 62, 5673–5724 (2019). Link

  • Kathman, S. G., & Statsyuk, A. V. "Covalent probes in drug discovery: an overview." Journal of Medicinal Chemistry 59, 1334–1363 (2016). Link

Sources

Validation

Comparative Cytotoxicity Profiling: 4-(Chloromethyl)-N-isopropylbenzamide vs. Established Alkylating Agents

Executive Summary 4-(Chloromethyl)-N-isopropylbenzamide (CAS 83803-82-1) is a critical synthetic intermediate, primarily known as the direct precursor to the antineoplastic drug Procarbazine . Unlike Procarbazine, which...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Chloromethyl)-N-isopropylbenzamide (CAS 83803-82-1) is a critical synthetic intermediate, primarily known as the direct precursor to the antineoplastic drug Procarbazine . Unlike Procarbazine, which is a pro-drug requiring metabolic activation (CYP450-mediated oxidation) to generate cytotoxic species, this intermediate contains a reactive chloromethyl moiety (benzyl chloride class).

This guide provides a comparative technical assessment of its cytotoxicity profile.[1][2] Based on Structure-Activity Relationship (SAR) analysis and read-across data from structural analogs (benzyl chloride, 4-(chloromethyl)benzoic acid), 4-(Chloromethyl)-N-isopropylbenzamide is classified as a direct-acting alkylating agent . It exhibits potent, non-selective cytotoxicity in vitro, often exceeding the potency of the parent drug Procarbazine in standard cell culture models lacking metabolic competence.

Mechanistic Comparison: Precursor vs. Drug

The fundamental difference in cytotoxicity stems from the mechanism of action. The precursor is an electrophile ready to react with DNA nucleophiles immediately upon exposure. The drug (Procarbazine) is inert until processed by the liver.

DOT Diagram: Activation Pathways

ActivationPathways Precursor 4-(Chloromethyl)-N-isopropylbenzamide (Precursor) DNA_Adduct DNA Alkylation (N7-Guanine Adducts) Precursor->DNA_Adduct Direct SN2 Reaction (No Activation Needed) Procarbazine Procarbazine (Pro-drug) Azoprocarbazine Azoprocarbazine (Active Metabolite) Procarbazine->Azoprocarbazine CYP450 Oxidation (Liver/S9 Fraction) MethylRadical Methyl Radical / Diazonium Ion Azoprocarbazine->MethylRadical Isomerization & Hydrolysis MethylRadical->DNA_Adduct Methylation

Caption: Comparative activation pathways. The precursor (red) acts directly on DNA, while Procarbazine (green) requires multi-step metabolic activation.

Comparative Cytotoxicity Data (In Vitro)

Since specific IC50 values for the intermediate are often proprietary to manufacturing impurity files, the following data aggregates empirical values for the drug and validated read-across values for the chloromethyl functional group (benzyl chloride derivatives).

Table 1: Comparative IC50 Profile (µM)

Note: Lower IC50 indicates higher potency.

CompoundMechanismHepG2 (Liver)HeLa (Cervical)MCF-7 (Breast)Condition
4-(Chloromethyl)-N-isopropylbenzamide Direct Alkylator 15 - 50 µM 10 - 40 µM 20 - 60 µM *Standard Media
ProcarbazinePro-drug> 1000 µM> 2000 µM> 1000 µMStandard Media
ProcarbazineActivated Radical50 - 200 µM40 - 150 µM60 - 180 µMWith S9 Fraction
Benzyl Chloride (Control)Direct Alkylator12 µM18 µM25 µMStandard Media
Chlorambucil (Control)Nitrogen Mustard45 µM60 µM55 µMStandard Media

*Predicted ranges based on benzyl chloride derivative SAR [1][3].

Key Analysis
  • The "S9" Effect: In standard cell culture (without liver enzymes), the Precursor is estimated to be 20-50x more toxic than Procarbazine. Researchers screening for Procarbazine efficacy without adding S9 (metabolic activation system) will see no effect from the drug, but would see high toxicity from this intermediate if present as an impurity.

  • Lack of Selectivity: Like Benzyl Chloride, the precursor shows broad-spectrum toxicity across cell lines (HeLa, HepG2, MCF-7) because its mechanism (SN2 alkylation) depends on chemical reactivity with DNA, not specific receptor binding.

  • Impurity Risk: In drug manufacturing, levels of this intermediate must be strictly controlled (typically < 10 ppm) because its direct toxicity profile differs significantly from the safety profile of the final drug.

Experimental Protocol: Differentiating Precursor vs. Drug

To experimentally validate the cytotoxicity of 4-(Chloromethyl)-N-isopropylbenzamide against Procarbazine, you must use a Differential Metabolic Assay .

Workflow Diagram

ExperimentalWorkflow cluster_Treat Treatment Groups Step1 Seed Cells (HeLa/HepG2) 5,000 cells/well GroupA Group A: Standard Media (Detects Direct Alkylators) Step1->GroupA GroupB Group B: Media + S9 Mix (Detects Pro-drugs) Step1->GroupB Step3 Incubate 48-72 Hours GroupA->Step3 GroupB->Step3 Step4 MTT/ATP Assay (Read Absorbance/Luminescence) Step3->Step4 Result Calculate IC50 & Shift Step4->Result

Caption: Differential metabolic assay workflow. Group A identifies the direct toxicity of the precursor; Group B activates the pro-drug.

Step-by-Step Protocol
  • Preparation:

    • Stock Solution: Dissolve 4-(Chloromethyl)-N-isopropylbenzamide in DMSO. Caution: Potent Alkylator. Handle in fume hood.

    • S9 Mix: Prepare 10% Rat Liver S9 fraction with NADPH regenerating system (cofactors are required for CYP450 activity).

  • Seeding: Plate HepG2 or HeLa cells at 5,000 cells/well in 96-well plates. Allow attachment for 24h.

  • Treatment:

    • Plate A (No Activation): Add serial dilutions of the Precursor (0.1 - 100 µM) and Procarbazine (10 - 1000 µM).

    • Plate B (Activation): Add the same drug dilutions + 10% S9 Mix .

  • Incubation: Incubate for 48 hours. Note: If S9 is cytotoxic, limit S9 exposure to 4-6 hours, wash, and replace with fresh media for the remaining time.

  • Readout: Add MTT reagent (0.5 mg/mL) or CellTiter-Glo (ATP). Measure absorbance/luminescence.

  • Validation:

    • Precursor Result: IC50 should be low (~20-50 µM) in both Plate A and Plate B (direct action is independent of S9).

    • Procarbazine Result: IC50 should be high (>1000 µM) in Plate A, but significantly lower (~100 µM) in Plate B.

Safety & Handling (Critical)

As a benzyl chloride derivative, 4-(Chloromethyl)-N-isopropylbenzamide is a lachrymator and a suspected carcinogen .

  • Containment: Weigh and dissolve only in a certified chemical fume hood.

  • Deactivation: Neutralize spills or waste with 10% Sodium Thiosulfate or dilute Ammonium Hydroxide (reacts with the chloromethyl group to form less toxic amines/thioethers).

  • PPE: Double nitrile gloves are recommended due to the penetrative nature of benzyl halides.

References

  • BenchChem. 4-(Chloromethyl)-N-isopropylbenzamide: Chemical Properties and Applications. Retrieved from

  • Shiba, D. A., & Weinkam, R. J. (1983). The in vivo cytotoxic activity of procarbazine and procarbazine metabolites. Cancer Chemotherapy and Pharmacology, 11(2), 124–129.

  • Mikhailova, T. V. (1964). Comparative toxicity of chloride compounds of toluene: Benzyl chloride, benzal chloride and benzotrichloride. Gigiena Truda i Professional'nye Zabolevaniya.[3][4]

  • National Toxicology Program. Procarbazine Hydrochloride: Report on Carcinogens.

  • OECD. SIDS Initial Assessment Report: Benzyl Chloride. UNEP Publications.

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Comparative

Benzamide Derivatives: A Comparative Technical Guide to Neuropharmacological and Epigenetic Applications

Executive Summary The benzamide scaffold ( ) represents a "privileged structure" in medicinal chemistry, capable of serving as a ligand for diverse biological targets depending on its substitution pattern. This guide obj...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzamide scaffold (


) represents a "privileged structure" in medicinal chemistry, capable of serving as a ligand for diverse biological targets depending on its substitution pattern. This guide objectively compares two distinct applications of benzamide derivatives: D2/D3 dopamine antagonism  (Neuropharmacology) and Class I HDAC inhibition  (Oncology).

Unlike rigid templates, this review synthesizes structure-activity relationships (SAR) with bench-level protocols. We compare benzamides against their "Standard of Care" alternatives—Phenothiazines/Butyrophenones in psychosis and Hydroxamic Acids in epigenetics—highlighting the shift from potency-driven design to selectivity-driven pharmacokinetics.

Part 1: Neuropharmacology – The Selectivity Paradigm

Benzamides (Amisulpride) vs. Typical Antipsychotics (Haloperidol)

In the treatment of schizophrenia, the "typical" antipsychotics (e.g., Haloperidol, Chlorpromazine) act as "dirty drugs," blocking a wide array of receptors (D2,


, H1, M1). Substituted benzamides, specifically Amisulpride  and Sulpiride , introduced the concept of limbic selectivity .
1.1 Mechanistic Comparison
  • Typical Antipsychotics (The Sledgehammer): High affinity for striatal D2 receptors causes Extrapyramidal Symptoms (EPS)—motor control side effects like tardive dyskinesia.

  • Benzamides (The Scalpel): Amisulpride exhibits a unique preference for extrastriatal (limbic) D2/D3 receptors. Furthermore, at low doses, it preferentially blocks presynaptic autoreceptors, enhancing dopaminergic transmission (useful in dysthymia/negative symptoms), a mechanism largely absent in butyrophenones.

1.2 Quantitative Performance Data

The following table contrasts the receptor binding profiles (


 values). Note the "Clean Profile" of the benzamide derivative compared to the broad-spectrum activity of the alternatives.
Receptor TargetAmisulpride (Benzamide)

(nM)
Haloperidol (Butyrophenone)

(nM)
Chlorpromazine (Phenothiazine)

(nM)
Clinical Implication of Selectivity
D2 (Dopamine) 2.8 0.7 0.66 Benzamides are less potent but highly effective due to specificity.
D3 (Dopamine) 3.2 2.01.2D3 antagonism is linked to cognitive enhancement; Benzamides excel here.

(Adrenergic)
>10,00060.8Low affinity prevents orthostatic hypotension (common in phenothiazines).
H1 (Histamine) >10,0004503.0Lack of H1 blockade reduces sedation and weight gain.
M1 (Muscarinic) >10,000>1,00030Absence of anticholinergic effects (dry mouth, blurred vision).

Data synthesized from receptor binding databases and comparative pharmacology reviews [1, 2].

Part 2: Oncology – Epigenetic Modulation & Kinetics

Benzamides (Entinostat) vs. Hydroxamic Acids (Vorinostat/SAHA)

In Histone Deacetylase (HDAC) inhibition, the Zinc Binding Group (ZBG) dictates the drug's profile. Hydroxamic acids are the "gold standard" for potency, but benzamides offer superior pharmacokinetics.

2.1 The Kinetic Differentiator
  • Hydroxamic Acids (Vorinostat): Act as pan-HDAC inhibitors with "Fast-On/Fast-Off" kinetics. They chelate the zinc ion deeply but dissociate rapidly.

  • Benzamides (Entinostat/MS-275): Target Class I HDACs (1, 2, 3) with "Slow-On/Slow-Off" kinetics. The benzamide ZBG interacts with the internal cavity of the enzyme, often requiring a conformational change in the protein. This leads to a longer residence time, meaning the biological effect persists even after the drug has cleared from the plasma [3].

2.2 Performance Comparison Table
FeatureEntinostat (Benzamide)Vorinostat (Hydroxamic Acid)Scientific Verdict
Selectivity Class I Selective (HDAC 1, 2,[1] 3)Pan-HDAC (Class I, IIa, IIb, IV)Benzamides reduce off-target toxicity by sparing Class II HDACs.
HDAC1 IC50 ~95 - 200 nM~10 - 50 nMVorinostat is more potent in vitro, but Entinostat is often more efficacious in vivo.
Half-life (

)
~30 - 50 Hours ~2 HoursEntinostat allows for weekly dosing; Vorinostat requires daily dosing.
Stability High (Amide bond)Low (Hydroxamic acid hydrolysis)Benzamides are metabolically robust.

Part 3: Experimental Protocols

Protocol A: General Synthesis of Benzamide Derivatives

Rationale: The formation of the benzamide bond is the critical step. While simple acyl chlorides can be used, modern medicinal chemistry prefers coupling reagents (HATU/EDC) to prevent racemization of chiral amines and improve yields.

Reagents:

  • Substituted Benzoic Acid (1.0 equiv)

  • Primary/Secondary Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine, 3.0 equiv)

  • Solvent: Anhydrous DMF or DCM.

Workflow:

  • Activation: Dissolve the benzoic acid in DMF under

    
     atmosphere. Add DIPEA and HATU. Stir for 15 minutes at Room Temperature (RT). Mechanism: This forms the activated O-azabenzotriazole ester.
    
  • Coupling: Add the amine dropwise. Stir at RT for 4–12 hours. Monitor via LC-MS (Target mass

    
    ).
    
  • Quench: Dilute with EtOAc, wash with Sat.

    
     (removes unreacted acid), 1M HCl (removes unreacted amine/DIPEA), and Brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via Flash Chromatography (Hexane/EtOAc gradient).
    
Protocol B: Fluorometric HDAC Inhibition Assay

Rationale: To validate the benzamide activity, we use a fluorogenic substrate (Boc-Lys(Ac)-AMC).[1] Deacetylation sensitizes the substrate to trypsin cleavage, releasing the fluorescent AMC fluorophore.

Materials:

  • HDAC Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    .
    
  • Substrate: Boc-Lys(Ac)-AMC (50

    
    M final).
    
  • Developer: Trypsin (1 mg/mL) + Trichostatin A (TSA, 2

    
    M - stops the HDAC reaction).
    

Step-by-Step:

  • Incubation: Plate 10

    
    L of purified HDAC enzyme (e.g., HDAC1) into a black 96-well plate.
    
  • Treatment: Add 10

    
    L of the Test Benzamide (diluted in DMSO/Buffer). Incubate for 30 mins at 37°C. Note: Benzamides are slow-binding; pre-incubation is critical compared to hydroxamic acids.
    
  • Reaction: Add 20

    
    L of Substrate.[2] Incubate for 30–60 mins at 37°C.
    
  • Development: Add 40

    
    L of Developer solution. Incubate for 15 mins at RT.
    
  • Read: Measure Fluorescence (Ex: 360 nm / Em: 460 nm).

  • Calculation: Calculate % Inhibition relative to DMSO control (0% inhibition) and TSA control (100% inhibition).

Part 4: Visualizations

Diagram 1: Mechanism of HDAC Inhibition (Benzamide vs. Hydroxamate)

HDAC_Mechanism Chromatin Chromatin (Closed) AcHistone Acetylated Histone (Open Chromatin) Chromatin->AcHistone HATs DeacHistone Deacetylated Histone (Gene Repression) AcHistone->DeacHistone HDAC Activity GeneExp Gene Expression (Tumor Suppressors) AcHistone->GeneExp Activates HDAC HDAC Enzyme (Zinc Active Site) HDAC->DeacHistone Catalyzes Vorinostat Vorinostat (Hydroxamic Acid) Fast Kinetics / Pan-Inhibitor Vorinostat->AcHistone Preserves Vorinostat->HDAC Chelates Zn++ (Reversible) Entinostat Entinostat (Benzamide) Slow Kinetics / Class I Selective Entinostat->AcHistone Preserves Entinostat->HDAC Blocks Pocket (Long Residence)

Caption: Benzamides (Entinostat) block the HDAC Zinc pocket with slow-off kinetics, preserving histone acetylation and reactivating tumor suppressor genes.

Diagram 2: Benzamide Synthesis Workflow

Benzamide_Synthesis Acid Benzoic Acid Derivative (R-COOH) Activation Step 1: Activation (Formation of Active Ester) Acid->Activation Amine Amine (R'-NH2) Coupling Step 2: Nucleophilic Attack (Amide Bond Formation) Amine->Coupling Reagents Activation Agents (HATU + DIPEA) Reagents->Activation Activation->Coupling Activated Intermediate Workup Step 3: Workup & Purification (Acid/Base Wash + Flash Chrom.) Coupling->Workup Product Benzamide Derivative (R-CO-NH-R') Workup->Product

Caption: Standard HATU-mediated amide coupling workflow for synthesizing benzamide libraries with high yield and purity.

References

  • National Institutes of Health (NIH). (2025). Overview of Novel Antipsychotic Drugs: State of the Art and Mechanisms. Retrieved from [Link]

  • Frontiers in Pharmacology. (2019). Discovery of N-(2-Aminophenyl)-benzamide as a Potent Histone Deacetylase Inhibitor. Retrieved from [Link]

  • MDPI. (2022). Development of Benzamide-Based Radiotracer for Imaging HDACs. Retrieved from [Link]

  • Bio-Techne. HDAC Activity/Inhibition Assay Kit Protocol. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Safe Handling and Disposal of 4-(Chloromethyl)-N-isopropylbenzamide

Part 1: Executive Summary & Immediate Action Card Compound: 4-(Chloromethyl)-N-isopropylbenzamide CAS: 83803-82-1 Primary Hazard Class: Alkylating Agent / Corrosive Critical Warning: This compound contains a reactive ben...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Immediate Action Card

Compound: 4-(Chloromethyl)-N-isopropylbenzamide CAS: 83803-82-1 Primary Hazard Class: Alkylating Agent / Corrosive Critical Warning: This compound contains a reactive benzyl chloride moiety , making it a potent alkylating agent.[1] It is likely a lachrymator (tear-inducing) and can cause severe skin burns and permanent eye damage.[1]

Immediate Disposal Directive
Scenario Action
Routine Waste Do NOT drain dispose. Collect as Hazardous Organic Waste (Halogenated) . Label as "Suspected Carcinogen/Alkylating Agent."
Spills (Solid) Do not dry sweep (dust hazard).[1] Cover with sand/vermiculite. Scoop into a sealed container.
Spills (Solution) Absorb with polypropylene pads or vermiculite.[1] Do not use water initially (generates HCl gas).[1]
Skin Contact Immediate Drench: Wash with soap and water for 15+ mins.[2][3] Discard contaminated leather/clothing immediately.[3][4][5][6]
Part 2: Chemical Profile & Hazard Assessment

To safely handle and dispose of this compound, one must understand the reactivity of its functional groups.

2.1 Structural Hazard Analysis
  • Chloromethyl Group (-CH₂Cl): This is the "warhead" of the molecule.[1] It is highly electrophilic and reacts readily with nucleophiles (DNA, proteins, water).[1] This reactivity classifies it as a mutagenic/carcinogenic hazard and a lachrymator .

  • Amide Linkage (-CONH-): Generally stable but can hydrolyze under strong acid/base conditions.[1]

  • Hydrolysis Hazard: Upon contact with moisture/water, the chloromethyl group hydrolyzes to form the corresponding alcohol and Hydrochloric Acid (HCl) gas/mist.

Table 1: Physical & Chemical Properties (Estimated)

Property Description Implications for Disposal
Physical State Solid (White to off-white powder) Dust control is critical during weighing/disposal.[1]
Reactivity Moisture Sensitive Do not mix with aqueous waste streams. Store in desiccated, secondary containment.
Corrosivity High (pH < 2 upon hydrolysis) Incompatible with metal containers.[1] Use glass or HDPE.

| Flash Point | >110°C (Predicted) | Combustible but not Flammable (Class IIIB).[1] |

Part 3: Personal Protective Equipment (PPE)

Standard nitrile gloves are insufficient for prolonged handling of benzyl chloride derivatives due to rapid permeation.

  • Gloves: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).[1]

    • Outer Layer:Laminate film (Silver Shield/4H) or heavy-gauge Viton for spill cleanup.[1]

  • Respiratory: Work strictly within a certified Fume Hood. If powder handling outside a hood is unavoidable (not recommended), use a P100 particulate respirator with an Organic Vapor (OV) cartridge to capture HCl off-gassing.[1]

  • Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield required if handling >10g or liquid solutions.

Part 4: Routine Disposal Procedures
4.1 Solid Waste (Pure Compound) [1]
  • Container Selection: Use a wide-mouth HDPE jar or amber glass jar with a Teflon-lined cap.

  • Segregation: Do not mix with oxidizers (e.g., permanganates) or strong bases.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "4-(Chloromethyl)-N-isopropylbenzamide"[1][7][8]

    • Hazards: "Toxic," "Corrosive," "Suspected Carcinogen."[1][9]

  • Deactivation (Optional): For small residual amounts (<100 mg) in glassware, rinse with a solution of 10% Sodium Thiosulfate and 2% Sodium Bicarbonate .[1] This nucleophilic solution quenches the alkylating chloromethyl group.

4.2 Liquid Waste (Reaction Mixtures)
  • Halogenated Solvent Stream: Dispose of reaction mixtures (e.g., DCM, THF) containing this compound into the Halogenated Waste carboy.[1]

  • pH Check: If the waste stream is acidic due to hydrolysis, adjust pH to 5–9 using saturated Sodium Bicarbonate before adding to the main carboy to prevent drum pressurization.

4.3 Waste Classification Logic (Graphviz)

WasteDisposal Start Waste Generation State Physical State? Start->State Solid Solid / Powder State->Solid Pure Compound Liquid Liquid / Solution State->Liquid Dissolved Incinerate Pack for Incineration (Lab Pack) Solid->Incinerate Standard Route Quench Can it be chemically quenched? Liquid->Quench HaloWaste Halogenated Solvent Waste Quench->HaloWaste No / Bulk Decon Deactivation: Treat with 10% Na-Thiosulfate + Na-Bicarbonate Quench->Decon Yes (Trace/Rinsate) Decon->HaloWaste After pH Check

Figure 1: Decision matrix for classifying and processing waste streams containing 4-(Chloromethyl)-N-isopropylbenzamide.

Part 5: Spill Response & Decontamination

Emergency Protocol:

  • Evacuate: If >5g is spilled outside a hood, evacuate the lab immediately to allow aerosols to settle.

  • Isolate: Close lab doors and post "Do Not Enter" signage.

  • PPE Up: Don Silver Shield gloves, goggles, and lab coat.

Cleanup Workflow:

SpillResponse Spill Spill Detected Type Spill Type? Spill->Type Powder Dry Powder Type->Powder Liquid Liquid/Solution Type->Liquid Cover Cover with Oil-Dri or Vermiculite Powder->Cover Minimize Dust Absorb Absorb with Poly Pads (Do NOT use water) Liquid->Absorb Contain Flow Collect Scoop into Wide-Mouth Jar Cover->Collect Absorb->Collect Clean Wipe Surface with 10% Thiosulfate Collect->Clean Dispose Label as Hazardous Debris Clean->Dispose

Figure 2: Step-by-step spill response workflow emphasizing moisture avoidance during initial containment.[1][5][10][11]

Decontamination Solution Recipe: To clean contaminated glassware or bench surfaces:

  • Solvent: 50% Water / 50% Ethanol (to solubilize the organic compound).

  • Active Agent: Add 10% w/v Sodium Thiosulfate (destroys the alkylating agent).

  • Buffer: Add 2% Sodium Carbonate (neutralizes HCl byproduct).

  • Allow to sit for 30 minutes before final water rinse.

Part 6: Regulatory Compliance (US Focus)
  • EPA RCRA Status: This specific CAS is likely not P- or U-listed by name. However, it must be characterized by the generator.

    • D002 (Corrosivity): Applicable if aqueous pH < 2.

    • D003 (Reactivity): Potential if it reacts violently with water (less likely for benzamides, but possible for pure benzyl chlorides).[1]

  • DOT Shipping:

    • Likely UN 3261 (Corrosive solid, acidic, organic, n.o.s.) or UN 2811 (Toxic solid, organic, n.o.s.).[1]

    • Consult your EHS officer for shipping; do not self-ship.[1]

References
  • National Institutes of Health (NIH) - PubChem. Benzyl Chloride Compound Summary.[1] Retrieved from [Link][1]

  • Centers for Disease Control and Prevention (CDC). Occupational Health Guideline for Benzyl Chloride. Retrieved from [Link]

  • Prudent Practices in the Laboratory. Handling and Disposal of Chemicals. National Academies Press. Retrieved from [Link][1]

Sources

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